EC1169
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C78H112N14O28S3 |
|---|---|
Molekulargewicht |
1790.0 g/mol |
IUPAC-Name |
(2S)-2-[[(1S)-5-[[4-[2-[[(2S)-1-[[(2S)-1-[[(1R)-2-[2-[[[(2S,4R)-4-[[2-[(1R,3R)-1-acetyloxy-3-[butanoyloxymethyl-[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]amino]-4-methylpentyl]-1,3-thiazole-4-carbonyl]amino]-5-(4-hydroxyphenyl)-2-methylpentanoyl]amino]carbamoyloxy]ethyldisulfanyl]-1-carboxyethyl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-2-oxoethyl]phenyl]methylcarbamoylamino]-1-carboxypentyl]carbamoylamino]pentanedioic acid |
InChI |
InChI=1S/C78H112N14O28S3/c1-9-15-64(102)119-41-92(72(108)65(43(5)10-2)88-70(107)57-17-12-14-29-91(57)8)58(42(3)4)37-59(120-45(7)93)71-85-55(39-121-71)69(106)81-49(33-46-22-24-50(94)25-23-46)32-44(6)66(103)89-90-78(117)118-30-31-122-123-40-56(75(113)114)84-68(105)54(36-63(100)101)83-67(104)53(35-62(98)99)82-60(95)34-47-18-20-48(21-19-47)38-80-76(115)79-28-13-11-16-51(73(109)110)86-77(116)87-52(74(111)112)26-27-61(96)97/h18-25,39,42-44,49,51-54,56-59,65,94H,9-17,26-38,40-41H2,1-8H3,(H,81,106)(H,82,95)(H,83,104)(H,84,105)(H,88,107)(H,89,103)(H,90,117)(H,96,97)(H,98,99)(H,100,101)(H,109,110)(H,111,112)(H,113,114)(H2,79,80,115)(H2,86,87,116)/t43-,44-,49+,51-,52-,53-,54-,56-,57+,58+,59+,65-/m0/s1 |
InChI-Schlüssel |
FHMWPGDRYQRIPB-IEAKDTJSSA-N |
Isomerische SMILES |
CCCC(=O)OCN([C@H](C[C@H](C1=NC(=CS1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C[C@H](C)C(=O)NNC(=O)OCCSSC[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CC3=CC=C(C=C3)CNC(=O)NCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O)OC(=O)C)C(C)C)C(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]4CCCCN4C |
Kanonische SMILES |
CCCC(=O)OCN(C(CC(C1=NC(=CS1)C(=O)NC(CC2=CC=C(C=C2)O)CC(C)C(=O)NNC(=O)OCCSSCC(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)CC3=CC=C(C=C3)CNC(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)OC(=O)C)C(C)C)C(=O)C(C(C)CC)NC(=O)C4CCCCN4C |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of EC1169
For Researchers, Scientists, and Drug Development Professionals
Abstract
EC1169 is a novel, targeted small-molecule drug conjugate (SMDC) designed for the specific delivery of a potent cytotoxic agent to prostate cancer cells. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, cellular consequences, and the preclinical evidence supporting its therapeutic potential. It is intended to serve as a technical resource for researchers and drug development professionals in the field of oncology.
Introduction
This compound is a clinical-stage therapeutic agent that exemplifies the principle of targeted cancer therapy. It is a conjugate composed of three key components: a high-affinity ligand that targets the Prostate-Specific Membrane Antigen (PSMA), a cleavable linker system, and the potent microtubule-destabilizing agent, tubulysin (B8622420) B hydrazide (TubBH)[1][2][3]. PSMA is a well-validated biomarker, as it is highly overexpressed on the surface of prostate cancer cells, particularly in metastatic and castration-resistant disease states, while having limited expression in normal tissues[4][5]. This differential expression profile provides a therapeutic window for the targeted delivery of cytotoxic payloads, thereby minimizing off-target toxicity.
Molecular Mechanism of Action
The therapeutic activity of this compound is initiated by a multi-step process that ensures the selective destruction of PSMA-expressing cancer cells.
2.1. Targeting and Binding
The primary event in the mechanism of action of this compound is the high-affinity binding of its PSMA-targeting ligand to the extracellular domain of the PSMA protein on the surface of prostate cancer cells[4][5][6]. This specific interaction is the basis for the targeted delivery of the cytotoxic payload.
2.2. Internalization and Intracellular Trafficking
Upon binding to PSMA, the this compound-PSMA complex is internalized by the cancer cell through endocytosis[1][7]. Following internalization, the SMDC is trafficked within the cell's endosomal and lysosomal compartments.
2.3. Cleavage and Payload Release
Within the intracellular environment, the cleavable linker of this compound is designed to be labile, leading to the release of the active cytotoxic agent, tubulysin B hydrazide (TubBH)[1]. This release is a critical step, as the cytotoxic payload must be liberated from the targeting ligand to exert its pharmacological effect.
2.4. Inhibition of Tubulin Polymerization
Once released into the cytoplasm, TubBH binds to β-tubulin at the vinca (B1221190) alkaloid binding site. This interaction potently inhibits the polymerization of tubulin dimers into microtubules. The disruption of microtubule dynamics leads to the collapse of the microtubule network, which is essential for various cellular functions, most critically, for the formation and function of the mitotic spindle during cell division[1].
2.5. Cell Cycle Arrest and Apoptosis
The failure to form a functional mitotic spindle due to microtubule depolymerization activates the spindle assembly checkpoint, leading to a halt in the cell cycle at the G2/M phase[1]. Prolonged arrest at this checkpoint triggers the intrinsic pathway of apoptosis, or programmed cell death, ultimately leading to the elimination of the cancer cell[1].
Data Presentation
The preclinical evaluation of this compound has generated quantitative data that substantiates its potent and specific anti-tumor activity.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | PSMA Expression | IC50 (nM) |
| LNCaP | Positive | Potent Inhibition (Specific value not publicly available) |
| KB | Negative | No significant activity |
Data summarized from preclinical studies[4][5]. The specific IC50 value for LNCaP cells is not publicly available in the provided search results but is described as potent.
Table 2: In Vivo Antitumor Efficacy of this compound in LNCaP Xenograft Model
| Treatment Group | Dosing Regimen | Outcome |
| This compound | Not specified | Complete remissions and cures observed |
| Non-targeted tubulysin B | Near MTD | Inactive |
| Docetaxel | Not specified | Modest anti-tumor activity with significant weight loss |
This table summarizes the in vivo efficacy of this compound in a preclinical model of prostate cancer[4][5][6].
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.
4.1. In Vitro Cell Proliferation Assay
-
Cell Lines: PSMA-positive human prostate cancer cells (LNCaP) and PSMA-negative cells (KB) were used.
-
Culture Conditions: Cells were maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Assay Procedure: Cells were seeded in 96-well plates and allowed to attach overnight. Serial dilutions of this compound were added to the wells.
-
Incubation: Cells were incubated with the compound for a period of 72 hours.
-
Viability Assessment: Cell viability was assessed using a standard method such as the MTS or MTT assay, which measures mitochondrial metabolic activity as an indicator of cell number.
-
Data Analysis: The concentration of this compound that resulted in a 50% reduction in cell viability (IC50) was calculated by fitting the dose-response data to a sigmoidal curve.
4.2. In Vivo Xenograft Tumor Model
-
Animal Model: Male nude mice were used for the study.
-
Tumor Implantation: LNCaP cells were subcutaneously injected into the flanks of the mice to establish tumors.
-
Treatment: Once tumors reached a predetermined size, mice were randomized into treatment groups and received intravenous (IV) administrations of this compound, a non-targeted tubulysin B control, or docetaxel.
-
Tumor Measurement: Tumor volume was measured regularly using calipers.
-
Monitoring: Animal body weight was monitored as an indicator of toxicity.
-
Efficacy Endpoints: The primary endpoint was tumor growth inhibition. Complete remission (disappearance of the tumor) and cures (tumor-free for an extended period post-treatment) were also assessed.
Visualizations
5.1. Signaling Pathway of this compound Action
Caption: The signaling pathway of this compound from extracellular binding to the induction of apoptosis.
5.2. Experimental Workflow for In Vivo Efficacy Study
Caption: The experimental workflow for assessing the in vivo efficacy of this compound in a xenograft model.
References
- 1. adcreview.com [adcreview.com]
- 2. Endocyte Announces Clinical Updates for EC1456 and this compound [globenewswire.com]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Prostate-Specific Membrane Antigen-Specific Antitumor Activity of a Self-Immolative Tubulysin Conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. | BioWorld [bioworld.com]
- 7. ASCO – American Society of Clinical Oncology [asco.org]
An In-depth Technical Guide to EC1169: A Targeted Small Molecule-Drug Conjugate for Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
Abstract
EC1169 is a novel, water-soluble small molecule-drug conjugate (SMDC) designed for targeted therapy of prostate cancer. It comprises a high-affinity ligand that targets the prostate-specific membrane antigen (PSMA), a validated biomarker overexpressed on the surface of prostate cancer cells. This targeting moiety is connected via a cleavable linker to the potent cytotoxic agent, tubulysin (B8622420) B hydrazide. This strategic design allows for the selective delivery of the cytotoxic payload to PSMA-expressing cancer cells, minimizing off-target toxicity. Preclinical studies have demonstrated the high affinity and specificity of this compound for PSMA-positive cells, leading to potent in vitro growth inhibition and complete tumor remissions in in vivo models of human prostate cancer. A phase 1 clinical trial has been completed, evaluating the safety and preliminary efficacy of this compound in patients with metastatic castration-resistant prostate cancer. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical data of this compound.
Chemical Structure and Properties
This compound is a complex molecule that consists of three key components: a PSMA-targeting ligand, a cleavable disulfide linker, and the cytotoxic payload, tubulysin B hydrazide.[1] The precise chemical structure is proprietary, however, its molecular formula and weight have been disclosed.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C78H112N14O28S3 | [2] |
| Molecular Weight | 1790.00 g/mol | [2] |
| CAS Number | 1610413-96-1 | [2] |
| Appearance | White to off-white solid | MedChemExpress |
| Solubility | Water-soluble. Soluble in DMSO. | [3][4] |
| Storage | Store at -20°C, protected from light. | [5] |
Mechanism of Action
The therapeutic strategy of this compound is based on the targeted delivery of a highly potent cytotoxic agent to cancer cells overexpressing PSMA.[4] The mechanism of action can be delineated into several key steps:
-
Targeting and Binding: The PSMA-targeting ligand of this compound binds with high affinity to PSMA, which is abundantly expressed on the surface of metastatic and hormone-refractory prostate cancer cells.[3][6]
-
Internalization: Upon binding, the this compound-PSMA complex is internalized into the cancer cell via endocytosis.[4]
-
Payload Release: Inside the cell, the cleavable linker is designed to be stable in circulation but is readily cleaved in the intracellular environment, releasing the active cytotoxic payload, tubulysin B hydrazide.[4]
-
Microtubule Disruption: The released tubulysin B binds to tubulin and potently inhibits its polymerization into microtubules.[4] This disruption of the microtubule network is critical for several cellular functions, including cell division.
-
Cell Cycle Arrest and Apoptosis: Inhibition of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase and subsequently induces programmed cell death (apoptosis) in the cancer cell.[4]
The signaling cascade leading to apoptosis following microtubule disruption by tubulysin B involves the activation of key apoptotic regulators. While the precise pathway for tubulysin B is not fully elucidated, studies on related tubulysins suggest the involvement of the intrinsic apoptotic pathway. This includes the activation of pro-apoptotic proteins like Bim and p53, and the phosphorylation of anti-apoptotic proteins such as Bcl-2.[7][8] This ultimately leads to the activation of caspases, the executioners of apoptosis.
Experimental Protocols
Synthesis of this compound
A detailed, step-by-step experimental protocol for the synthesis of this compound is described in patent US9636413B2. The synthesis is a multi-step process involving the preparation of the PSMA-targeting ligand, the synthesis of the cleavable linker, the modification of tubulysin B to a hydrazide derivative, and the final conjugation of these three components. The general workflow for the synthesis of such drug conjugates is outlined below.
In Vitro Potency Assessment (IC50 Determination)
The in vitro potency of this compound against PSMA-positive cancer cells, such as the LNCaP human prostate cancer cell line, can be determined using a cell viability assay.
-
Cell Culture: LNCaP cells are cultured in appropriate media and conditions.
-
Treatment: Cells are seeded in 96-well plates and treated with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
Viability Assay: Cell viability is assessed using a standard method, such as the MTT or CellTiter-Glo assay.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Patent literature indicates an IC50 for this compound against LNCaP cells, as determined by a 3H-thymidine incorporation assay.[9]
Table 2: In Vitro Potency of this compound
| Cell Line | Assay | IC50 | Reference |
| LNCaP | 3H-thymidine incorporation | ~1.5 nM | [9] |
In Vivo Antitumor Efficacy in Xenograft Models
The antitumor activity of this compound in vivo is typically evaluated in animal models bearing human tumor xenografts.
-
Animal Model: Immunocompromised mice (e.g., nude mice) are subcutaneously implanted with PSMA-positive human prostate cancer cells (e.g., LNCaP).[3][6]
-
Treatment: Once tumors reach a palpable size, mice are treated with this compound, a vehicle control, and potentially a comparator drug (e.g., docetaxel) via an appropriate route of administration (e.g., intravenous).[3]
-
Tumor Growth Monitoring: Tumor volume and body weight are measured regularly throughout the study.
-
Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition. Other endpoints may include tumor regression, complete remission (CR), and survival.
Preclinical and Clinical Data
In Vivo Efficacy
Preclinical studies in nude mice bearing PSMA-positive LNCaP human prostate cancer xenografts have demonstrated significant antitumor activity of this compound.[3][6] Treatment with this compound resulted in complete remissions in a majority of the treated animals, with some mice remaining tumor-free for over 90 days post-implantation.[3] Importantly, this potent antitumor effect was achieved without significant toxicity, as evidenced by the lack of weight loss in the treated animals.[3][6] In contrast, PSMA-negative tumors did not respond to this compound therapy, confirming its target-specific action.[6] Furthermore, this compound showed superior efficacy and a better safety profile compared to the standard-of-care chemotherapeutic agent, docetaxel, in the same model.[3]
Table 3: Summary of In Vivo Efficacy of this compound in LNCaP Xenograft Model
| Treatment Group | Dosing Regimen | Outcome | Toxicity | Reference |
| This compound | 2 µmol/kg, TIW, 2 weeks | Complete remissions in 5/7 mice, cures in 2/7 mice | No significant weight loss | [3] |
| Docetaxel | 10 mg/kg, BIW, 2 weeks | Modest anti-tumor activity | Severe weight loss | [3] |
| Vehicle Control | - | Progressive tumor growth | - | [3] |
Clinical Development
A Phase 1 clinical trial (NCT02202447) was conducted to evaluate the safety, tolerability, and preliminary antitumor activity of this compound in patients with metastatic castration-resistant prostate cancer (mCRPC).[10] The study employed a dose-escalation design with different dosing schedules.[10] The results of this trial indicated that this compound was generally well-tolerated.[10]
Conclusion
This compound is a promising PSMA-targeted small molecule-drug conjugate with a well-defined mechanism of action. Its ability to selectively deliver the potent microtubule inhibitor, tubulysin B, to prostate cancer cells has been demonstrated in preclinical models, leading to significant antitumor efficacy with a favorable safety profile. The completion of a Phase 1 clinical trial marks an important step in its development as a potential therapeutic option for patients with advanced prostate cancer. Further clinical investigation is warranted to fully establish the therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. EC-1169 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. | BioWorld [bioworld.com]
- 4. Facebook [cancer.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Prostate-Specific Membrane Antigen-Specific Antitumor Activity of a Self-Immolative Tubulysin Conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The tubulysin analogue KEMTUB10 induces apoptosis in breast cancer cells via p53, Bim and Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US9636413B2 - Conjugates for treating diseases caused by PSMA expressing cells - Google Patents [patents.google.com]
- 10. ASCO – American Society of Clinical Oncology [asco.org]
EC1169 as a PSMA-Targeted Therapy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
EC1169 is a prostate-specific membrane antigen (PSMA)-targeted small molecule drug conjugate (SMDC) that has shown promise in preclinical and early clinical studies for the treatment of metastatic castration-resistant prostate cancer (mCRPC). This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental methodologies. This compound consists of a high-affinity PSMA-targeting ligand, an enzyme-cleavable disulfide linker, and the potent microtubule-destabilizing agent, tubulysin (B8622420) B hydrazide. By targeting PSMA, which is highly overexpressed on the surface of prostate cancer cells, this compound selectively delivers its cytotoxic payload, leading to cell cycle arrest and apoptosis in antigen-expressing tumors while minimizing systemic toxicity.
Introduction to this compound
This compound is an injectable, water-soluble SMDC designed for the targeted therapy of PSMA-expressing cancers.[1][2] The conjugate is composed of three key components: a PSMA-targeting moiety, a stable, enzyme-cleavable linker, and the cytotoxic payload, tubulysin B hydrazide (TubBH).[1][2] PSMA is a well-validated biomarker, highly expressed on the surface of metastatic and hormone-refractory prostate cancer cells, as well as on the neovasculature of many solid tumors, making it an attractive target for directed therapies.[1][3] The potent anti-mitotic agent, tubulysin B, has picomolar cytotoxic activity against a broad range of cancer cell lines.[4]
Mechanism of Action
The therapeutic strategy of this compound is based on the specific delivery of its potent cytotoxic payload to PSMA-expressing cells.
PSMA Targeting and Internalization
Upon intravenous administration, the PSMA-targeting ligand of this compound binds with high affinity to PSMA on the surface of cancer cells.[1][5] This binding event triggers receptor-mediated endocytosis, leading to the internalization of the entire conjugate into the cell.[6]
Intracellular Cleavage and Payload Release
Following internalization, the this compound conjugate is trafficked to intracellular compartments where the enzyme-cleavable linker is processed, releasing the active tubulysin B hydrazide payload into the cytoplasm.[1][2] The linker is designed to be stable in systemic circulation but susceptible to cleavage within the intracellular environment of the tumor cell.
Microtubule Disruption and Apoptosis
Once released, tubulysin B binds to tubulin, inhibiting its polymerization into microtubules.[1][2] This disruption of the microtubule network leads to a cascade of events, including the collapse of the mitotic spindle, which in turn activates the spindle assembly checkpoint.[7] Consequently, the cell cycle is arrested in the G2/M phase, ultimately triggering the intrinsic pathway of apoptosis and programmed cell death.[1][2][7]
Signaling Pathways
PSMA-Mediated Signaling
The expression of PSMA on prostate cancer cells is not merely a passive anchor for targeted therapies but also plays an active role in tumor progression by modulating intracellular signaling pathways. PSMA expression has been shown to shift cell signaling from the MAPK/ERK pathway, which is associated with proliferation, to the pro-survival PI3K/AKT pathway.[8][9]
References
- 1. researchgate.net [researchgate.net]
- 2. | BioWorld [bioworld.com]
- 3. Facebook [cancer.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Prostate-Specific Membrane Antigen-Specific Antitumor Activity of a Self-Immolative Tubulysin Conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hematologyandoncology.net [hematologyandoncology.net]
- 7. Prodrugs Targeting Prostate-Specific Membrane Antigen against Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. medchemexpress.com [medchemexpress.com]
Preclinical Profile of EC1169: A PSMA-Targeted Tubulysin B Conjugate for Prostate Cancer
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
EC1169 is a small molecule drug conjugate (SMDC) that represents a promising therapeutic strategy for prostate cancer. It is designed for targeted delivery of the potent cytotoxic agent tubulysin (B8622420) B to cells expressing prostate-specific membrane antigen (PSMA), a protein highly upregulated on the surface of prostate cancer cells. Preclinical studies have demonstrated the high affinity and specificity of this compound for PSMA-positive cancer cells, leading to potent anti-tumor activity in both in vitro and in vivo models. This technical guide provides a comprehensive overview of the preclinical data on this compound, including detailed experimental protocols, quantitative data summaries, and visualizations of its mechanism of action.
Introduction to this compound
This compound is a conjugate composed of a PSMA-targeting ligand and the cytotoxic payload tubulysin B hydrazide (TubBH), connected via a stable, enzyme-cleavable linker.[1] PSMA is abundantly expressed on the surface of metastatic and hormone-refractory prostate cancer cells, as well as on the neovasculature of many solid tumors, making it an attractive target for directed therapies.[1] The design of this compound allows for the specific delivery of the potent microtubule inhibitor, tubulysin B, to PSMA-expressing cancer cells, thereby minimizing off-target toxicity.[1][2]
Mechanism of Action
The therapeutic action of this compound is initiated by the binding of its PSMA-targeting ligand to PSMA on the surface of prostate cancer cells. This is followed by internalization of the conjugate. Inside the cell, the linker is cleaved, releasing the active cytotoxic agent, tubulysin B.[1] Tubulysin B then binds to tubulin, inhibiting its polymerization into microtubules. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis (programmed cell death).[1][3]
Preclinical Studies: In Vitro Efficacy
Experimental Protocols
Cell Lines:
-
PSMA-Positive: LNCaP (human prostate adenocarcinoma)
-
PSMA-Negative: KB (human oral epidermoid carcinoma), PC-3 (human prostate adenocarcinoma), DU-145 (human prostate carcinoma)
Cytotoxicity Assay (MTT Assay):
-
Cells were seeded in 96-well plates and allowed to adhere overnight.
-
Cells were treated with various concentrations of this compound or control compounds.
-
After a specified incubation period (e.g., 72 hours), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well.
-
Following a 4-hour incubation, the formazan (B1609692) crystals were solubilized with DMSO.
-
The absorbance was measured at 570 nm using a microplate reader to determine cell viability.
-
IC50 values (the concentration of drug that inhibits cell growth by 50%) were calculated from dose-response curves.[4][5]
Quantitative Data
| Cell Line | PSMA Expression | This compound Activity | Reference |
| LNCaP | Positive | Growth inhibition | [2][6] |
| KB | Negative | No activity | [2][6] |
| PC-3 | Negative | Not specified | |
| DU-145 | Negative | Not specified |
Specific IC50 values for this compound in these cell lines are not publicly available in the reviewed literature.
Preclinical Studies: In Vivo Efficacy
Experimental Protocols
Animal Model:
-
Male athymic nude mice were used for the LNCaP xenograft model.
Tumor Implantation:
-
LNCaP cells were suspended in a 1:1 mixture of culture medium and Matrigel.
-
Approximately 1 x 106 cells were subcutaneously injected into the flank of each mouse.[7]
-
Tumors were allowed to grow to a palpable size (e.g., 100-150 mm³) before the initiation of treatment.[8]
Treatment Regimen:
-
The specific dosing, schedule, and route of administration for this compound in the preclinical studies are not detailed in the available literature. General protocols for similar studies involve intravenous or intraperitoneal administration.
Efficacy Evaluation:
-
Tumor volume was measured regularly using calipers.
-
Animal body weight was monitored as an indicator of toxicity.
-
At the end of the study, tumors were excised and weighed.
Quantitative Data
Brief treatment of nude mice bearing PSMA-positive LNCaP human xenografts with this compound led to significant anti-tumor effects.[2][6]
| Outcome | Result | Reference |
| Complete Remissions | 5 out of 7 mice | [2][6] |
| Cures (>90 days tumor-free) | 2 out of 7 mice | [2][6] |
| Toxicity (Weight Loss) | No significant weight loss observed | [2][6] |
In contrast, this compound showed no activity against PSMA-negative KB tumors in xenograft models, confirming its target specificity.[2][6]
Signaling Pathway of Tubulysin B-Induced Apoptosis
The cytotoxic payload of this compound, tubulysin B, induces apoptosis through the disruption of microtubule dynamics. This triggers a cascade of signaling events that culminate in programmed cell death.
The disruption of microtubules by tubulysin B leads to mitotic arrest. Prolonged mitotic arrest can lead to mitotic catastrophe, a form of cell death. This process involves the activation of the intrinsic apoptotic pathway, which is regulated by the Bcl-2 family of proteins. For instance, the phosphorylation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bim can shift the balance towards apoptosis.[9] This leads to mitochondrial outer membrane permeabilization and the release of pro-apoptotic factors, which in turn activate caspases, the key executioners of apoptosis.[9]
Conclusion
The preclinical data for this compound strongly support its development as a targeted therapy for PSMA-expressing prostate cancer. The compound demonstrates high potency and specificity in both in vitro and in vivo models, leading to significant tumor regression without notable toxicity. The well-defined mechanism of action, involving targeted delivery of a potent microtubule inhibitor, provides a strong rationale for its clinical investigation. Further studies to fully elucidate the optimal dosing and schedule, as well as to identify potential biomarkers of response, are warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. Prostate-Specific Membrane Antigen-Specific Antitumor Activity of a Self-Immolative Tubulysin Conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medic.upm.edu.my [medic.upm.edu.my]
- 5. Evaluation of the Cytotoxic Effect of Pd2Spm against Prostate Cancer through Vibrational Microspectroscopies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The potential effect of Tubulysin A on autophagy in a group of cancer cell lines - Journal of King Saud University - Science [jksus.org]
- 8. LNCaP Xenograft Model - Altogen Labs [altogenlabs.com]
- 9. researchgate.net [researchgate.net]
Early Clinical Trial Results of EC1169: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the early clinical trial data for EC1169, a prostate-specific membrane antigen (PSMA)-targeted small-molecule drug conjugate. The information is compiled from abstracts presented at major scientific conferences and publicly available clinical trial information.
Core Concept: this compound Mechanism of Action
This compound is a novel therapeutic agent designed to specifically target and eliminate cancer cells that overexpress PSMA, a protein commonly found in abundance on the surface of prostate cancer cells.[1] The drug consists of a PSMA-targeting ligand attached to the potent microtubule inhibitor, tubulysin (B8622420) B hydrazide, via a cleavable linker.[1]
Once administered, this compound binds to PSMA on the cancer cell surface, leading to the internalization of the drug-receptor complex.[1] Inside the cell, the linker is cleaved, releasing tubulysin B. This potent cytotoxic agent then disrupts the polymerization of tubulin, a critical component of microtubules.[1] The inhibition of microtubule formation leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death) of the cancer cell.[1]
Phase 1 Clinical Trial (NCT02202447)
A Phase 1 clinical trial was conducted to evaluate the safety, tolerability, and preliminary efficacy of this compound in patients with metastatic castration-resistant prostate cancer (mCRPC).[2][3][4] The study also explored the utility of a companion imaging agent, 99mTc-EC0652, to identify patients with PSMA-positive tumors.[2]
Data Presentation
The following tables summarize the quantitative data gathered from the early results of the Phase 1 trial.
Table 1: Patient Demographics and Baseline Characteristics
| Characteristic | Value | Reference |
| Number of Patients (evaluable for toxicity) | 21 (initial cohort) | [3] |
| Number of Patients (treated at RP2D) | 20 | [2] |
| Number of Patients (later cohort) | 34 | [4] |
| Median Age (initial cohort) | 69.0 years (range: 53-82) | [3] |
| Median Age (RP2D cohort) | 69 years (range: 59-82) | [2] |
| Median Age (later cohort) | 70 years (range: 49-84) | [4] |
| Patient Population | Metastatic Castration-Resistant Prostate Cancer (mCRPC) | [2][3][4] |
| Prior Treatments (Part A) | Progressed on abiraterone (B193195) or enzalutamide (B1683756), and taxane-treated | [2] |
| Cohorts (Part B) | Taxane-naïve and Taxane-exposed | [2][4] |
Table 2: Dosing and Administration
| Parameter | Description | Reference |
| Drug | This compound | [2][3][4] |
| Administration | Intravenous (IV) bolus | [2][4] |
| Dosing Schedule (Initial) | - Days 1, 3, 5, 8, 10, 12 (TIW) every 21 days- Days 1, 8 (QW) every 21 days | [1] |
| Dosing Schedule (Expansion) | Days 1, 8 every 21 days | [2][4] |
| Recommended Phase 2 Dose (RP2D) | 6.5 mg/m² | [2][4] |
Table 3: Safety and Tolerability (at RP2D)
| Adverse Event (AE) Profile | Finding | Reference |
| Treatment-Related AEs | 50% of patients reported at least one | [2] |
| AE Severity | Most were Grade 1 and 2 | [2] |
| Grade 3 AEs | Thrombocytopenia, fatigue, and constipation (1 patient each) | [2] |
| Grade 4 AEs | None reported | [2] |
| Dose-Limiting Toxicities (DLTs) | None occurred | [2] |
| Dose Reductions | Not required | [2] |
Table 4: Preliminary Efficacy Results
| Efficacy Measure | Finding | Reference |
| Partial Response (RECIST) | 1 of 2 evaluable taxane-exposed patients with soft tissue disease (50%, unconfirmed) | [2] |
| Stable Disease | - 3 patients for more than 4 cycles (initial report)- 6 of 12 evaluable taxane-exposed patients at 9 weeks | [3][4] |
| PSA Response (≥50% decline) | Not observed in the initial report | [3] |
| Tumor Localization | Imaging with 99mTc-EC0652 showed excellent disease localization | [2][4] |
Experimental Protocols
Study Design
The Phase 1 trial (NCT02202447) was a two-part, open-label, dose-escalation and cohort expansion study.[2]
-
Part A (Dose Escalation): This part aimed to determine the maximum tolerated dose (MTD) and the recommended Phase 2 dose (RP2D) of this compound.[2] Patients with mCRPC who had progressed after treatment with abiraterone or enzalutamide and a taxane-based chemotherapy were eligible.[2]
-
Part B (Cohort Expansion): This part further evaluated the safety and preliminary efficacy of this compound at the RP2D in two cohorts of patients with mCRPC: taxane-naïve and taxane-exposed.[2]
Key Methodologies
-
Patient Selection: Patients were required to have histologically confirmed mCRPC with evidence of disease progression.[1] All patients underwent a 99mTc-EC0652 SPECT scan prior to treatment to confirm PSMA expression in their tumors.[2][4]
-
Treatment Administration: this compound was administered as an intravenous bolus.[2] In the dose-escalation phase, two schedules were initially explored: three times a week for two weeks followed by one week off (TIW), and once a week for two weeks followed by one week off (QW) in a 21-day cycle.[1] The QW schedule on days 1 and 8 of a 21-day cycle was selected for the expansion phase.[2][4]
-
Endpoints: The primary endpoints were safety and tolerability, and the determination of the MTD and RP2D.[1] Secondary endpoints included radiographic progression-free survival (rPFS), overall survival (OS), and PSA response.[2][4]
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound from PSMA binding to apoptosis.
Experimental Workflow of the this compound Phase 1 Trial
References
EC1169 in Metastatic Castration-Resistant Prostate Cancer: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
EC1169 is a small-molecule drug conjugate (SMDC) that showed initial promise in the treatment of metastatic castration-resistant prostate cancer (mCRPC). This document provides a detailed technical guide on this compound, summarizing its mechanism of action, preclinical data, and clinical findings from its Phase 1 trial. This compound consists of a ligand that targets the prostate-specific membrane antigen (PSMA), linked to the potent microtubule inhibitor, tubulysin (B8622420) B hydrazide. While preclinical studies demonstrated significant anti-tumor activity, the clinical development of this compound was ultimately halted due to insufficient efficacy in patients with mCRPC. This whitepaper consolidates the available data to offer a comprehensive resource for researchers in the field of targeted cancer therapies.
Introduction
Prostate-specific membrane antigen (PSMA) is a well-validated target for the diagnosis and treatment of prostate cancer, as it is overexpressed on the surface of most prostate cancer cells.[1] This overexpression provides a therapeutic window for targeted drug delivery, aiming to concentrate cytotoxic agents at the tumor site while minimizing systemic toxicity. This compound was developed as a PSMA-targeted SMDC, designed to selectively deliver the highly potent cytotoxic payload, tubulysin B hydrazide, to PSMA-expressing cancer cells.[2]
Mechanism of Action
The therapeutic strategy of this compound is based on a targeted delivery system. The SMDC binds with high affinity to PSMA on the surface of prostate cancer cells, leading to its internalization.[1] Once inside the cell, the linker connecting the targeting ligand to the cytotoxic payload is cleaved, releasing tubulysin B hydrazide. Tubulysin B then binds to tubulin, inhibiting microtubule polymerization. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequent apoptosis of the cancer cell.[3]
References
The Discovery and Development of EC1169: A PSMA-Targeted Small Molecule Drug Conjugate
An In-depth Technical Guide for Researchers and Drug Development Professionals
EC1169 is an investigational small molecule drug conjugate (SMDC) that has shown promise in the targeted therapy of prostate cancer. This document provides a comprehensive overview of its discovery, mechanism of action, preclinical development, and clinical evaluation, with a focus on the technical details relevant to researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is a novel therapeutic agent designed to selectively deliver a potent cytotoxic payload to cells expressing Prostate-Specific Membrane Antigen (PSMA), a protein significantly overexpressed on the surface of most prostate cancer cells.[1][2][3] The conjugate consists of three key components: a high-affinity PSMA-targeting ligand, a stable, enzyme-cleavable linker, and the potent microtubule inhibitor, tubulysin (B8622420) B hydrazide (TubBH).[3] This targeted approach aims to maximize the therapeutic window by concentrating the cytotoxic agent at the tumor site while minimizing exposure to healthy tissues.
Mechanism of Action
The mechanism of action of this compound involves a multi-step process that leverages the specific expression of PSMA on prostate cancer cells to induce targeted cell death.
PSMA Targeting and Internalization
The therapeutic process begins with the PSMA-targeting ligand of this compound binding to PSMA on the surface of prostate cancer cells.[3] This binding event is highly specific, as PSMA is abundantly expressed on metastatic and hormone-refractory prostate cancer cells, as well as on the neovasculature of many solid tumors, with limited expression in most normal tissues.[2][3] Upon binding, the this compound-PSMA complex is internalized into the cell through endocytosis.
Payload Release and Microtubule Disruption
Following internalization, the enzyme-cleavable linker is processed within the cell, releasing the cytotoxic payload, tubulysin B hydrazide.[3] Tubulysin B is a potent antimitotic agent that inhibits the polymerization of tubulin into microtubules.[2][4] Microtubules are essential components of the cytoskeleton and are critical for the formation of the mitotic spindle during cell division. By disrupting microtubule dynamics, tubulysin B leads to cell cycle arrest in the G2/M phase.[3]
Induction of Apoptosis
The sustained G2/M arrest and disruption of the microtubule network trigger the intrinsic apoptotic pathway. This process is mediated by the BCL-2 family of proteins, which regulate mitochondrial outer membrane permeabilization.[5][6][7][8] The disruption of microtubule function leads to the activation of pro-apoptotic BH3-only proteins, which in turn activate BAX and BAK.[5][6][8] Activated BAX and BAK form pores in the mitochondrial membrane, leading to the release of cytochrome c into the cytoplasm.[7][8] Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9.[7] Caspase-9 subsequently activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving key cellular substrates, resulting in the characteristic morphological changes of programmed cell death.[5][6][7]
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Prostate-Specific Membrane Antigen-Specific Antitumor Activity of a Self-Immolative Tubulysin Conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ASCO – American Society of Clinical Oncology [asco.org]
- 4. ascopubs.org [ascopubs.org]
- 5. Mechanisms of Action of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of the BCL2 Family in Targeted Anticancer Response as Apoptotic Mediators [openmedicinalchemistryjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. The Role of BCL-2 Family Proteins in Apoptosis Regulation | Blog | Biosynth [biosynth.com]
An In-depth Technical Guide to EC1169: A PSMA-Targeted Small-Molecule Drug Conjugate
For Researchers, Scientists, and Drug Development Professionals
Abstract
EC1169 is a novel, prostate-specific membrane antigen (PSMA)-targeted small-molecule drug conjugate (SMDC) designed for the specific delivery of the potent anti-mitotic agent, tubulysin (B8622420) B hydrazide, to PSMA-expressing cells. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, specificity for PSMA-positive cells, and a summary of key preclinical and clinical findings. Detailed experimental protocols for the characterization of this compound are also provided to enable researchers to replicate and build upon these findings.
Introduction
Prostate-specific membrane antigen (PSMA) is a transmembrane protein that is highly overexpressed on the surface of prostate cancer cells, particularly in metastatic and castration-resistant disease states. Its limited expression in normal tissues makes it an attractive target for the development of targeted therapies. This compound is a small-molecule drug conjugate that leverages this differential expression to selectively deliver a potent cytotoxic payload to malignant cells, thereby minimizing off-target toxicity.[1][2][3]
This compound consists of three key components: a high-affinity small-molecule ligand that binds to the extracellular domain of PSMA, a stable, enzyme-cleavable linker, and the cytotoxic drug tubulysin B hydrazide (TubBH).[2] Upon binding to PSMA, the this compound-PSMA complex is internalized, leading to the intracellular release of TubBH, which then disrupts microtubule dynamics, induces cell cycle arrest, and ultimately leads to apoptosis of the cancer cell.[2][3]
Mechanism of Action
The targeted delivery and subsequent intracellular action of this compound can be broken down into a series of steps, as illustrated in the signaling pathway diagram below.
Caption: this compound binds to PSMA, is internalized, and releases its cytotoxic payload.
Preclinical Data
In Vitro Specificity and Potency
The specificity of this compound for PSMA-expressing cells has been demonstrated in vitro. The compound shows potent inhibition of the growth of PSMA-positive cells, while remaining inactive against PSMA-negative cells.[4]
| Cell Line | PSMA Expression | IC50 (nM) |
| LNCaP | Positive | Data not available in searched sources |
| KB | Negative | Data not available in searched sources |
Quantitative IC50 data from the primary preclinical publication were not available in the searched sources. The source states this compound "was found to inhibit the growth of PSMA-positive cells, but it displayed no activity against PSMA-negative cells."[4]
In Vivo Antitumor Activity
In vivo studies using xenograft models of human prostate cancer have confirmed the potent and specific antitumor activity of this compound. In a study with nude mice bearing PSMA-positive LNCaP human prostate cancer xenografts, treatment with this compound led to complete remissions in five out of seven mice, with two of the mice remaining tumor-free for over 90 days post-implantation.[4] Importantly, this significant antitumor effect was observed without any noticeable weight loss or major organ tissue degeneration in the treated animals.[4] In contrast, PSMA-negative tumors did not show any response to this compound treatment.[4] Furthermore, when compared to docetaxel, a standard-of-care chemotherapy for prostate cancer, this compound was found to be more effective and less toxic in the LNCaP xenograft model.[4]
Clinical Development
This compound has been evaluated in a Phase 1 clinical trial (NCT02202447) in patients with metastatic castration-resistant prostate cancer (mCRPC).[5][6] The study was designed as a two-part dose escalation and expansion trial.[5]
Study Design and Dosing
Patients enrolled in the trial had mCRPC and had progressed on abiraterone (B193195) or enzalutamide.[5] In the dose-escalation phase, this compound was administered as an intravenous (IV) bolus on days 1 and 8 of a 21-day cycle.[6] The recommended Phase 2 dose (RP2D) was determined to be 6.5 mg/m².[6]
Patient Selection and Imaging
A key component of the clinical development of this compound was the use of the companion diagnostic imaging agent, 99mTc-EC0652, to assess PSMA expression in patients prior to treatment.[5] All patients underwent a baseline SPECT/CT scan with 99mTc-EC0652 to determine their PSMA status.[5]
Preliminary Safety and Efficacy
The Phase 1 trial demonstrated that this compound was generally well-tolerated.[6] The most common treatment-related adverse events were mild to moderate in severity.[6] Preliminary evidence of antitumor activity was observed in both taxane-naïve and taxane-exposed patient cohorts.[6]
Experimental Protocols
In Vitro Cell Viability Assay
The following is a general protocol for assessing the in vitro cytotoxicity of this compound against PSMA-positive and PSMA-negative cell lines.
Caption: Workflow for determining the in vitro cytotoxicity of this compound.
Protocol Details:
-
Cell Seeding: Plate PSMA-positive (e.g., LNCaP) and PSMA-negative (e.g., KB) cells in 96-well microtiter plates at an appropriate density and allow them to adhere overnight.
-
Compound Addition: Prepare serial dilutions of this compound and relevant control compounds (e.g., free tubulysin B hydrazide, a non-targeting control conjugate). Add the compounds to the cells and incubate for a period of 72 hours.
-
Viability Assessment: Add a cell viability reagent, such as MTT or resazurin, to each well and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance or fluorescence signal using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot the data to determine the IC50 value for each compound.
LNCaP Xenograft Model
The following protocol outlines the establishment and use of a subcutaneous LNCaP xenograft model to evaluate the in vivo efficacy of this compound.
Caption: Workflow for an in vivo efficacy study of this compound in a LNCaP xenograft model.
Protocol Details:
-
Cell Preparation and Implantation: Harvest LNCaP cells and resuspend them in a mixture of media and Matrigel. Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth and Randomization: Monitor tumor growth by caliper measurements. Once tumors reach a predetermined size, randomize the mice into different treatment groups.
-
Treatment: Administer this compound, vehicle control, and any comparator drugs (e.g., docetaxel) according to the specified dosing schedule and route of administration (typically intravenous).
-
Monitoring and Endpoint: Continue to monitor tumor volume and the general health of the animals, including body weight, throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis if required.
-
Data Analysis: Calculate tumor growth inhibition for each treatment group compared to the vehicle control group.
Conclusion
This compound is a promising PSMA-targeted small-molecule drug conjugate with demonstrated specificity and potent antitumor activity in preclinical models. Early clinical data in patients with mCRPC are encouraging, supporting its continued development. The use of a companion imaging agent, 99mTc-EC0652, allows for the selection of patients most likely to benefit from this targeted therapy. The detailed protocols provided in this guide are intended to facilitate further research into the potential of this compound and similar targeted therapies for the treatment of PSMA-expressing cancers.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Phase 1 of this compound In Patients With Recurrent MCRPC [clin.larvol.com]
- 3. researchgate.net [researchgate.net]
- 4. Prostate-Specific Membrane Antigen-Specific Antitumor Activity of a Self-Immolative Tubulysin Conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ASCO – American Society of Clinical Oncology [asco.org]
- 6. researchgate.net [researchgate.net]
The Therapeutic Potential of EC1169: A Technical Guide for Researchers
An In-depth Analysis of a Targeted Small Molecule Drug Conjugate for Prostate Cancer
EC1169 is a promising small molecule drug conjugate (SMDC) that has demonstrated significant therapeutic potential in preclinical and early clinical studies for the treatment of prostate cancer. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical efficacy, and clinical trial data, with a focus on quantitative data, experimental protocols, and visual representations of key concepts to support researchers and drug development professionals.
Core Concepts: A Targeted Approach to Cancer Therapy
This compound is designed to selectively deliver a potent cytotoxic agent to cancer cells that overexpress Prostate-Specific Membrane Antigen (PSMA), a well-established biomarker for prostate cancer.[1][2] This targeted approach aims to maximize the therapeutic window by increasing the concentration of the cytotoxic payload at the tumor site while minimizing exposure to healthy tissues, thereby reducing off-target toxicities.
The conjugate consists of three key components:
-
A PSMA-targeting ligand: This small molecule binds with high affinity to PSMA, which is highly expressed on the surface of most prostate cancer cells and the neovasculature of many solid tumors.[3][4]
-
A potent cytotoxic payload: this compound utilizes tubulysin (B8622420) B hydrazide (TubBH), a powerful inhibitor of tubulin polymerization.[3]
-
A cleavable linker: This linker connects the targeting ligand to the cytotoxic payload and is designed to be stable in circulation but readily cleaved within the target cancer cell, releasing the active drug.[1]
Mechanism of Action: Disrupting the Cellular Machinery
The therapeutic effect of this compound is initiated by the binding of its PSMA-targeting ligand to PSMA on the surface of cancer cells. This binding triggers receptor-mediated endocytosis, internalizing the entire conjugate into the cell.[5] Once inside the cell, the linker is cleaved, releasing tubulysin B hydrazide.
Tubulysin B hydrazide then exerts its cytotoxic effect by potently inhibiting the polymerization of tubulin, a critical component of microtubules.[3] This disruption of microtubule dynamics has several downstream consequences:
-
Mitotic Arrest: The inability to form a functional mitotic spindle prevents the cell from progressing through mitosis, leading to cell cycle arrest in the G2/M phase.
-
Induction of Apoptosis: The sustained mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.
The targeted delivery of tubulysin B hydrazide via this compound ensures that this potent cytotoxic activity is concentrated in PSMA-expressing cancer cells.[2]
Signaling Pathway of this compound's Cytotoxic Action
Caption: Mechanism of action of this compound, from PSMA targeting to apoptosis induction.
Preclinical Efficacy: Potent and Selective Antitumor Activity
Preclinical studies have demonstrated the potent and selective antitumor activity of this compound in various models of prostate cancer.
In Vitro Potency
While specific IC50 values are not publicly available, in vitro studies have consistently shown that this compound inhibits the growth of PSMA-positive prostate cancer cells.[2] Conversely, the conjugate displays no significant activity against PSMA-negative cells, highlighting its target-dependent mechanism of action.[2]
In Vivo Efficacy in Xenograft Models
The antitumor activity of this compound has been evaluated in nude mice bearing human prostate cancer xenografts. In models using PSMA-positive cell lines such as LNCaP and MDA PCa 2b, administration of this compound resulted in complete remissions and cures.[2][6] Importantly, this potent antitumor effect was achieved without significant weight loss in the treated animals, suggesting a favorable toxicity profile.[2] In contrast, PSMA-negative tumors did not respond to this compound therapy, further confirming the targeted nature of the drug.[2]
Clinical Development: Phase 1 Trial in mCRPC
A Phase 1, open-label, dose-escalation study (NCT02202447) was conducted to evaluate the safety, pharmacokinetics, and preliminary antitumor activity of this compound in patients with metastatic castration-resistant prostate cancer (mCRPC).[7]
Study Design and Patient Population
The study enrolled patients with progressive mCRPC who had previously been treated with taxane-based chemotherapy.[4] Patients underwent a 99mTc-EC0652 SPECT scan prior to treatment to assess PSMA expression.[4] this compound was administered intravenously.[4] The study evaluated two dosing schedules in the dose-escalation phase (Part A) and then expanded into two cohorts (taxane-naïve and taxane-exposed) at the recommended Phase 2 dose (RP2D) in Part B.[3][4]
This compound Phase 1 Trial Workflow
Caption: Workflow of the Phase 1 clinical trial of this compound (NCT02202447).
Quantitative Clinical Data
The following tables summarize the key quantitative data from the Phase 1 trial of this compound.
Table 1: Patient Demographics and Baseline Characteristics (at RP2D) [4]
| Characteristic | Value |
| Number of Patients | 20 |
| Median Age (range) | 69 (59-82) years |
| Taxane-naïve | 7 |
| Taxane-exposed | 13 |
Table 2: Safety and Tolerability at the Recommended Phase 2 Dose (6.5 mg/m²) [3][4]
| Adverse Event | Frequency | Grade |
| Any Treatment-Related AE | 50% of patients | Mostly Grade 1-2 |
| Thrombocytopenia | 1 patient | Grade 3 |
| Fatigue | 1 patient | Grade 3 |
| Constipation | 1 patient | Grade 3 |
| Grade 4 AEs | 0 | - |
Table 3: Preliminary Efficacy in Taxane-Exposed Patients with Measurable Soft Tissue Disease [3]
| Outcome | Number of Patients |
| Confirmed Partial Response | 1 |
| Stable Disease | 5 |
| Radiographic Progression | 1 |
| Discontinued Treatment | 5 |
While a 50% decrease in PSA was not observed in the early cohorts, decreases in LDH and alkaline phosphatase were noted in a significant proportion of patients.[3][6] The primary endpoint for Part B of the study was radiographic progression-free survival (rPFS).[4]
Experimental Protocols
Detailed experimental protocols are essential for the replication and advancement of research. The following sections outline the methodologies for key experiments involving this compound.
In Vitro Cell Viability Assay (General Protocol)
-
Cell Culture: Prostate cancer cell lines (e.g., PSMA-positive LNCaP and MDA PCa 2b, and PSMA-negative PC-3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: this compound is serially diluted to a range of concentrations and added to the cells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.
-
Viability Assessment: Cell viability is assessed using a standard method such as the MTT or CellTiter-Glo assay, which measures metabolic activity.
-
Data Analysis: The results are used to calculate the half-maximal inhibitory concentration (IC50) for each cell line.
Workflow for In Vitro Cell Viability Assay
Caption: A generalized workflow for assessing the in vitro cell viability effects of this compound.
In Vivo Xenograft Tumor Growth Inhibition Study (General Protocol)
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used.
-
Tumor Cell Implantation: A suspension of human prostate cancer cells (e.g., LNCaP) is subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their volume is measured regularly using calipers.
-
Randomization and Treatment: Once tumors reach a specified volume, the mice are randomized into treatment and control groups. This compound is administered (e.g., intravenously) according to a predetermined schedule and dose. The control group receives a vehicle.
-
Efficacy Endpoints: Tumor volume and body weight are monitored throughout the study. The primary endpoint is typically tumor growth inhibition. Survival may be a secondary endpoint.
-
Data Analysis: Tumor growth curves are plotted, and statistical analyses are performed to compare the treatment and control groups.
Conclusion and Future Directions
This compound has demonstrated a promising therapeutic profile as a PSMA-targeted SMDC. Its potent and selective antitumor activity in preclinical models and manageable safety profile in early clinical trials in patients with mCRPC warrant further investigation. Future studies should focus on completing the analysis of the Phase 1 trial to provide more comprehensive data on radiographic progression-free survival and overall survival. Further clinical development in larger, randomized trials will be necessary to fully elucidate the therapeutic potential of this compound in the treatment of prostate cancer. The companion diagnostic, 99mTc-EC0652, will also play a crucial role in patient selection for this targeted therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. Prostate-Specific Membrane Antigen-Specific Antitumor Activity of a Self-Immolative Tubulysin Conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. urotoday.com [urotoday.com]
- 4. ascopubs.org [ascopubs.org]
- 5. ASCO – American Society of Clinical Oncology [asco.org]
- 6. ASCO – American Society of Clinical Oncology [asco.org]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
Methodological & Application
EC1169 In Vitro Assay Protocols: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the in vitro assay protocols for the evaluation of EC1169, a small molecule drug conjugate (SMDC) that targets Prostate-Specific Membrane Antigen (PSMA). This compound is comprised of a PSMA-targeting ligand, an enzyme-cleavable linker, and the potent cytotoxic agent tubulysin (B8622420) B hydrazide (TubBH). These application notes offer detailed methodologies for key experiments to characterize the binding, cytotoxicity, and mechanism of action of this compound.
Mechanism of Action of this compound
This compound is designed for targeted delivery of its cytotoxic payload to PSMA-expressing cancer cells. The process begins with the high-affinity binding of the this compound ligand to the PSMA protein on the surface of tumor cells.[1] Following binding, the this compound-PSMA complex is internalized by the cell. Inside the cell, the linker connecting the targeting ligand to tubulysin B is cleaved by intracellular enzymes, releasing the potent microtubule inhibitor.[1] Free tubulysin B then binds to tubulin, disrupting microtubule polymerization. This interference with microtubule dynamics leads to a cell cycle arrest in the G2/M phase, ultimately triggering apoptosis (programmed cell death) and inhibiting tumor cell growth.[1][2]
Quantitative Data Summary
The following tables summarize the in vitro potency of this compound and its cytotoxic payload, tubulysin B.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | PSMA Expression | IC50 (nM) | Reference |
| LNCaP | Prostate Cancer | Positive | In the nanomolar range | [3] |
| MDA PCa 2b | Prostate Cancer | Positive | Potent antitumor activity observed | [4] |
| KB | Cervical Cancer | Negative | No significant activity | [5] |
Table 2: In Vitro Cytotoxicity of Tubulysin Analogs
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Tubulysin A | MCF-7 | Breast Cancer | 0.09 | [2] |
| Tubulysin A | A549 | Lung Cancer | 0.58 | [2] |
| Tubulysin B | HCT-116 | Colon Carcinoma | 2.41 | [6] |
| Tubulysin Analogue (Tb111) | MES SA | Uterine Sarcoma | 0.04 | [7] |
| Tubulysin Analogue (Tb111) | HEK 293T | Embryonic Kidney Cancer | 0.006 | [7] |
Experimental Protocols
PSMA Binding Affinity Assay (Competitive Inhibition Assay)
This protocol is designed to determine the binding affinity (IC50 and potentially Ki) of this compound to the PSMA receptor on cancer cells.
Objective: To quantify the ability of this compound to compete with a radiolabeled ligand for binding to PSMA.
Materials:
-
PSMA-positive cells (e.g., LNCaP)
-
Radiolabeled PSMA ligand (e.g., [125I]MIP-1095)
-
This compound
-
Binding buffer (e.g., Tris-HCl buffer with MgCl2 and CaCl2)
-
96-well filter plates
-
Scintillation counter
Protocol:
-
Cell Preparation: Culture LNCaP cells to confluency. Harvest the cells and prepare a cell membrane fraction through homogenization and centrifugation.
-
Assay Setup: In a 96-well filter plate, add the LNCaP cell membranes.
-
Competitive Binding: Add a constant concentration of the radiolabeled PSMA ligand to all wells. Add increasing concentrations of unlabeled this compound to the wells. Include control wells with no unlabeled competitor (for maximum binding) and wells with a large excess of a known PSMA inhibitor (for non-specific binding).
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 1-2 hours) to allow the binding to reach equilibrium.
-
Washing: After incubation, wash the wells with ice-cold binding buffer to remove unbound radioligand.
-
Detection: Measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data using a sigmoidal dose-response curve to determine the IC50 value.
In Vitro Cytotoxicity Assay (IC50 Determination)
This protocol measures the concentration of this compound required to inhibit the growth of cancer cells by 50% (IC50).
Objective: To determine the cytotoxic potency of this compound on PSMA-positive and PSMA-negative cancer cell lines.
Materials:
-
PSMA-positive cancer cells (e.g., LNCaP)
-
PSMA-negative cancer cells (e.g., PC-3 or KB)
-
Complete cell culture medium
-
This compound
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Plate reader (absorbance or luminescence)
Protocol:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle-treated wells as a control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Detection: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the results to the vehicle-treated control wells. Plot the percentage of cell viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay is used to detect and quantify apoptosis induced by this compound.
Objective: To determine if the cytotoxic effect of this compound is mediated through the induction of apoptosis.
Materials:
-
Cancer cells (e.g., LNCaP)
-
This compound
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells and treat them with this compound at a concentration around the predetermined IC50 value for various time points (e.g., 24, 48, 72 hours). Include an untreated control.
-
Cell Harvesting: Harvest the cells, including both adherent and floating populations.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry.
-
Data Interpretation:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Tubulin Polymerization Inhibition Assay
This assay directly measures the effect of the cytotoxic payload of this compound, tubulysin B, on the polymerization of purified tubulin.
Objective: To confirm that the mechanism of action of the payload involves the inhibition of microtubule formation.
Materials:
-
Purified tubulin
-
Tubulysin B (or this compound if payload release can be achieved in vitro)
-
Polymerization buffer (e.g., G-PEM buffer containing GTP)
-
96-well plate
-
Spectrophotometer with temperature control
Protocol:
-
Assay Setup: In a pre-warmed 96-well plate, add the polymerization buffer and various concentrations of tubulysin B. Include a vehicle control and a known tubulin polymerization inhibitor (e.g., nocodazole) and stabilizer (e.g., paclitaxel) as controls.
-
Initiation of Polymerization: Add purified tubulin to each well to initiate the polymerization reaction.
-
Monitoring: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the change in absorbance at 340 nm at regular intervals (e.g., every minute) for 60-90 minutes. An increase in absorbance indicates microtubule formation.
-
Data Analysis: Plot the absorbance against time to generate polymerization curves. Compare the curves of the treated samples to the controls to determine the effect on the rate and extent of tubulin polymerization.
References
- 1. Facebook [cancer.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. ascopubs.org [ascopubs.org]
- 5. Prostate-Specific Membrane Antigen-Specific Antitumor Activity of a Self-Immolative Tubulysin Conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The potential effect of Tubulysin A on autophagy in a group of cancer cell lines - Journal of King Saud University - Science [jksus.org]
- 7. Improved Total Synthesis of Tubulysins and Design, Synthesis, and Biological Evaluation of New Tubulysins with Highly Potent Cytotoxicities against Cancer Cells as Potential Payloads for Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for EC1169 in Prostate Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
EC1169 is a novel, targeted small-molecule drug conjugate (SMDC) designed for the treatment of prostate cancer. It consists of a high-affinity ligand that binds to Prostate-Specific Membrane Antigen (PSMA), a protein significantly overexpressed on the surface of most prostate cancer cells. This targeting moiety is linked to tubulysin (B8622420) B hydrazide, a potent microtubule-destabilizing agent. Upon binding to PSMA, this compound is internalized by the cancer cell, leading to the intracellular release of tubulysin B hydrazide. This potent cytotoxic payload disrupts microtubule dynamics, inducing cell cycle arrest at the G2/M phase and subsequent apoptosis of the cancer cell.[1][2][3] Preclinical studies in xenograft models and clinical trials in patients with metastatic castration-resistant prostate cancer (mCRPC) have demonstrated the promising anti-tumor activity of this compound.[4][5][6][7][8]
These application notes provide a summary of the available data on this compound and detailed protocols for its use in prostate cancer cell line research.
Data Presentation
In Vivo Efficacy of this compound in PSMA-Positive Xenograft Models
| Cell Line | Tumor Model | Treatment Regimen | Outcome | Reference |
| LNCaP | Subcutaneous Xenograft | Brief treatment | Complete remissions in 5/7 mice, cures in 2/7 mice | [8] |
| MDA PCa 2b | Subcutaneous Xenograft | Not specified | Complete remissions and cures | [4] |
Clinical Trial Data for this compound in Metastatic Castration-Resistant Prostate Cancer (mCRPC)
| Phase | Dosage | Patient Population | Key Findings | Reference |
| Phase 1 | Recommended Phase 2 Dose (RP2D): 6.5 mg/m² IV on days 1 and 8 of a 21-day cycle | Taxane-naïve and taxane-exposed mCRPC | Well-tolerated; evidence of anti-tumor activity including stable disease and a confirmed partial response in one patient. | [5][9][10] |
| Phase 1 | Dose escalation (0.2 - 0.6 mg/m²) | mCRPC | Well-tolerated on both three times weekly and once weekly schedules. | [2] |
Signaling Pathway
The mechanism of action of this compound involves a targeted delivery system that ultimately disrupts microtubule function within prostate cancer cells.
Caption: Mechanism of action of this compound in PSMA-positive prostate cancer cells.
Experimental Protocols
General Guidelines for Handling this compound
This compound is a potent cytotoxic agent and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All work should be performed in a certified biological safety cabinet. Consult the manufacturer's safety data sheet (SDS) for detailed handling and disposal instructions.
Protocol 1: In Vitro Cell Viability Assay
This protocol is designed to assess the cytotoxic effects of this compound on prostate cancer cell lines.
Materials:
-
PSMA-positive prostate cancer cell lines (e.g., LNCaP, 22Rv1)
-
PSMA-negative prostate cancer cell lines (e.g., PC-3, DU145) for specificity control
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Vehicle control (e.g., DMSO or sterile water)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, WST-8)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Drug Preparation: Prepare a stock solution of this compound in an appropriate solvent. Perform serial dilutions to create a range of concentrations to be tested.
-
Treatment: After 24 hours of incubation, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Cell Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions. Incubate for the recommended time.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results as a dose-response curve to determine the IC50 value.
Caption: Workflow for the in vitro cell viability assay.
Protocol 2: Apoptosis Assay by Flow Cytometry
This protocol measures the induction of apoptosis in prostate cancer cells following treatment with this compound.
Materials:
-
Prostate cancer cells
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 48-72 hours.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Staining: Resuspend the cell pellet in binding buffer and stain with Annexin V-FITC and PI according to the kit manufacturer's protocol. Incubate in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis/necrosis (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
Protocol 3: In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
PSMA-positive prostate cancer cells (e.g., LNCaP)
-
Matrigel
-
This compound
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of prostate cancer cells mixed with Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound or vehicle control to the mice via an appropriate route (e.g., intravenous injection) based on the established dosing schedule from preclinical or clinical data.
-
Tumor Measurement: Measure tumor dimensions with calipers every 3-4 days and calculate tumor volume.
-
Monitoring Animal Health: Monitor the body weight and overall health of the mice throughout the study.
-
Study Endpoint: At the end of the study (defined by tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Caption: Workflow for the in vivo xenograft study.
Conclusion
This compound represents a promising targeted therapeutic for PSMA-expressing prostate cancer. The provided protocols offer a framework for researchers to investigate the efficacy and mechanism of action of this compound in relevant preclinical models. Careful adherence to these methodologies will enable the generation of robust and reproducible data, contributing to the further development and understanding of this novel anti-cancer agent.
References
- 1. ASCO – American Society of Clinical Oncology [asco.org]
- 2. Structural recognition of tubulysin B derivatives by multidrug resistance efflux transporters in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. LNCaP Xenograft Model | Xenograft Services [xenograft.net]
- 5. Prostate-Specific Membrane Antigen-Specific Antitumor Activity of a Self-Immolative Tubulysin Conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. | BioWorld [bioworld.com]
- 8. urotoday.com [urotoday.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | The development and evaluation of a tublysine-based antibody-drug conjugate with enhanced tumor therapeutic efficacy [frontiersin.org]
Application Notes and Protocols for EC1169 Efficacy Studies in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
EC1169 is a promising small-molecule drug conjugate (SMDC) designed for targeted therapy of prostate cancer. It comprises a high-affinity ligand that targets Prostate-Specific Membrane Antigen (PSMA), a validated biomarker frequently overexpressed on the surface of prostate cancer cells.[1][2] This targeting moiety is linked via a cleavable disulfide bond to the potent microtubule inhibitor, tubulysin (B8622420) B hydrazide (TubBH).[1][3] The targeted delivery of TubBH aims to enhance the therapeutic index by maximizing the cytotoxic effect on tumor cells while minimizing systemic toxicity.[2][4] Preclinical studies have demonstrated significant anti-tumor activity of this compound in PSMA-positive prostate cancer models, including complete tumor remissions.[1][2]
These application notes provide detailed protocols for establishing relevant animal models and conducting efficacy studies to evaluate this compound.
Mechanism of Action of this compound
This compound's mechanism of action is a multi-step process that leverages the specific expression of PSMA on prostate cancer cells to deliver a potent cytotoxic payload.[2]
-
Target Binding: The PSMA-targeting ligand of this compound binds with high affinity to PSMA expressed on the surface of prostate cancer cells.[1]
-
Internalization: Upon binding, the this compound-PSMA complex is internalized by the cancer cell through endocytosis.[3]
-
Payload Release: Inside the cell, the cleavable linker is cleaved, releasing the cytotoxic payload, tubulysin B hydrazide (TubBH).[5]
-
Microtubule Disruption: TubBH is a potent inhibitor of tubulin polymerization. It binds to the vinca (B1221190) alkaloid site on β-tubulin, disrupting microtubule dynamics.[3][6]
-
Cell Cycle Arrest: The disruption of microtubule function leads to the arrest of the cell cycle in the G2/M phase.[6]
-
Apoptosis Induction: Ultimately, the sustained cell cycle arrest triggers programmed cell death (apoptosis) through the intrinsic pathway, involving the release of cytochrome c from the mitochondria and the activation of caspases.[6][7]
Caption: Mechanism of action of this compound.
Recommended Animal Models for Efficacy Studies
The selection of an appropriate animal model is critical for the preclinical evaluation of this compound. Given that this compound targets human PSMA, xenograft models using human prostate cancer cell lines are the most relevant.
1. Subcutaneous LNCaP Xenograft Model:
This is a widely used and well-characterized model for prostate cancer research. LNCaP cells are androgen-sensitive and express high levels of PSMA, making them an ideal choice for studying PSMA-targeted therapies.[8][9]
2. Orthotopic LNCaP Xenograft Model:
Implanting LNCaP cells directly into the prostate gland of immunocompromised mice creates a more clinically relevant tumor microenvironment compared to the subcutaneous model.[10][11] This model is more technically demanding but can provide valuable insights into tumor-stroma interactions and local tumor progression.
Experimental Protocols
Protocol 1: Subcutaneous LNCaP Xenograft Model Establishment
Materials:
-
LNCaP human prostate cancer cell line (ATCC® CRL-1740™)
-
RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Matrigel® Basement Membrane Matrix (Corning)
-
Male athymic nude mice (6-8 weeks old)
-
Sterile PBS, syringes, and needles
Procedure:
-
Cell Culture: Culture LNCaP cells in RPMI-1640 medium at 37°C in a humidified atmosphere of 5% CO2. Ensure cells are in the logarithmic growth phase before harvesting.
-
Cell Preparation: On the day of injection, harvest the cells using trypsin-EDTA, wash with sterile PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10^7 cells/mL. Keep the cell suspension on ice.
-
Tumor Cell Implantation: Anesthetize the mice. Subcutaneously inject 0.1 mL of the cell suspension (containing 1 x 10^6 LNCaP cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor development. Once tumors become palpable, measure the tumor volume 2-3 times per week using calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.
-
Study Initiation: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.
Protocol 2: this compound Efficacy Study in LNCaP Xenograft Model
Materials:
-
This compound (formulated in a suitable vehicle, e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[12]
-
Vehicle control
-
Tumor-bearing mice (from Protocol 1)
-
Dosing syringes and needles
Procedure:
-
Group Allocation: Randomize mice with established LNCaP tumors into the following groups (n=8-10 mice per group):
-
Group 1: Vehicle control (intravenous administration)
-
Group 2: this compound (e.g., 1 mg/kg, intravenous administration)
-
Group 3: this compound (e.g., 2 mg/kg, intravenous administration)
-
(Optional) Group 4: Positive control (e.g., Docetaxel)
-
-
Drug Administration: Administer this compound or vehicle control intravenously (e.g., via tail vein injection) according to the predetermined dosing schedule (e.g., twice weekly for 3 weeks).
-
Efficacy Endpoints:
-
Tumor Volume: Measure tumor volume 2-3 times per week.
-
Body Weight: Monitor and record the body weight of each mouse 2-3 times per week as an indicator of toxicity.
-
Prostate-Specific Antigen (PSA) Levels: Collect blood samples at specified time points to measure serum PSA levels, a biomarker for prostate cancer progression.[13]
-
Survival: Monitor the mice for signs of morbidity and euthanize when necessary. Record the date of death or euthanasia for survival analysis.
-
-
Data Analysis: Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control group. Analyze differences in tumor volume, PSA levels, and survival between groups using appropriate statistical methods.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Prostate-Specific Membrane Antigen-Specific Antitumor Activity of a Self-Immolative Tubulysin Conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of tumor growth and progression of LNCaP prostate cancer cells in athymic mice by androgen and liver X receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vivo assessment of prostate cancer response using quantitative ultrasound characterization of ultrasonic scattering properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. "Inhibition of androgen-responsive LNCaP prostate cancer cell tumor xen" by Tamaro S. Hudson, Susan N. Perkins et al. [dh.howard.edu]
- 7. The potential effect of Tubulysin A on autophagy in a group of cancer cell lines - Journal of King Saud University - Science [jksus.org]
- 8. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 9. “Prostate Cancer Xenografts and Hormone induced Prostate Carcinogenesis” - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ASCO – American Society of Clinical Oncology [asco.org]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Growth of an androgen-sensitive human prostate cancer cell line, LNCaP, in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for EC1169 Dosing and Administration in Preclinical Models
For Research Use Only.
Introduction
EC1169 is a small molecule drug conjugate (SMDC) that targets Prostate-Specific Membrane Antigen (PSMA), a protein significantly overexpressed on the surface of prostate cancer cells and the neovasculature of many solid tumors.[1][2] this compound consists of a PSMA-targeting ligand, a cleavable linker, and the potent cytotoxic agent tubulysin (B8622420) B hydrazide (TubBH).[1][2] Upon binding to PSMA, this compound is internalized, and the linker is cleaved, releasing TubBH.[1] TubBH then disrupts microtubule polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis of the cancer cells.[1] Preclinical studies have demonstrated the potent and specific antitumor activity of this compound in PSMA-positive xenograft models.[3]
These application notes provide detailed protocols for the dosing and administration of this compound in common preclinical prostate cancer xenograft models, including LNCaP, MDA-PCa-2b, and 22Rv1. The information is intended for researchers, scientists, and drug development professionals.
Data Presentation
The following tables summarize the quantitative data for this compound in various preclinical models.
Table 1: this compound Dosing and Efficacy in Preclinical Xenograft Models
| Animal Model | Cell Line | Dosing Regimen | Administration Route | Reported Efficacy | Reference |
| Nude Mice | LNCaP (PSMA+) | 2 µmol/kg, 3x/week for 2 weeks | Intravenous (IV) | Complete remissions and cures (29% tumor-free) | [2] |
| Nude Mice | MDA-PCa-2b (PSMA+) | Information not available | Intravenous (IV) | Complete remissions and cures reported | [4] |
| Nude Mice | 22Rv1 (PSMA+) | Information not available | Intraperitoneal (IP) or Intravenous (IV) | Potent tumor growth inhibition reported with similar PSMA-targeted conjugates | [5] |
| Nude Mice | KB (PSMA-) | Not applicable (Negative Control) | Intravenous (IV) | No significant response | [3] |
Experimental Protocols
General Guidelines for Handling and Formulation
This compound is a potent cytotoxic agent and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All preparation should be performed in a certified chemical fume hood.
Formulation:
This compound is a water-soluble conjugate.[3] For in vivo administration, it can be formulated in sterile phosphate-buffered saline (PBS), pH 7.4. Alternatively, a formulation of 10% DMSO and 90% corn oil can be used.[6]
-
Preparation of this compound in PBS:
-
Aseptically weigh the required amount of this compound powder.
-
Reconstitute in a small volume of sterile DMSO to create a stock solution.
-
Further dilute the stock solution with sterile PBS (pH 7.4) to the final desired concentration for injection. Ensure the final DMSO concentration is minimal to avoid toxicity.
-
-
Preparation of this compound in DMSO/Corn Oil: [6]
-
Aseptically weigh the required amount of this compound powder.
-
Dissolve in 100% DMSO to create a stock solution.
-
Add the appropriate volume of sterile corn oil to achieve a final ratio of 10% DMSO and 90% corn oil. Mix thoroughly before administration.
-
LNCaP Xenograft Model Protocol
Cell Line: LNCaP (PSMA-positive human prostate adenocarcinoma)
Animal Model: Male athymic nude mice (4-6 weeks old)
Tumor Implantation:
-
Culture LNCaP cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel®.
-
Subcutaneously inject 1 x 10^6 to 5 x 10^6 LNCaP cells in a volume of 100-200 µL into the flank of each mouse.
-
Monitor tumor growth regularly with calipers.
Dosing and Administration:
-
Initiate treatment when tumors reach a volume of approximately 100-150 mm³.
-
Administer this compound intravenously (IV) via the tail vein at a dose of 2 µmol/kg .[2]
-
The dosing schedule is three times per week (e.g., Monday, Wednesday, Friday) for two consecutive weeks.[2]
-
Monitor animal body weight and tumor volume throughout the study.
MDA-PCa-2b Xenograft Model Protocol
Cell Line: MDA-PCa-2b (PSMA-positive human prostate carcinoma, derived from a bone metastasis)
Animal Model: Male athymic nude mice (4-6 weeks old)
Tumor Implantation:
-
Culture MDA-PCa-2b cells in F-12K medium supplemented with 20% fetal bovine serum, 25 ng/mL cholera toxin, 10 ng/mL mouse epidermal growth factor, 0.005 mM phosphoethanolamine, 100 pg/mL hydrocortisone, 45 nM selenious acid, and 5 µg/mL insulin.
-
Follow the tumor implantation procedure as described for the LNCaP model.
Dosing and Administration:
-
Initiate treatment when tumors reach the desired volume.
-
While specific preclinical dosing for this compound in this model is not detailed in the available literature, a similar administration route and schedule to the LNCaP model (intravenous, 3x/week) can be considered as a starting point for optimization. It is reported that this compound administration resulted in complete remissions and cures in mice bearing MDA-PCa-2b xenografts.[4]
22Rv1 Xenograft Model Protocol
Cell Line: 22Rv1 (PSMA-positive human prostate carcinoma, castration-resistant)
Animal Model: Male athymic nude mice (4-6 weeks old)
Tumor Implantation:
-
Culture 22Rv1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Follow the tumor implantation procedure as described for the LNCaP model.
Dosing and Administration:
-
Initiate treatment when tumors are established.
Visualizations
Caption: Mechanism of action of this compound in a PSMA-positive cancer cell.
Caption: General experimental workflow for this compound efficacy studies in preclinical xenograft models.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. Prodrugs Targeting Prostate-Specific Membrane Antigen against Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prostate-Specific Membrane Antigen-Specific Antitumor Activity of a Self-Immolative Tubulysin Conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AID 1480209 - Chemical stability in PBS/DMSO mixture at pH 7.4 after 24 hrs by RP-UPLC-UV method - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Vivo Imaging with 99mTc-EC0652 and Theranostic Application with EC1169
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the use of the technetium-99m labeled small molecule, 99mTc-EC0652, for in vivo SPECT/CT imaging of Prostate-Specific Membrane Antigen (PSMA) expression. Furthermore, it outlines a theranostic workflow incorporating the PSMA-targeted therapeutic agent, EC1169. EC0652 is a DUPA (2-[3-(1,3-dicarboxypropyl)ureido]pentanedioic acid) peptide derivative designed for efficient coordination of 99mTc, enabling sensitive and specific detection of PSMA-positive tissues.[1] this compound is a small molecule drug conjugate that links a PSMA-targeting ligand to the potent cytotoxic agent, tubulysin (B8622420) B hydrazide (TubBH).[2] This combination allows for the non-invasive assessment of PSMA expression using 99mTc-EC0652 to select patients and monitor therapy with this compound.
The protocols provided herein are intended for preclinical research using murine xenograft models of human prostate cancer.
Mechanism of Action
Both 99mTc-EC0652 and this compound target Prostate-Specific Membrane Antigen (PSMA), a transmembrane glycoprotein (B1211001) that is highly overexpressed on the surface of prostate cancer cells and the neovasculature of many solid tumors.[2]
-
99mTc-EC0652: The DUPA moiety of EC0652 binds with high affinity to the extracellular enzymatic domain of PSMA. The coordinated 99mTc, a gamma-emitting radionuclide, allows for visualization of PSMA-expressing tissues using Single Photon Emission Computed Tomography (SPECT).
-
This compound: The PSMA-targeting ligand of this compound directs the conjugate to PSMA-expressing cells. Upon binding, the this compound-PSMA complex is internalized via endocytosis.[2] Inside the cell, the linker is cleaved, releasing the tubulysin B payload. Tubulysin B is a potent microtubule-destabilizing agent that inhibits tubulin polymerization, leading to G2/M phase cell cycle arrest and subsequent apoptosis.[2][3]
Experimental Protocols
Protocol 1: Radiolabeling of EC0652 with 99mTc
This protocol describes the preparation of 99mTc-EC0652 from a lyophilized kit formulation.
Materials:
-
Lyophilized kit containing EC0652, a reducing agent (e.g., stannous chloride), and ancillary ligands (e.g., EDDA, tricine).
-
Sodium pertechnetate (B1241340) (Na[99mTcO4]) solution eluted from a 99Mo/99mTc generator.
-
0.9% Sodium Chloride for injection.
-
Heating block or water bath.
-
Syringes and sterile vials.
-
Quality control supplies (e.g., ITLC strips, HPLC system).
Procedure:
-
Allow the lyophilized EC0652 kit to reach room temperature.
-
Add a specified volume of sterile 0.9% NaCl to the Na[99mTcO4] eluate to achieve the desired radioactive concentration.
-
Using a sterile syringe, add the Na[99mTcO4] solution to the EC0652 kit vial.
-
Gently swirl the vial to ensure complete dissolution of the contents.
-
Incubate the reaction mixture at a specified temperature (e.g., 100°C) for a designated time (e.g., 20-30 minutes).[4][5]
-
Allow the vial to cool to room temperature before use.
Quality Control:
-
Radiochemical Purity (RCP): Determine the RCP of the final product using Instant Thin Layer Chromatography (ITLC) or High-Performance Liquid Chromatography (HPLC).[6][7][8] A typical ITLC system might use a stationary phase of silica (B1680970) gel and a mobile phase of saline or acetone (B3395972) to separate 99mTc-EC0652 from impurities like free pertechnetate ([99mTcO4]-) and reduced/hydrolyzed technetium ([99mTcO2]).[4] The RCP should be >95% for in vivo use.
-
pH: The pH of the final preparation should be within a physiologically acceptable range (typically 6.5-7.5).
-
Sterility and Endotoxins: For clinical applications, sterility and endotoxin (B1171834) testing must be performed according to pharmacopeial standards.
Protocol 2: In Vivo SPECT/CT Imaging of 99mTc-EC0652 in a Murine Xenograft Model
This protocol outlines the procedure for imaging PSMA expression in mice bearing human prostate cancer xenografts (e.g., LNCaP, PC3-pip).
Animal Model:
-
Male athymic nude mice (4-6 weeks old).
-
Subcutaneously implant PSMA-positive human prostate cancer cells (e.g., LNCaP or PC3-pip) and allow tumors to grow to a suitable size (e.g., 100-300 mm³).[5] For a negative control, PSMA-negative cells (e.g., PC-3) can be used.[1][5]
Procedure:
-
Animal Preparation: Anesthetize the mouse using a suitable anesthetic (e.g., isoflurane). Maintain the animal's body temperature using a heating pad.
-
Radiotracer Administration: Administer a defined dose of 99mTc-EC0652 (e.g., 5-10 MBq) via intravenous tail vein injection.
-
SPECT/CT Imaging:
-
Position the anesthetized mouse on the imaging bed of a preclinical SPECT/CT scanner.
-
Acquire whole-body or region-of-interest SPECT images at various time points post-injection (e.g., 1, 4, and 24 hours).[7] Delayed imaging at >15 hours may improve lesion detectability.[2][9]
-
SPECT Parameters (example):
-
CT Parameters (for anatomical co-registration and attenuation correction):
-
-
Image Reconstruction and Analysis:
-
Reconstruct SPECT images using an appropriate algorithm (e.g., Ordered Subsets Expectation Maximization - OSEM).[10]
-
Co-register SPECT and CT images.
-
Draw regions of interest (ROIs) over the tumor and various organs to quantify tracer uptake.
-
Calculate the percentage of injected dose per gram of tissue (%ID/g) and tumor-to-background ratios.
-
Protocol 3: Theranostic Workflow with this compound
This protocol describes a sequential imaging and therapy study to evaluate the efficacy of this compound based on 99mTc-EC0652 imaging.
Procedure:
-
Baseline Imaging: Perform SPECT/CT imaging with 99mTc-EC0652 as described in Protocol 2 to establish baseline PSMA expression in the tumors.
-
Treatment Initiation: Based on the imaging results confirming PSMA-positive tumors, initiate treatment with this compound. The time interval between the diagnostic scan and the start of therapy should be minimized, typically within a few days, to ensure the imaging results accurately reflect the tumor status at the time of treatment. In clinical trials, therapy often commences within 28 days of baseline imaging.[11]
-
This compound Administration: Administer this compound intravenously at a predetermined dose and schedule. Preclinical studies in mice have shown efficacy with various dosing regimens.[12]
-
Monitoring:
-
Monitor tumor growth using caliper measurements and/or bioluminescence imaging if using luciferase-expressing cells.
-
Monitor animal health, including body weight, as an indicator of toxicity.
-
-
Follow-up Imaging: At the end of the treatment cycle or at predetermined time points, repeat the 99mTc-EC0652 SPECT/CT imaging to assess changes in PSMA expression and tumor viability.
Data Presentation
Quantitative Biodistribution of 99mTc-labeled PSMA Inhibitors
The following table summarizes representative biodistribution data for a 99mTc-labeled PSMA inhibitor in LNCaP tumor-bearing mice, expressed as the percentage of injected dose per gram of tissue (%ID/g).
| Organ/Tissue | 1 hour p.i. (%ID/g ± SD) | 3 hours p.i. (%ID/g ± SD) |
| Blood | 1.85 ± 0.39 | 0.87 ± 0.15 |
| Heart | 0.45 ± 0.11 | 0.23 ± 0.04 |
| Lungs | 1.05 ± 0.24 | 0.48 ± 0.08 |
| Liver | 1.23 ± 0.28 | 0.95 ± 0.17 |
| Spleen | 0.67 ± 0.15 | 0.45 ± 0.08 |
| Kidneys | 45.3 ± 20.5 | 35.1 ± 15.2 |
| Muscle | 0.32 ± 0.07 | 0.18 ± 0.03 |
| Bone | 0.98 ± 0.22 | 0.75 ± 0.13 |
| Tumor | 10.3 ± 2.76 | 7.58 ± 2.48 |
Data synthesized from preclinical studies of similar 99mTc-labeled PSMA inhibitors.[13][14]
Tumor-to-Background Ratios
The following table presents typical tumor-to-background ratios obtained from SPECT imaging with 99mTc-labeled PSMA inhibitors.
| Ratio | 1 hour p.i. | 3 hours p.i. |
| Tumor-to-Blood | 5.6 | 8.7 |
| Tumor-to-Muscle | 32.2 | 42.1 |
| Tumor-to-Kidney | 0.23 | 0.22 |
| Tumor-to-Bone | 10.5 | 10.1 |
Ratios calculated from the biodistribution data presented above.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow
Caption: Theranostic workflow for 99mTc-EC0652 and this compound.
References
- 1. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Tubulysin Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 4. 99mTc-labeled PSMA inhibitor: Biokinetics and radiation dosimetry in healthy subjects and imaging of prostate cancer tu… [ouci.dntb.gov.ua]
- 5. inis.iaea.org [inis.iaea.org]
- 6. Routine Radiochemical Quality Control of 99mTc eluate and 99mTc-Labeled Radiopharmaceuticals | Bangladesh Journal of Nuclear Medicine [banglajol.info]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Evaluation of 99mTc-Labeled PSMA-Targeted Tracers Based on the Lys-Urea-Aad Pharmacophore for Detecting Prostate Cancer with Single Photon Emission Computed Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. preprints.org [preprints.org]
Application Notes and Protocols for EC1169 Treatment in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
EC1169 is a novel small molecule drug conjugate (SMDC) designed for targeted therapy of prostate cancer. It comprises a ligand that specifically binds to Prostate-Specific Membrane Antigen (PSMA), a protein highly expressed on the surface of most prostate cancer cells, linked to the potent cytotoxic agent tubulysin (B8622420) B hydrazide (TubBH).[1] Upon binding to PSMA, this compound is internalized by the cancer cell, where the linker is cleaved, releasing TubBH.[1] The released TubBH then disrupts microtubule polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis of the cancer cell.[1] Preclinical studies in xenograft models using PSMA-positive prostate cancer cell lines have demonstrated significant anti-tumor activity, including complete tumor remissions.[2][3][4][5][6]
These application notes provide a detailed experimental design and protocols for evaluating the efficacy of this compound in preclinical xenograft models of prostate cancer.
Mechanism of Action Signaling Pathway
The targeted action of this compound begins with its high-affinity binding to PSMA on the surface of prostate cancer cells. This binding event triggers receptor-mediated endocytosis, internalizing the SMDC into the cell within an endosome. Inside the cell, the acidic environment of the endosome and intracellular enzymes cleave the linker, releasing the tubulysin B hydrazide (TubBH) payload. TubBH then binds to tubulin, inhibiting its polymerization into microtubules. This disruption of the microtubule network is critical as it halts the cell cycle at the G2/M phase, preventing mitosis and ultimately leading to programmed cell death, or apoptosis.
Experimental Design
A robust experimental design is crucial for the successful evaluation of this compound in xenograft models. The following sections detail the key components of such a design.
Recommended Cell Lines
The choice of cell line is critical and should be based on PSMA expression.
| Cell Line | Description | PSMA Expression |
| LNCaP | Human prostate adenocarcinoma, androgen-sensitive.[1][7][8] | Positive |
| MDA-PCa-2b | Human prostate cancer from a bone metastasis, androgen-sensitive.[9][10] | Positive |
| PC-3 | Human prostate adenocarcinoma, androgen-insensitive. | Negative (suitable as a negative control) |
| DU145 | Human prostate carcinoma, androgen-insensitive. | Negative (suitable as a negative control) |
Animal Models
Immunodeficient mice are required for establishing human tumor xenografts.
| Mouse Strain | Key Features |
| Athymic Nude (nu/nu) | T-cell deficient, commonly used for xenograft studies.[11] |
| NOD/SCID | Deficient in B, T, and NK cells, suitable for cell lines that are difficult to engraft. |
| NSG (NOD scid gamma) | Highly immunodeficient, supports robust engraftment of a wide range of human cells.[11] |
Experimental Groups
A well-controlled study should include the following groups:
| Group | Description | Rationale |
| 1. Vehicle Control | Animals with PSMA-positive tumors receiving only the vehicle used to dissolve this compound. | To assess tumor growth in the absence of the drug. |
| 2. This compound Treatment | Animals with PSMA-positive tumors receiving this compound. | To evaluate the anti-tumor efficacy of this compound. |
| 3. Non-targeted Control | Animals with PSMA-positive tumors receiving a non-targeted cytotoxic agent (e.g., free TubBH). | To demonstrate the necessity of PSMA targeting for efficacy. |
| 4. PSMA-Negative Control | Animals with PSMA-negative tumors receiving this compound. | To confirm the specificity of this compound for PSMA-expressing tumors. |
| 5. Standard-of-Care | Animals with PSMA-positive tumors receiving a standard-of-care therapy (e.g., docetaxel). | To compare the efficacy of this compound to current treatments. |
Experimental Workflow
The following diagram outlines the major steps in a typical xenograft study for this compound.
Detailed Protocols
Protocol 1: Establishment of Subcutaneous Xenografts
Materials:
-
LNCaP or MDA-PCa-2b cells
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Matrigel® Basement Membrane Matrix (Corning)
-
Syringes (1 mL) with 27-gauge needles
-
Immunodeficient mice (e.g., athymic nude, 6-8 weeks old)
Procedure:
-
Culture LNCaP or MDA-PCa-2b cells in their recommended medium until they reach 70-80% confluency.
-
Harvest the cells by trypsinization and wash them with PBS.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL for LNCaP or 5 x 10^6 cells/mL for MDA-PCa-2b.[12] Keep the cell suspension on ice.
-
Anesthetize the mouse according to approved institutional protocols.
-
Inject 0.1 mL of the cell suspension (containing 1 x 10^6 LNCaP or 5 x 10^5 MDA-PCa-2b cells) subcutaneously into the flank of the mouse.[1]
-
Monitor the animals for tumor growth. Tumors should become palpable within 2-4 weeks.
Protocol 2: this compound Formulation and Administration
Materials:
-
This compound powder
-
Vehicle for solubilization (e.g., sterile saline, or a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline for less soluble compounds).[13]
-
Sterile syringes and needles for injection
Procedure:
-
Prepare the this compound formulation on the day of use. This compound is reported to be water-soluble.[3] If using a vehicle other than saline, ensure its biocompatibility and lack of toxicity at the administered volume.
-
A suggested starting dose for preclinical studies, based on similar targeted therapies, is in the range of 1-5 mg/kg.[14] Dose optimization studies are recommended.
-
Administer this compound via intravenous (IV) injection.
-
A suggested treatment schedule is twice weekly for 2-3 weeks.[15] This should be optimized based on efficacy and toxicity.
Protocol 3: Tumor Growth Measurement and Efficacy Assessment
Materials:
-
Digital calipers
-
Animal scale
Procedure:
-
Measure the tumor dimensions (length and width) with digital calipers 2-3 times per week.[2][3][4][16][17]
-
Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .[16][17]
-
Monitor the body weight of the animals as an indicator of toxicity.
-
The primary efficacy endpoint is tumor growth inhibition. This can be calculated as the percentage of tumor growth inhibition (%TGI) using the formula: %TGI = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100 .
-
Ethical considerations and humane endpoints must be strictly followed in accordance with institutional guidelines.[18][19][20][21][22] Animals should be euthanized if the tumor size exceeds the recommended limits, shows signs of ulceration, or if the animal exhibits significant weight loss or distress.[18][19]
Protocol 4: Endpoint Biomarker Analysis
Materials:
-
Formalin (10%)
-
Microtome
-
Antibodies for immunohistochemistry (IHC): anti-PSMA, anti-Ki-67
-
TUNEL assay kit for apoptosis detection
-
Microscope
Procedure:
-
At the end of the study, euthanize the animals and excise the tumors.
-
Fix a portion of the tumor in 10% formalin and embed it in paraffin for histological analysis.
-
Immunohistochemistry (IHC) for PSMA:
-
Immunohistochemistry (IHC) for Ki-67:
-
TUNEL Assay for Apoptosis:
Data Presentation
All quantitative data should be summarized in tables for clear comparison between experimental groups.
Table 1: Tumor Growth Inhibition
| Treatment Group | Mean Tumor Volume at Day X (mm³) ± SEM | % Tumor Growth Inhibition (%TGI) |
| Vehicle Control | N/A | |
| This compound (X mg/kg) | ||
| Non-targeted Control | ||
| Standard-of-Care |
Table 2: Endpoint Biomarker Analysis
| Treatment Group | % PSMA Positive Cells ± SEM | % Ki-67 Positive Cells ± SEM | % TUNEL Positive Cells ± SEM |
| Vehicle Control | |||
| This compound (X mg/kg) | |||
| Non-targeted Control | |||
| Standard-of-Care |
Conclusion
This document provides a comprehensive guide for the preclinical evaluation of this compound in xenograft models of prostate cancer. Adherence to these detailed protocols will enable researchers to generate robust and reproducible data to assess the therapeutic potential of this promising PSMA-targeted agent. Careful consideration of the experimental design, including appropriate cell lines, animal models, and control groups, is essential for a thorough and meaningful investigation.
References
- 1. LNCaP Xenograft Model - Altogen Labs [altogenlabs.com]
- 2. tumorvolume.com [tumorvolume.com]
- 3. animalab.eu [animalab.eu]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. TUNEL Detection of Apoptosis [bio-protocol.org]
- 6. ASCO – American Society of Clinical Oncology [asco.org]
- 7. LNCaP Xenograft Model | Xenograft Services [xenograft.net]
- 8. Phenotypic Characterization of Prostate Cancer LNCaP Cells Cultured within a Bioengineered Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. erc.bioscientifica.com [erc.bioscientifica.com]
- 10. Current mouse and cell models in prostate cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. urotoday.com [urotoday.com]
- 16. Tumor volume in subcutaneous mouse xenografts measured by microCT is more accurate and reproducible than determined by 18F-FDG-microPET or external caliper - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Tumor volume in subcutaneous mouse xenografts measured by microCT is more accurate and reproducible than determined by 18F-FDG-microPET or external caliper | springermedizin.de [springermedizin.de]
- 18. researchgate.net [researchgate.net]
- 19. services.anu.edu.au [services.anu.edu.au]
- 20. Need for Ethical Governance on the Implementation and Use of Patient-derived Xenograft (PDX) Models for Anti-cancer Drug Discovery and Development: Ethical Considerations and Policy Proposal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Close contacts of xenograft recipients: Ethical considerations due to risk of xenozoonosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. forskningsetikk.no [forskningsetikk.no]
- 23. jnm.snmjournals.org [jnm.snmjournals.org]
- 24. mdpi.com [mdpi.com]
- 25. Immunohistochemistry analysis of PSMA expression at prostatic biopsy in high-risk prostate cancer: potential implications for PSMA-PET patient selection - PMC [pmc.ncbi.nlm.nih.gov]
- 26. sysy-histosure.com [sysy-histosure.com]
- 27. immunostep.com [immunostep.com]
- 28. Detection Ki 67 [bdbiosciences.com]
- 29. Item - Ki67 staining on PC3 xenograft specimens. - Public Library of Science - Figshare [plos.figshare.com]
- 30. Detection Ki 67 [bdbiosciences.com]
- 31. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]
- 32. Video: The TUNEL Assay [jove.com]
- 33. TUNEL staining [abcam.com]
- 34. Analysis of apoptosis by cytometry using TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Apoptosis Induced by EC1169: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
EC1169 is a promising Prostate-Specific Membrane Antigen (PSMA)-targeted small-molecule drug conjugate (SMDC). It is designed for the specific delivery of the potent cytotoxic agent tubulysin (B8622420) B hydrazide to cancer cells that overexpress PSMA.[1][2] Upon binding to PSMA, this compound is internalized, and the tubulysin B payload is released. Tubulysin B disrupts microtubule polymerization, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis, making it a focal point for cancer research and therapeutic development.[1][2]
This document provides detailed application notes and protocols for measuring apoptosis induced by this compound in prostate cancer cell lines, such as LNCaP. It includes methodologies for key assays, representative data, and visual diagrams of the underlying signaling pathways and experimental workflows.
Mechanism of Action: An Overview
This compound's mechanism of action begins with its high-affinity binding to PSMA on the surface of cancer cells. Following internalization, the linker is cleaved, releasing tubulysin B. This potent microtubule inhibitor binds to tubulin and prevents its polymerization into microtubules. The disruption of the microtubule network leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering the intrinsic pathway of apoptosis.
Data Presentation
While specific quantitative data for this compound is not widely available in the public domain, the following tables present representative data based on the known effects of tubulysin B and similar compounds on PSMA-positive prostate cancer cell lines (e.g., LNCaP). This data is intended to be illustrative of the expected outcomes from the described experimental protocols.
Table 1: Representative IC50 Values of Tubulysin Analogs in LNCaP Cells
| Compound | Incubation Time (hours) | IC50 (nM) |
| Tubulysin Analog | 24 | 1.5 ± 0.2 |
| Tubulysin Analog | 48 | 0.8 ± 0.1 |
Data is representative and compiled from studies on tubulysin analogs in LNCaP cells.[1]
Table 2: Representative Cell Cycle Analysis of LNCaP Cells Treated with a Tubulysin Analog
| Treatment | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M | % of Cells in Sub-G1 (Apoptotic) |
| Control (DMSO) | 60.2 | 30.1 | 9.7 | 0.4 |
| Tubulysin Analog (24h) | 15.3 | 5.5 | 75.1 | 4.1 |
| Tubulysin Analog (48h) | 8.9 | 2.1 | 64.8 | 24.2 |
This table presents illustrative data showing the expected shift in cell cycle distribution upon treatment with a microtubule-disrupting agent.[3]
Table 3: Representative Annexin V-FITC/PI Staining of LNCaP Cells Treated with an Apoptosis-Inducing Agent
| Treatment | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Control (DMSO) | 95.1 | 2.3 | 2.6 |
| Apoptosis Inducer (48h) | 25.4 | 40.1 | 34.5 |
This table provides an example of the expected distribution of cell populations after treatment, as measured by Annexin V and Propidium Iodide staining.[4]
Table 4: Representative Caspase-3/7 Activity in LNCaP Cells
| Treatment | Relative Luminescence Units (RLU) | Fold Change vs. Control |
| Control (DMSO) | 15,000 | 1.0 |
| This compound (24h) | 75,000 | 5.0 |
This table illustrates the expected increase in caspase-3/7 activity, a hallmark of apoptosis, following treatment.[5]
Table 5: Representative Western Blot Analysis of Bcl-2 and Bax Expression in LNCaP Cells
| Treatment | Bcl-2 Protein Level (Relative to Control) | Bax Protein Level (Relative to Control) | Bax/Bcl-2 Ratio |
| Control (DMSO) | 1.0 | 1.0 | 1.0 |
| This compound (48h) | 0.4 | 2.5 | 6.25 |
This table shows the anticipated changes in the expression of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax, leading to an increased Bax/Bcl-2 ratio, which favors apoptosis.[6][7]
Mandatory Visualizations
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT or CellTiter-Glo®)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
PSMA-positive prostate cancer cells (e.g., LNCaP)
-
Complete culture medium
-
96-well clear-bottom plates
-
This compound stock solution
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
DMSO (vehicle control)
-
Plate reader (absorbance or luminescence)
Procedure:
-
Seed LNCaP cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Replace the medium in the wells with the prepared this compound dilutions. Include wells with vehicle control (DMSO).
-
Incubate the plate for 24, 48, and 72 hours.
-
For MTT assay, add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution and read the absorbance at 570 nm.
-
For CellTiter-Glo® assay, add the reagent to each well, incubate for 10 minutes, and read the luminescence.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
Objective: To quantify the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) and to detect apoptotic cells (sub-G1 peak).
Materials:
-
LNCaP cells
-
6-well plates
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed LNCaP cells in 6-well plates and treat with this compound at the desired concentrations for 24 and 48 hours.
-
Harvest cells by trypsinization, wash with cold PBS, and centrifuge.
-
Resuspend the cell pellet in cold PBS and fix by adding dropwise to cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
-
Gate the cell population to exclude debris and aggregates and analyze the DNA content histogram to determine the percentage of cells in each phase of the cell cycle.
Protocol 3: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
Objective: To differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
LNCaP cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Flow cytometer
Procedure:
-
Seed LNCaP cells in 6-well plates and treat with this compound for the desired time.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add additional binding buffer and analyze the samples immediately by flow cytometry.
-
Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) for setting up compensation and gates.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Protocol 4: Caspase-3/7 Activity Assay
Objective: To measure the activity of executioner caspases-3 and -7, which are key mediators of apoptosis.
Materials:
-
LNCaP cells
-
White-walled 96-well plates
-
This compound
-
Caspase-Glo® 3/7 Assay kit
-
Luminometer
Procedure:
-
Seed LNCaP cells in a white-walled 96-well plate.
-
Treat the cells with this compound for the desired time points.
-
Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.
-
Add the Caspase-Glo® 3/7 reagent to each well.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
Normalize the results to the number of cells or protein concentration if necessary.
Protocol 5: Western Blot Analysis of Bcl-2 Family Proteins
Objective: To determine the expression levels of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.
Materials:
-
LNCaP cells
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat LNCaP cells with this compound for the desired time.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Add chemiluminescent substrate and capture the signal using an imaging system.
-
Perform densitometry analysis to quantify the protein bands and normalize to the loading control (β-actin). Calculate the Bax/Bcl-2 ratio.
Conclusion
The methodologies and representative data provided in these application notes offer a comprehensive framework for investigating the apoptotic effects of this compound. By employing these protocols, researchers can effectively characterize the dose-dependent cytotoxicity, impact on cell cycle progression, and the induction of apoptosis through the intrinsic pathway mediated by this promising PSMA-targeted therapeutic agent. The visualization of the signaling pathway and experimental workflows further aids in the conceptual understanding and practical execution of these studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Facebook [cancer.gov]
- 3. ijmcmed.org [ijmcmed.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Finasteride induces apoptosis via Bcl-2, Bcl-xL, Bax and caspase-3 proteins in LNCaP human prostate cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining the In Vitro Efficacy of EC1169 using Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
EC1169 is a small molecule drug conjugate (SMDC) that represents a targeted approach to cancer therapy. It is designed to specifically bind to the prostate-specific membrane antigen (PSMA), a protein significantly overexpressed on the surface of prostate cancer cells and the neovasculature of many solid tumors.[1] this compound consists of a PSMA-targeting ligand conjugated to the potent cytotoxic agent tubulysin (B8622420) B hydrazide (TubBH) via an enzyme-cleavable linker.[1]
The mechanism of action begins with the binding of this compound to PSMA on target cells, leading to the internalization of the conjugate.[1] Once inside the cell, the linker is cleaved, releasing TubBH. Tubulysin B then binds to tubulin, inhibiting microtubule polymerization. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death) in the PSMA-expressing cancer cells.[1] Preclinical studies have demonstrated that this compound effectively inhibits the growth of PSMA-positive cancer cells both in vitro and in vivo.[2]
These application notes provide detailed protocols for assessing the in vitro cytotoxicity of this compound against various cancer cell lines using common cell viability assays: MTT, XTT, and Trypan Blue exclusion.
Data Presentation: In Vitro Cytotoxicity of this compound
The following table summarizes representative data on the cytotoxic activity of this compound against PSMA-positive and PSMA-negative cancer cell lines. The half-maximal inhibitory concentration (IC50) values are indicative of the drug's potency.
Table 1: Representative In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | PSMA Expression | This compound IC50 (nM) |
| LNCaP | Prostate Cancer | High | 1.5 |
| C4-2B | Prostate Cancer | High | 2.1 |
| 22Rv1 | Prostate Cancer | Moderate | 15.3 |
| PC-3 | Prostate Cancer | Negative | >1000 |
Note: The IC50 values presented are representative and intended for illustrative purposes based on the potent and specific anti-tumor activity of this compound described in the literature. Actual values may vary depending on experimental conditions.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product.
Materials:
-
PSMA-positive (e.g., LNCaP) and PSMA-negative (e.g., PC-3) human prostate cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the diluted this compound solutions.
-
Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubate the plate for 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the cells or formazan crystals.
-
Add 150 µL of the solubilization solution to each well.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay
The XTT assay is another colorimetric method to assess cell viability. In this assay, the tetrazolium salt XTT is reduced by metabolically active cells to a water-soluble orange formazan product.
Materials:
-
PSMA-positive and PSMA-negative cell lines
-
Complete cell culture medium
-
This compound stock solution
-
XTT labeling mixture (prepared by mixing XTT labeling reagent and electron-coupling reagent)
-
96-well flat-bottom sterile microplates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells as described in the MTT assay protocol.
-
-
This compound Treatment:
-
Treat cells with serial dilutions of this compound as described in the MTT assay protocol and incubate for 72 hours.
-
-
XTT Addition and Incubation:
-
Prepare the XTT labeling mixture according to the manufacturer's instructions immediately before use.
-
Add 50 µL of the XTT labeling mixture to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
-
Data Acquisition:
-
Measure the absorbance of the soluble formazan product at a wavelength between 450-500 nm using a microplate reader.
-
Calculate the percentage of cell viability and the IC50 value.
-
Trypan Blue Exclusion Assay
This assay is based on the principle that viable cells have intact cell membranes that exclude the trypan blue dye, while non-viable cells with compromised membranes take up the dye and appear blue.
Materials:
-
PSMA-positive and PSMA-negative cell lines cultured in appropriate flasks or plates
-
This compound stock solution
-
Trypsin-EDTA solution
-
Complete cell culture medium
-
Trypan Blue solution (0.4%)
-
Phosphate-Buffered Saline (PBS)
-
Hemocytometer or automated cell counter
-
Microscope
Procedure:
-
Cell Treatment:
-
Culture cells in larger formats (e.g., 6-well plates or T-25 flasks) to have sufficient cell numbers for counting.
-
Treat the cells with various concentrations of this compound for 72 hours.
-
-
Cell Harvesting:
-
For adherent cells, wash with PBS and detach using Trypsin-EDTA. Neutralize the trypsin with complete medium. For suspension cells, directly collect the cells.
-
Centrifuge the cell suspension and resuspend the cell pellet in a known volume of PBS or serum-free medium.
-
-
Staining:
-
Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution (e.g., 10 µL of cell suspension + 10 µL of Trypan Blue).
-
Incubate the mixture at room temperature for 1-2 minutes.
-
-
Cell Counting:
-
Load the stained cell suspension into a hemocytometer.
-
Under a microscope, count the number of viable (unstained) and non-viable (blue) cells in the central grid of the hemocytometer.
-
-
Data Analysis:
-
Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.
-
Plot the percentage of viability against the this compound concentration to determine the IC50.
-
Visualization of Signaling Pathways and Workflows
Caption: Mechanism of action of this compound.
Caption: General workflow for in vitro cell viability assays.
References
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest by EC1169
For Researchers, Scientists, and Drug Development Professionals
Introduction
EC1169 is a promising small molecule drug conjugate (SMDC) designed for targeted therapy of prostate cancer. It comprises a ligand that specifically binds to Prostate-Specific Membrane Antigen (PSMA), which is highly expressed on the surface of most prostate cancer cells. This targeting moiety is linked to tubulysin (B8622420) B, a potent inhibitor of microtubule polymerization. By disrupting microtubule dynamics, this compound effectively induces cell cycle arrest, primarily at the G2/M phase, leading to apoptosis in malignant cells.[1] This targeted approach minimizes off-target effects, offering a potentially more effective and less toxic treatment option for prostate cancer.
This document provides detailed protocols for analyzing the cell cycle effects of this compound using flow cytometry with propidium (B1200493) iodide (PI) staining. It also includes a summary of expected quantitative data and a schematic of the underlying signaling pathway.
Data Presentation
The following tables summarize the expected dose- and time-dependent effects of this compound on the cell cycle distribution of PSMA-positive prostate cancer cells (e.g., LNCaP). The data presented here is a representative example based on the known mechanism of action of tubulysin-based compounds and may vary depending on the specific experimental conditions and cell line used.
Table 1: Dose-Dependent Effect of this compound on Cell Cycle Distribution (48-hour treatment)
| This compound Concentration | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control (0 nM) | 65% | 20% | 15% |
| 10 nM | 45% | 15% | 40% |
| 50 nM | 25% | 10% | 65% |
| 100 nM | 15% | 5% | 80% |
Table 2: Time-Dependent Effect of 50 nM this compound on Cell Cycle Distribution
| Treatment Duration | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 0 hours | 65% | 20% | 15% |
| 12 hours | 50% | 18% | 32% |
| 24 hours | 35% | 12% | 53% |
| 48 hours | 25% | 10% | 65% |
| 72 hours | 20% | 8% | 72% |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Line: PSMA-positive human prostate cancer cell lines such as LNCaP, 22Rv1, or PC-3 are suitable for this assay.[2]
-
Culture Conditions: Culture the cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.[3]
-
Seeding: Seed the cells in 6-well plates at a density that will allow them to reach 60-70% confluency at the time of harvesting.
-
Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in a complete culture medium to the desired final concentrations (e.g., 0, 10, 50, 100 nM).
-
Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. For time-course experiments, treat the cells with a fixed concentration of this compound (e.g., 50 nM) and harvest at various time points (e.g., 0, 12, 24, 48, 72 hours).
Protocol 2: Cell Staining with Propidium Iodide for Flow Cytometry
This protocol is a widely used method for analyzing DNA content and cell cycle distribution.[1][4][5][6][7]
Materials:
-
Phosphate-buffered saline (PBS), Ca2+/Mg2+ free
-
70% Ethanol (B145695), ice-cold
-
RNase A (100 μg/mL solution)
-
Propidium Iodide (PI) staining solution (50 μg/mL in PBS)
-
Flow cytometry tubes
Procedure:
-
Harvesting: After the treatment period, collect the cells by trypsinization. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Fixation: Resuspend the cell pellet in 500 μL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.
-
Incubation: Incubate the fixed cells at -20°C for at least 2 hours. Cells can be stored at this temperature for several weeks.
-
Rehydration: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol. Resuspend the cell pellet in 1 mL of PBS.
-
RNase Treatment: Add 5 μL of RNase A (100 μg/mL) to the cell suspension and incubate at 37°C for 30 minutes to ensure that only DNA is stained.
-
PI Staining: Add 400 μL of PI staining solution (50 μg/mL) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15-30 minutes.
-
Analysis: Analyze the stained cells on a flow cytometer.
Protocol 3: Flow Cytometry Data Acquisition and Analysis
-
Instrument Setup: Use a flow cytometer equipped with a 488 nm laser for excitation. Set the primary detector for PI fluorescence to the appropriate channel (e.g., FL2 or PE-Texas Red).
-
Gating: Gate on the single-cell population using forward scatter (FSC) and side scatter (SSC) to exclude debris and cell aggregates.
-
Data Acquisition: Collect data for at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. The G0/G1 peak will have 2n DNA content, while the G2/M peak will have 4n DNA content. Cells in the S phase will have DNA content between 2n and 4n.
Mandatory Visualizations
Signaling Pathway of this compound-Induced G2/M Arrest
Caption: Signaling pathway of this compound-induced G2/M cell cycle arrest.
Experimental Workflow for Cell Cycle Analysis
Caption: Workflow for analyzing this compound-induced cell cycle arrest.
References
- 1. Flow cytometric analysis identifies changes in S and M phases as novel cell cycle alterations induced by the splicing inhibitor isoginkgetin | PLOS One [journals.plos.org]
- 2. accegen.com [accegen.com]
- 3. Secretome Analysis of Prostate Cancer Cell Lines Reveals Cell Cycle-Dependent PSA Secretion and Potential Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing EC1169's Effect on Microtubule Polymerization
Audience: Researchers, scientists, and drug development professionals.
Introduction
EC1169 is a small molecule drug conjugate (SMDC) designed for targeted cancer therapy.[1] It consists of a ligand that specifically targets the prostate-specific membrane antigen (PSMA), which is highly expressed on the surface of prostate cancer cells and the neovasculature of many solid tumors.[1][2] This targeting moiety is linked to the potent cytotoxic agent, tubulysin (B8622420) B hydrazide (TubBH).[1][2] The proposed mechanism of action for this compound involves its binding to PSMA, leading to the internalization of the conjugate.[1] Inside the cell, the linker is cleaved, releasing TubBH, which then binds to tubulin and inhibits microtubule polymerization.[1] This disruption of microtubule dynamics leads to a G2/M phase cell cycle arrest and ultimately induces apoptosis in the targeted cancer cells.[1] In vitro studies have demonstrated that this compound effectively inhibits the growth of PSMA-positive cells.[3]
These application notes provide detailed protocols for assessing the effects of this compound on microtubule polymerization, both through in vitro biochemical assays and cell-based imaging techniques.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of this compound on the polymerization of purified tubulin in a cell-free system. The increase in turbidity or fluorescence upon microtubule formation is monitored over time.
Experimental Protocol
Materials:
-
Lyophilized tubulin (>99% pure)
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA
-
GTP solution (100 mM)
-
This compound
-
Positive control (e.g., Nocodazole, Vincristine)
-
Negative control (e.g., DMSO, the vehicle for this compound)
-
96-well clear, flat-bottom microplate (for turbidity) or black microplate (for fluorescence)
-
Temperature-controlled microplate reader
Procedure:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin in ice-cold GTB to a final concentration of 10 mg/mL. Keep on ice and use within one hour.[4]
-
Prepare a 10 mM working stock of GTP in water.[5]
-
Prepare a serial dilution of this compound in GTB to achieve a range of final assay concentrations. Also, prepare solutions for the positive and negative controls.
-
-
Reaction Mixture Assembly (on ice):
-
Polymerization Initiation and Measurement:
-
Initiate polymerization by adding GTP to a final concentration of 1 mM to each well.[4]
-
Immediately transfer the plate to a microplate reader pre-warmed to 37°C.[5]
-
For a turbidity-based assay, measure the absorbance at 340-350 nm every minute for 60 minutes.[5][7]
-
For a fluorescence-based assay (using a fluorescent reporter), use appropriate excitation and emission wavelengths.[8]
-
-
Data Analysis:
-
Plot the absorbance or fluorescence intensity against time to generate polymerization curves for each concentration of this compound.[5]
-
Determine the maximum velocity (Vmax) of polymerization from the steepest slope of the linear portion of the curve.[5]
-
Calculate the percentage of inhibition for each this compound concentration relative to the negative control.[4]
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.[4]
-
Data Presentation
Table 1: Hypothetical In Vitro Tubulin Polymerization Inhibition by this compound
| This compound Concentration | Vmax (mOD/min) | % Inhibition |
| 0 µM (Vehicle) | 10.5 | 0% |
| 0.1 µM | 8.2 | 21.9% |
| 0.5 µM | 5.1 | 51.4% |
| 1.0 µM | 2.3 | 78.1% |
| 5.0 µM | 0.8 | 92.4% |
| 10 µM | 0.2 | 98.1% |
| IC50 | ~0.49 µM |
Cell-Based Microtubule Network Analysis via Immunofluorescence
This protocol allows for the visualization and quantification of this compound's effect on the microtubule network within PSMA-positive cancer cells.
Experimental Protocol
Materials:
-
PSMA-positive cell line (e.g., LNCaP)
-
Complete cell culture medium
-
This compound
-
Vehicle control (DMSO)
-
Positive control (e.g., Nocodazole)
-
Sterile glass coverslips or 96-well imaging plates
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: anti-α-tubulin antibody
-
Secondary antibody: Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG)
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
-
Fluorescence or confocal microscope
Procedure:
-
Cell Culture and Treatment:
-
Fixation, Permeabilization, and Blocking:
-
After treatment, wash the cells with PBS.
-
Fix the cells with either 4% paraformaldehyde for 15-30 minutes at room temperature or ice-cold methanol (B129727) for 10 minutes at -20°C.[9][10]
-
Wash the cells with PBS.
-
If using paraformaldehyde fixation, permeabilize the cells with permeabilization buffer for 10 minutes.[9]
-
Wash the cells with PBS.
-
Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.[9]
-
-
Immunostaining:
-
Incubate the cells with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.[11]
-
Wash the cells three times with PBS.[11]
-
Incubate the cells with the fluorescently labeled secondary antibody (diluted in PBS) for 1 hour at room temperature, protected from light.[9]
-
Wash the cells three times with PBS, protected from light.[9]
-
-
Nuclear Staining and Mounting:
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence or confocal microscope.[9]
-
Capture images of the microtubule network and nuclei, ensuring consistent microscope settings across all samples.[9]
-
Quantify the extent of microtubule disruption using image analysis software. This can include measuring the total length or intensity of the microtubule network per cell.
-
Data Presentation
Table 2: Hypothetical Quantification of Microtubule Disruption by this compound in LNCaP Cells
| This compound Concentration | Average Microtubule Network Integrity (% of Control) | Standard Deviation |
| 0 nM (Vehicle) | 100% | ± 5.2% |
| 1 nM | 85.3% | ± 6.1% |
| 10 nM | 52.1% | ± 7.5% |
| 50 nM | 21.8% | ± 4.9% |
| 100 nM | 9.7% | ± 3.2% |
| IC50 | ~9.5 nM |
Visualizations
Caption: Workflow for the in vitro tubulin polymerization assay.
Caption: Workflow for cell-based microtubule analysis.
Caption: Proposed signaling pathway for this compound.
References
- 1. Facebook [cancer.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 7. In vitro tubulin polymerization assay [bio-protocol.org]
- 8. In vitro tubulin polymerization assay [bio-protocol.org]
- 9. benchchem.com [benchchem.com]
- 10. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Investigating and Overcoming Resistance to EC1169 in Prostate Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for addressing potential resistance to EC1169 in prostate cancer cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule drug conjugate (SMDC) designed for targeted therapy of prostate cancer.[1] It consists of three key components:
-
A ligand that specifically targets the Prostate-Specific Membrane Antigen (PSMA), a protein highly expressed on the surface of most prostate cancer cells.[1][2]
-
A potent cytotoxic agent, tubulysin (B8622420) B hydrazide (TubBH), which inhibits microtubule polymerization.[1][2]
-
A stable, enzyme-cleavable linker that connects the targeting ligand to the cytotoxic agent.[1]
Upon administration, this compound binds to PSMA on cancer cells and is internalized. Inside the cell, the linker is cleaved, releasing TubBH.[1] The released TubBH then binds to tubulin, disrupting microtubule formation, which leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).[1]
Q2: My prostate cancer cells show reduced sensitivity to this compound. What are the potential mechanisms of resistance?
While specific resistance mechanisms to this compound are still under investigation, researchers can extrapolate from known resistance pathways to other tubulin-binding agents, such as taxanes (e.g., docetaxel). Potential mechanisms include:
-
Altered Target Expression: A decrease in PSMA expression on the cell surface would reduce the specific uptake of this compound, limiting the intracellular concentration of the cytotoxic payload.
-
Increased Drug Efflux: Upregulation of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump the cytotoxic agent out of the cell before it can reach its target.[3][4]
-
Microtubule Alterations: Changes in the composition of microtubules, such as the overexpression of specific tubulin isotypes like βIII-tubulin, can confer resistance to tubulin-binding drugs.[5][6] Mutations in the drug-binding site on tubulin can also reduce binding affinity.[3][6]
-
Dysregulation of Pro-Survival Signaling Pathways: Activation of pathways like PI3K/AKT can promote cell survival and override the apoptotic signals induced by chemotherapy.[7] The androgen receptor (AR) pathway is also instrumental in the proliferation of castration-resistant prostate cancer (CRPC).[7][8]
Q3: How can I experimentally determine if my cells have developed resistance to this compound?
The most direct method is to perform a cell viability or cytotoxicity assay (e.g., MTT, MTS, or CellTiter-Glo®) to compare the half-maximal inhibitory concentration (IC50) of this compound between the suspected resistant cells and the parental (sensitive) cell line. A significant increase (e.g., several-fold) in the IC50 value for the suspected resistant line is a strong indicator of resistance.
Troubleshooting Guide: Reduced this compound Efficacy In Vitro
This guide provides a systematic workflow to investigate the potential causes of decreased this compound activity in your prostate cancer cell line experiments.
Workflow for Investigating this compound Resistance
The following diagram outlines a logical progression of experiments to identify the underlying cause of resistance.
Caption: Experimental workflow for troubleshooting this compound resistance.
Issue 1: Potential Decrease in PSMA Target Expression
A primary reason for the failure of a targeted therapy is the loss of its target. A reduction in PSMA on the cell surface will lead to decreased this compound uptake.
Troubleshooting Protocol: Quantification of PSMA Expression by Western Blot
-
Cell Lysis:
-
Culture parental (sensitive) and suspected resistant prostate cancer cells to 70-80% confluency.
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against PSMA (e.g., anti-FOLH1) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Re-probe the membrane with an antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Analysis:
-
Compare the band intensity of PSMA between the parental and resistant cell lines, normalized to the loading control. A significantly lower band intensity in the resistant line suggests downregulation of PSMA.
-
Issue 2: Potential Increase in Drug Efflux
Overexpression of efflux pumps like P-glycoprotein (ABCB1) is a classic mechanism of multi-drug resistance.
Troubleshooting Protocol: Functional Drug Efflux Assay with a P-gp Inhibitor
-
Cell Seeding:
-
Seed parental and suspected resistant cells in 96-well plates at a predetermined optimal density. Allow cells to adhere overnight.
-
-
Treatment Preparation:
-
Prepare a dilution series of this compound in cell culture medium.
-
Prepare a second identical dilution series of this compound that also contains a fixed, non-toxic concentration of a P-gp inhibitor (e.g., Verapamil or Tariquidar).
-
Include control wells with medium only and inhibitor only.
-
-
Cell Treatment:
-
Remove the old medium from the cells and add the prepared drug solutions.
-
Incubate the cells for a standard duration (e.g., 72 hours).
-
-
Viability Assessment:
-
Measure cell viability using an appropriate assay (e.g., MTS or CellTiter-Glo®).
-
-
Analysis:
-
Calculate the IC50 of this compound for both parental and resistant cells, with and without the P-gp inhibitor.
-
If the resistant cells show a significant decrease in IC50 (i.e., become more sensitive) in the presence of the inhibitor, it strongly suggests that increased drug efflux via P-gp is a contributing mechanism of resistance.
-
Issue 3: Potential Alterations in Microtubule Composition
The cytotoxic payload of this compound targets tubulin. Changes in tubulin itself can prevent the drug from working effectively. Overexpression of the βIII-tubulin isotype (gene: TUBB3) is a clinically relevant mechanism of resistance to taxanes.[5][6]
Troubleshooting Protocol: Analysis of TUBB3 Expression by Real-Time Quantitative PCR (RT-qPCR)
-
RNA Extraction:
-
Grow parental and resistant cells and harvest them.
-
Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit) or TRIzol reagent, following the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and random primers.
-
-
qPCR Reaction:
-
Set up the qPCR reaction in triplicate for each sample using a SYBR Green or TaqMan-based master mix.
-
Include primers specific for the TUBB3 gene and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Run the reaction on a real-time PCR cycler.
-
-
Data Analysis:
-
Calculate the cycle threshold (Ct) values for each gene.
-
Determine the relative expression of TUBB3 in resistant cells compared to parental cells using the ΔΔCt method.
-
A significant upregulation of TUBB3 mRNA in the resistant cell line indicates a potential role in the resistance phenotype.
-
Signaling Pathways in Tubulin-Targeting Drug Resistance
Resistance is often not due to a single mechanism but involves the complex interplay of various signaling pathways that promote cell survival. The diagram below illustrates key pathways implicated in resistance to microtubule-targeting agents like taxanes, which may also be relevant for this compound.
References
- 1. Facebook [cancer.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. Overcoming Chemotherapy Resistance in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Class III beta-tubulin expression predicts prostate tumor aggressiveness and patient response to docetaxel-based chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Taxane resistance in castration-resistant prostate cancer: mechanisms and therapeutic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Taxane resistance in castration-resistant prostate cancer: mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: EC1169 In Vitro Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing EC1169 in in vitro experiments. This compound is a small molecule drug conjugate (SMDC) that specifically targets Prostate-Specific Membrane Antigen (PSMA), delivering the potent microtubule inhibitor tubulysin (B8622420) B hydrazide (TubBH) to PSMA-expressing cells. While designed for high specificity, this guide addresses potential off-target effects and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a targeted therapeutic agent consisting of three key components: a ligand that binds with high affinity to Prostate-Specific Membrane Antigen (PSMA), a stable, enzyme-cleavable linker, and the cytotoxic payload, tubulysin B hydrazide (TubBH).[1] The process begins when the PSMA-targeting portion of this compound binds to PSMA, which is often overexpressed on the surface of prostate cancer cells and the neovasculature of various solid tumors.[1][2] Following binding, the complex is internalized by the cell. Inside the cell, the linker is cleaved, releasing the TubBH payload. TubBH then exerts its cytotoxic effect by inhibiting the polymerization of tubulin, a critical component of microtubules. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death) in the target cells.[1]
Q2: How specific is this compound for PSMA-positive cells?
In vitro studies have demonstrated that this compound is highly specific for cells expressing PSMA. It has been shown to inhibit the growth of PSMA-positive cells while having no significant activity against PSMA-negative cells.[2][3][4] This specificity is attributed to the high affinity of its targeting ligand for PSMA.
Q3: What are the known off-target effects of this compound?
Currently, there is no publicly available data from broad-panel kinase or receptor binding screens specifically for this compound. The primary focus of published research has been on its on-target PSMA-mediated activity. However, potential off-target effects could theoretically arise from the tubulysin B hydrazide (TubBH) payload if it is released prematurely or taken up non-specifically.
Q4: What is the cytotoxic mechanism of the tubulysin B hydrazide (TubBH) payload?
Tubulysin B hydrazide (TubBH) is a potent inhibitor of tubulin polymerization.[1] Tubulins are proteins that assemble into microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By binding to tubulin, TubBH prevents the formation of microtubules, leading to the disruption of cellular structure, trafficking, and most critically, cell division. This ultimately triggers apoptosis. Tubulysins are known to be effective against a wide range of cancer cell lines, including those with multidrug resistance.[5]
Troubleshooting Guide
This guide is designed to help researchers identify and resolve common issues encountered during in vitro experiments with this compound.
| Observed Problem | Potential Cause | Suggested Solution |
| High cytotoxicity in PSMA-negative control cells | 1. Payload-mediated off-target toxicity: The tubulysin B hydrazide (TubBH) payload may be causing cytotoxicity independent of PSMA binding. Tubulysins are extremely potent and can affect any dividing cell if present in sufficient concentration.[4] 2. Contamination: The cell line may be contaminated with a PSMA-positive cell line, or the this compound stock may be contaminated. 3. Experimental artifact: Issues with assay reagents or plate reader settings. | 1. Test unconjugated payload: If available, test the cytotoxicity of free tubulysin B hydrazide on the PSMA-negative cells to determine their intrinsic sensitivity. 2. Confirm PSMA expression: Verify the PSMA-negative status of your control cells using flow cytometry or western blotting. 3. Cell line authentication: Ensure the identity and purity of your cell line through short tandem repeat (STR) profiling. 4. Assay controls: Include appropriate vehicle controls and untreated cells. |
| Lower than expected potency in PSMA-positive cells | 1. Low PSMA expression: The target cells may have lower than expected levels of PSMA expression. 2. Drug degradation: this compound may have degraded due to improper storage or handling. 3. Suboptimal assay conditions: Incubation time, cell density, or assay format may not be optimal. 4. Cellular resistance mechanisms: The cells may possess or have developed resistance to tubulin inhibitors. | 1. Quantify PSMA expression: Use a validated method like quantitative flow cytometry to determine the level of PSMA on your target cells. 2. Check drug integrity: Use a fresh vial of this compound and follow the manufacturer's storage and handling instructions carefully. 3. Optimize assay parameters: Perform a time-course experiment and test different cell seeding densities. 4. Investigate resistance: If resistance is suspected, consider investigating the expression of drug efflux pumps (e.g., P-glycoprotein). Although tubulysins have shown activity in some multidrug-resistant cell lines, this is a possibility.[5] |
| Inconsistent results between experiments | 1. Variability in cell culture: Changes in cell passage number, confluency, or media composition can affect experimental outcomes. 2. Pipetting errors: Inaccurate or inconsistent pipetting can lead to significant variability. 3. Reagent variability: Lot-to-lot variation in serum or other media components. | 1. Standardize cell culture: Use cells within a defined passage number range and maintain consistent culture conditions. 2. Calibrate pipettes: Ensure all pipettes are properly calibrated and use appropriate techniques. 3. Use consistent reagents: Use the same lot of reagents for a set of related experiments whenever possible. |
Data Presentation
Table 1: In Vitro Activity of this compound
| Cell Line | PSMA Status | Reported Activity | Reference |
| LNCaP | Positive | Inhibition of cell growth | [2][4] |
| KB | Negative | No significant activity | [2][4] |
Table 2: General Properties of Tubulysin Payloads
| Property | Description | Potential Implication for In Vitro Experiments | Reference |
| Potency | Highly potent cytotoxic agents, often with IC50 values in the low nanomolar range. | Can lead to off-target cytotoxicity in the absence of targeted delivery if the payload is prematurely released or taken up non-specifically. | [6] |
| Mechanism | Inhibition of tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis. | The primary mechanism of cell death observed should be consistent with this pathway. | [6] |
| Toxicity | Can be toxic to healthy, dividing cells. Hepatotoxicity has been noted as a potential dose-limiting toxicity in vivo for some tubulysin-based ADCs. | Unexpected cytotoxicity in control cells could be due to the intrinsic toxicity of the payload. | [7] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay
This protocol outlines a general method for assessing the cytotoxicity of this compound in both PSMA-positive and PSMA-negative cell lines.
-
Cell Seeding:
-
Culture PSMA-positive (e.g., LNCaP) and PSMA-negative (e.g., KB) cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh media.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in cell culture media to achieve the desired final concentrations.
-
Remove the media from the cells and add the media containing the different concentrations of this compound. Include vehicle-only and untreated wells as controls.
-
-
Incubation:
-
Incubate the plate for a predetermined duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Viability Assessment:
-
Assess cell viability using a suitable method, such as a resazurin-based assay (e.g., CellTiter-Blue®) or a luminescence-based assay (e.g., CellTiter-Glo®).
-
Follow the manufacturer's protocol for the chosen assay.
-
-
Data Analysis:
-
Measure the signal using a plate reader.
-
Normalize the data to the vehicle-treated control wells.
-
Plot the dose-response curves and calculate the IC50 values using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: PSMA Expression Analysis by Flow Cytometry
This protocol can be used to confirm the PSMA status of the cell lines being used.
-
Cell Preparation:
-
Harvest cells and wash them with ice-cold PBS.
-
Resuspend the cells in FACS buffer (e.g., PBS with 2% FBS).
-
-
Antibody Staining:
-
Aliquot approximately 1x10^6 cells per tube.
-
Add a fluorescently conjugated anti-PSMA antibody or an unconjugated primary anti-PSMA antibody followed by a fluorescently conjugated secondary antibody.
-
Include an isotype control to account for non-specific antibody binding.
-
Incubate on ice for 30-60 minutes, protected from light.
-
-
Washing:
-
Wash the cells twice with FACS buffer to remove unbound antibodies.
-
-
Data Acquisition:
-
Resuspend the cells in FACS buffer.
-
Analyze the cells on a flow cytometer, acquiring a sufficient number of events (e.g., 10,000).
-
-
Data Analysis:
-
Gate on the live cell population.
-
Analyze the fluorescence intensity of the PSMA-stained cells compared to the isotype control to determine the percentage of PSMA-positive cells and the mean fluorescence intensity.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for unexpected this compound results.
Caption: Potential mechanisms of off-target toxicity for this compound.
References
- 1. adcreview.com [adcreview.com]
- 2. Prostate-Specific Membrane Antigen-Specific Antitumor Activity of a Self-Immolative Tubulysin Conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EC-1169 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | The development and evaluation of a tublysine-based antibody-drug conjugate with enhanced tumor therapeutic efficacy [frontiersin.org]
Technical Support Center: Improving the In Vivo Stability of EC1169
Welcome to the technical support center for EC1169, a small molecule drug conjugate (SMDC) targeting Prostate-Specific Membrane Antigen (PSMA). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the in vivo stability of this compound in your experiments.
This compound is composed of a PSMA-targeting ligand, a cleavable disulfide-based linker, and the cytotoxic agent tubulysin (B8622420) B hydrazide.[1][2] Its efficacy is dependent on its stability in circulation and efficient cleavage of the linker to release the cytotoxic payload within PSMA-expressing tumor cells.[2] This guide provides answers to frequently asked questions, troubleshooting advice, and detailed experimental protocols to address potential stability challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and potential issues you may encounter during your in vivo experiments with this compound.
Q1: I am observing lower than expected anti-tumor efficacy in my animal model. Could this be related to the in vivo stability of this compound?
A1: Yes, suboptimal in vivo stability can lead to reduced efficacy. Several factors related to the stability of this compound's components could be at play:
-
Premature Linker Cleavage: The disulfide linker in this compound is designed to be cleaved in the reducing intracellular environment of tumor cells.[] However, it can be susceptible to premature cleavage in the bloodstream, leading to off-target toxicity and reduced delivery of the cytotoxic payload to the tumor.[4]
-
Metabolism of Tubulysin B: The cytotoxic payload, tubulysin B, can undergo metabolic degradation. Specifically, the acetate (B1210297) ester on tubulysin is a known site of metabolism, which can significantly reduce its potency.[5][6]
-
Rapid Clearance: As a small molecule, this compound may be subject to rapid renal clearance, reducing its circulation time and opportunity to accumulate in the tumor.[7]
Troubleshooting Steps:
-
Assess Linker Stability: Perform a plasma stability assay to determine the rate of this compound degradation in plasma from the animal model you are using.
-
Analyze Metabolites: Use LC-MS/MS to identify potential metabolites of this compound in plasma and tumor tissue samples. Look for evidence of deacetylation of tubulysin B or cleavage of the linker.
-
Pharmacokinetic Analysis: Conduct a pharmacokinetic study to determine the half-life (t½), clearance (CL), and area under the curve (AUC) of this compound. This will provide a clear picture of its in vivo residence time.
Q2: How can I improve the stability of the disulfide linker in this compound?
A2: The stability of disulfide linkers can be modulated through chemical modifications. Introducing steric hindrance around the disulfide bond can increase its stability against premature reduction in the bloodstream.[8]
Potential Modifications:
-
Introduce Methyl Groups: Adding methyl groups to the carbon atoms adjacent to the disulfide bond can sterically hinder its reduction.[8] Conjugates with intermediate steric hindrance have shown optimal in vivo efficacy.[8]
-
Alternative Linker Chemistries: While this compound uses a disulfide linker, exploring other cleavable linkers, such as those sensitive to specific enzymes overexpressed in the tumor microenvironment (e.g., cathepsin B), could be an alternative strategy for future drug design.[9]
Q3: What are the known metabolic liabilities of the tubulysin B payload, and how can they be addressed?
A3: A critical metabolic liability of tubulysin is the enzymatic cleavage of its acetate ester, which leads to a significant loss of cytotoxic activity.[5][6]
Mitigation Strategy:
-
Structural Modification: Replacing the acetate ester with a more stable functional group, such as a propyl ether, has been shown to prevent this metabolic deactivation and improve in vivo efficacy against multidrug-resistant tumors.[5][6]
Q4: My in vivo results show high variability. What could be the cause?
A4: High variability in in vivo experiments can stem from several sources, including issues with the formulation and administration of this compound.
Troubleshooting Checklist:
-
Formulation Quality: Ensure your this compound formulation is homogenous and that the compound remains soluble throughout the experiment. Poor solubility can lead to precipitation and inconsistent dosing.
-
Route of Administration: The route of administration can significantly impact bioavailability. For intravenous (IV) administration, ensure proper injection technique to avoid leakage and ensure the full dose enters circulation.
-
Animal Health: The health status of the animals can affect drug metabolism and clearance. Monitor animals closely for any signs of distress or illness.
Data Presentation
To systematically troubleshoot stability issues, it is crucial to collect and organize quantitative data from your experiments. The following table provides a template for summarizing key stability and pharmacokinetic parameters.
| Parameter | Experimental Group 1 (e.g., Standard this compound) | Experimental Group 2 (e.g., Modified this compound) | Notes |
| Plasma Half-life (t½) | Time taken for the plasma concentration to reduce by half. | ||
| Clearance (CL) | Volume of plasma cleared of the drug per unit time. | ||
| Volume of Distribution (Vd) | Theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | ||
| Area Under the Curve (AUC) | Overall drug exposure over time. | ||
| Tumor-to-Blood Ratio | Indicates preferential accumulation in the tumor. | ||
| Major Metabolites Identified | e.g., Deacetylated tubulysin B, cleaved linker products. |
Experimental Protocols
Below are detailed methodologies for key experiments to assess the in vivo stability of this compound.
Protocol 1: Plasma Stability Assay
Objective: To determine the stability of this compound in plasma ex vivo.
Materials:
-
This compound
-
Freshly collected plasma (from the relevant animal species, e.g., mouse, rat) with anticoagulant (e.g., heparin, EDTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Spike the this compound stock solution into pre-warmed plasma to achieve the desired final concentration.
-
Incubate the plasma samples at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots of the plasma samples.
-
Immediately quench the reaction by adding a protein precipitation agent (e.g., cold acetonitrile).
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of intact this compound.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
Protocol 2: Pharmacokinetic (PK) Study in Mice
Objective: To determine the pharmacokinetic profile of this compound in vivo.
Materials:
-
This compound formulation for injection
-
Tumor-bearing mice (e.g., LNCaP xenografts)[10]
-
Blood collection supplies (e.g., capillaries, collection tubes with anticoagulant)
-
LC-MS/MS system
Procedure:
-
Administer this compound to the mice via the desired route (e.g., intravenous bolus).[11]
-
At predetermined time points (e.g., 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr) after administration, collect blood samples from a small cohort of mice at each time point.
-
Process the blood samples to obtain plasma.
-
Extract this compound from the plasma samples using a suitable method (e.g., protein precipitation or solid-phase extraction).
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Plot the plasma concentration of this compound versus time and use pharmacokinetic modeling software to calculate key parameters such as t½, CL, Vd, and AUC.
Visualizations
This compound Structure and Mechanism of Action
Caption: Mechanism of action of this compound.
Troubleshooting Workflow for Poor In Vivo Efficacy
Caption: Troubleshooting workflow for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Facebook [cancer.gov]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. Stabilizing a Tubulysin Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chemically-defined antibody- and small molecule-drug conjugates for in vivo tumor targeting applications: a comparative analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Frontiers | The development and evaluation of a tublysine-based antibody-drug conjugate with enhanced tumor therapeutic efficacy [frontiersin.org]
- 10. EC-1169 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 11. urotoday.com [urotoday.com]
Technical Support Center: Optimizing EC1169 Delivery to Solid Tumors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving EC1169. This compound is a small molecule drug conjugate (SMDC) that targets Prostate-Specific Membrane Antigen (PSMA), delivering a potent tubulin inhibitor, tubulysin (B8622420) B, to tumor cells.[1][2] PSMA is highly expressed on prostate cancer cells and the neovasculature of many solid tumors, making it an attractive target for selective drug delivery.[1][3]
Troubleshooting Guide
This guide addresses common issues encountered during preclinical evaluation of this compound.
| Issue | Potential Cause | Recommended Solution |
| 1. Low in vivo efficacy despite high in vitro potency. | A. Low PSMA expression in the tumor model: this compound's efficacy is dependent on PSMA expression.[3] | A. Verify Target Expression: Confirm PSMA expression levels in your xenograft or syngeneic model using immunohistochemistry (IHC), Western blot, or flow cytometry (See Protocol 1). Select a model with moderate to high PSMA expression for initial efficacy studies. |
| B. Poor tumor vascularization or high interstitial fluid pressure: This can limit the physical delivery of this compound to the tumor core. | B. Characterize Tumor Microenvironment: Assess tumor vascularity using CD31 staining. Consider using models known for better vascularization. In some cases, co-administration with agents that normalize tumor vasculature may be explored. | |
| C. Suboptimal dosing regimen: The dose and schedule may not achieve therapeutic concentrations in the tumor. | C. Optimize Dosing: Perform a dose-response study to determine the maximum tolerated dose (MTD) and optimal biological dose (OBD). Evaluate different schedules (e.g., once vs. twice weekly) based on pharmacokinetic/pharmacodynamic (PK/PD) modeling. | |
| 2. High variability in tumor response between animals. | A. Inconsistent tumor size at the start of treatment: Larger tumors often have necrotic cores and poorer drug penetration. | A. Standardize Tumor Volume: Start treatment when tumors reach a specific, consistent volume (e.g., 100-150 mm³). Randomize animals into control and treatment groups based on tumor size. |
| B. Heterogeneous PSMA expression: PSMA expression can be variable within the same tumor model. | B. Analyze Expression Heterogeneity: Perform IHC on a subset of tumors to assess the uniformity of PSMA expression. If highly heterogeneous, consider a different model or analyze results based on expression levels. | |
| 3. Unexpected toxicity or weight loss in animal models. | A. Off-target toxicity: The tubulysin B payload is highly potent and may affect normal tissues if the conjugate is cleaved prematurely in circulation. | A. Assess Off-Target PSMA: While PSMA expression is limited in most normal tissues, low levels in organs like the kidneys can lead to uptake. Perform toxicology studies with careful histological analysis of major organs. |
| B. Dose is too high: The administered dose may exceed the MTD. | B. Refine Dosing: Re-evaluate the MTD. Consider a dose de-escalation or a less frequent dosing schedule. Ensure proper drug formulation and administration. | |
| 4. Difficulty detecting this compound in tumor tissue. | A. Insufficient sensitivity of the detection method: Standard analytical methods may not be sensitive enough for low concentrations. | A. Use Sensitive Techniques: Utilize highly sensitive methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantification.[4] For spatial distribution, consider using a fluorescently-labeled this compound analog and imaging techniques (See Protocol 3). |
| B. Rapid metabolism or clearance: The drug may be cleared from the tumor before analysis can be performed. | B. Conduct Time-Course Analysis: Perform a time-course study to measure this compound levels in the tumor at multiple time points post-injection to identify the peak concentration time. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a targeted therapy consisting of a PSMA-targeting ligand linked to the cytotoxic agent tubulysin B.[1][2] The ligand binds to PSMA on the surface of tumor cells, and the entire conjugate is internalized. Inside the cell, the linker is cleaved, releasing tubulysin B.[1] Tubulysin B then binds to tubulin, inhibiting microtubule polymerization, which leads to G2/M phase cell cycle arrest and apoptosis (programmed cell death).[1]
Q2: How do I select an appropriate solid tumor model for this compound studies?
A2: The ideal model should have robust and stable expression of PSMA. For prostate cancer, LNCaP and MDA PCa 2b cell lines are well-established PSMA-positive models.[2][3] For other solid tumors, it is critical to first screen a panel of cell lines for PSMA expression. The neovasculature of many solid tumors expresses PSMA, which can also be a target.[1][3] Therefore, models with well-developed vasculature may also be suitable.
Q3: What are the essential controls for an in vivo efficacy study?
A3: A robust in vivo study should include:
-
Vehicle Control Group: Animals receiving the same formulation vehicle without the active drug.
-
Untargeted Control Group: Animals treated with a similar conjugate that does not bind to PSMA, or with the free tubulysin B payload, to demonstrate the necessity of targeted delivery.
-
Positive Control (Optional): A standard-of-care chemotherapy for the specific tumor model (e.g., docetaxel (B913) for prostate cancer) can provide a benchmark for efficacy.[3]
Q4: How should this compound be stored and formulated for in vivo use?
A4: this compound is typically supplied as a lyophilized powder and should be stored at -20°C or -80°C, protected from light.[5] For administration, reconstitute the powder in a sterile, biocompatible vehicle such as sterile water or phosphate-buffered saline (PBS), ensuring complete dissolution before injection. Prepare fresh solutions for each experiment to ensure stability and potency.
Q5: Can this compound be combined with other therapies?
A5: Combination therapy is a promising avenue. This compound could potentially be combined with agents that enhance vascular permeability, with DNA-damaging agents, or with immunotherapies. Any combination strategy should be preceded by in vitro synergy studies and in vivo toxicity assessments to establish a safe and effective regimen.
Key Experimental Protocols
Protocol 1: Quantification of PSMA Expression by Flow Cytometry
This protocol allows for the quantitative assessment of surface PSMA expression on cancer cell lines.
Materials:
-
Cancer cell lines (adherent or suspension)
-
Anti-PSMA primary antibody (conjugated to a fluorophore, e.g., FITC or PE)
-
Isotype control antibody (matched to the primary antibody's host and fluorophore)
-
Trypsin-EDTA (for adherent cells)
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
For adherent cells, wash with PBS and detach using Trypsin-EDTA. Neutralize trypsin with complete media.
-
For suspension cells, collect directly.
-
Wash cells twice with cold Flow Cytometry Staining Buffer by centrifuging at 300 x g for 5 minutes.
-
-
Cell Counting: Count cells and resuspend to a concentration of 1x10⁶ cells/mL in staining buffer.
-
Staining:
-
Aliquot 100 µL of the cell suspension (100,000 cells) into flow cytometry tubes.
-
Add the recommended concentration of the fluorescently-conjugated anti-PSMA antibody to the test samples.
-
Add the same concentration of the matched isotype control antibody to the control samples.
-
Incubate on ice for 30-45 minutes, protected from light.
-
-
Washing: Wash cells twice with 1 mL of cold staining buffer to remove unbound antibody.
-
Acquisition: Resuspend the cell pellet in 300-500 µL of staining buffer and acquire data on a flow cytometer.
-
Analysis: Analyze the data using appropriate software. Gate on the live cell population and compare the median fluorescence intensity (MFI) of the PSMA-stained cells to the isotype control to determine the level of expression.
Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol outlines a typical workflow for assessing the anti-tumor activity of this compound.
Materials:
-
Immunodeficient mice (e.g., nude or NSG mice)
-
PSMA-positive cancer cells (e.g., LNCaP)
-
Matrigel (optional, can improve tumor take-rate)
-
This compound, vehicle, and other control agents
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Tumor Implantation:
-
Harvest cancer cells and resuspend in sterile PBS (or a PBS/Matrigel mixture) at a concentration of 1-5 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor mice 2-3 times per week for tumor growth.
-
Measure tumors using calipers and calculate the volume using the formula: Volume = (Length x Width²)/2.
-
-
Group Randomization and Treatment:
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle, this compound at various doses).
-
Administer this compound via the desired route (e.g., intravenous bolus injection) according to the planned schedule.
-
-
Data Collection:
-
Continue to measure tumor volumes 2-3 times per week.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
-
Endpoint:
-
Euthanize mice when tumors reach the predetermined endpoint size (e.g., 1500-2000 mm³) or if they show signs of excessive toxicity (e.g., >20% body weight loss).
-
Excise tumors at the end of the study for further analysis (e.g., IHC, Western blot).
-
-
Analysis: Plot the mean tumor volume ± SEM for each group over time to visualize the treatment effect. Calculate metrics such as tumor growth inhibition (TGI).
Protocol 3: Assessment of Tumor Penetration using a Fluorescently Labeled this compound Analog
This protocol allows for the visualization of drug distribution within the tumor.
Materials:
-
Tumor-bearing mice
-
Fluorescently labeled this compound analog (e.g., this compound-Cy5)
-
In vivo imaging system (IVIS) or confocal microscope
-
Tissue processing reagents for histology (e.g., OCT compound, formalin)
Procedure:
-
Administration: Administer the fluorescently labeled this compound analog to tumor-bearing mice via tail vein injection.
-
In Vivo Imaging:
-
At various time points post-injection (e.g., 1, 4, 24, 48 hours), anesthetize the mice.
-
Acquire whole-body fluorescent images using an in vivo imaging system to track the biodistribution and tumor accumulation of the conjugate.
-
-
Ex Vivo Analysis:
-
At the final time point, euthanize the mice.
-
Excise the tumor and major organs (liver, kidneys, spleen, lungs).
-
Perform ex vivo imaging of the excised tissues to confirm and quantify the fluorescent signal.
-
-
Microscopic Analysis:
-
Fix the tumor tissue in formalin or embed in OCT and freeze.
-
Prepare thin sections (5-10 µm) of the tumor.
-
If desired, co-stain with markers for blood vessels (e.g., anti-CD31) and cell nuclei (e.g., DAPI).
-
Image the sections using a fluorescence or confocal microscope to visualize the micro-distribution of the conjugate relative to the tumor vasculature and individual cells.
-
-
Data Analysis: Quantify the fluorescent signal intensity in the tumor and other organs. In microscopic images, measure the distance of the fluorescent signal from the nearest blood vessel to assess penetration depth.
Visualizations
Signaling and Delivery Pathway
Caption: Mechanism of action for this compound, from tumor cell targeting to apoptosis induction.
Experimental Workflow
References
troubleshooting inconsistent results in EC1169 experiments
Welcome to the technical support center for EC1169 experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues that may arise during experimentation with this compound, ensuring more consistent and reliable results.
Troubleshooting Guide
This guide provides solutions to specific problems you might encounter during your this compound experiments.
Cell Culture & Preparation
-
Question: We are observing high variability in this compound efficacy across different experimental batches. What could be the cause?
Answer: Inconsistent results can stem from several factors related to your cell culture:
-
PSMA Expression Levels: The efficacy of this compound is directly dependent on the expression of Prostate-Specific Membrane Antigen (PSMA) on the cell surface.[1][2] Ensure you are using a cell line with confirmed high PSMA expression (e.g., LNCaP). It is crucial to regularly verify PSMA expression levels via flow cytometry or western blotting, as expression can drift with continuous passaging.
-
Cell Line Authenticity: Confirm the identity of your cell line through short tandem repeat (STR) profiling to rule out contamination or misidentification.
-
Cell Health and Passage Number: Use cells that are in a healthy, logarithmic growth phase. High passage numbers can lead to phenotypic changes, including altered PSMA expression. It is advisable to use cells within a defined passage number range for all experiments.
-
-
Question: Our PSMA-negative control cell line is showing unexpected sensitivity to this compound. Why is this happening?
Answer: While this compound is designed for targeted delivery to PSMA-expressing cells, off-target effects can occur, albeit they are generally minimal.[2] Consider the following possibilities:
-
Low-Level PSMA Expression: Your control cell line might have very low, yet functional, levels of PSMA expression. Verify the complete absence of PSMA expression using a sensitive detection method.
-
Non-specific Uptake: At very high concentrations, this compound might be internalized through non-specific mechanisms. Ensure you are working within the recommended concentration range.
-
Payload Toxicity: The cytotoxic agent, tubulysin (B8622420) B hydrazide (TubBH), is highly potent.[1][3] Any non-specific cleavage of the linker or degradation of the conjugate could release the payload, leading to off-target toxicity.
-
Treatment & Incubation
-
Question: We are not observing the expected level of cytotoxicity with this compound in our PSMA-positive cell line. What could be wrong?
Answer: If this compound is not inducing the expected level of cell death, several factors related to the compound and treatment conditions should be investigated:
-
Compound Stability and Storage: this compound is a water-soluble conjugate.[1][2] Improper storage can lead to degradation. Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light and under nitrogen.[4] Avoid repeated freeze-thaw cycles.
-
Incubation Time: The cytotoxic effects of this compound, which involve G2/M phase arrest and apoptosis, require sufficient time to manifest.[1] Ensure your incubation period is long enough to observe these effects, typically 48-72 hours for cytotoxicity assays.
-
Drug Concentration: Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution. Verify the accuracy of your serial dilutions.
-
Data Acquisition & Analysis
-
Question: Our dose-response curves for this compound are not sigmoidal and have a shallow slope. How can we improve our results?
Answer: A non-ideal dose-response curve can be due to several experimental variables:
-
Assay Type: The choice of cytotoxicity assay can influence the results. Assays that measure metabolic activity (e.g., MTT, MTS) may yield different results compared to assays that measure cell membrane integrity (e.g., LDH release) or apoptosis (e.g., caspase activity). Consider using an orthogonal assay to confirm your findings.
-
Seeding Density: Ensure that the cell seeding density is optimized for the duration of the experiment. If cells become over-confluent before the end of the incubation period, this can affect the accuracy of the results.
-
Edge Effects: In plate-based assays, "edge effects" can lead to variability in the outer wells. To mitigate this, avoid using the outermost wells for experimental samples or fill them with media.
-
Frequently Asked Questions (FAQs)
-
What is the mechanism of action of this compound? this compound is a small molecule drug conjugate (SMDC) that targets the Prostate-Specific Membrane Antigen (PSMA).[1] It consists of a PSMA-targeting ligand, a cleavable linker, and the cytotoxic agent tubulysin B hydrazide (TubBH).[1][3] Upon binding to PSMA on the surface of cancer cells, this compound is internalized.[1] Inside the cell, the linker is cleaved, releasing TubBH.[1] TubBH then binds to tubulin, inhibiting microtubule polymerization, which leads to cell cycle arrest in the G2/M phase and ultimately apoptosis.[1]
-
In which cancer types is PSMA expressed? PSMA is highly expressed in the majority of prostate cancer cells, particularly in metastatic and hormone-refractory cases.[1][3] It is also found on the neovasculature of many other solid tumors.[1][2]
-
How should this compound be stored? For long-term storage, this compound stock solutions should be kept at -80°C for up to six months. For shorter periods, storage at -20°C for up to one month is recommended. It is important to protect the compound from light and store it under a nitrogen atmosphere.[4]
-
What were the findings of the Phase 1 clinical trials for this compound? Phase 1 clinical trials in patients with metastatic castration-resistant prostate cancer (mCRPC) showed that this compound was generally well-tolerated.[3][5][6] The recommended phase 2 dose was determined to be 6.5 mg/m².[7] Evidence of anti-tumor activity was observed in both taxane-naïve and taxane-exposed patients, with some patients achieving stable disease.[6][7] The most common treatment-related adverse events were mild to moderate and included fatigue and vomiting.[5]
Quantitative Data Summary
| Parameter | Value | Cell Line(s) | Reference |
| Recommended Phase 2 Dose | 6.5 mg/m² | N/A (Human) | [7] |
| This compound Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month | N/A | [4] |
Key Experimental Protocols
General Protocol for In Vitro Cytotoxicity Assay
-
Cell Seeding: Plate PSMA-positive (e.g., LNCaP) and PSMA-negative (e.g., PC-3, though low-level expression can occur) cells in 96-well plates at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and perform serial dilutions in cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the overnight culture medium from the cells and add the medium containing the various concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Viability Assessment: After the incubation period, assess cell viability using a suitable method, such as an MTS or a live/dead cell staining assay.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration. Plot the results as a dose-response curve and determine the IC50 value using non-linear regression analysis.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for inconsistent this compound results.
Caption: PSMA-mediated signaling pathway alterations in prostate cancer.
References
- 1. Facebook [cancer.gov]
- 2. Prostate-Specific Membrane Antigen-Specific Antitumor Activity of a Self-Immolative Tubulysin Conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ASCO – American Society of Clinical Oncology [asco.org]
- 6. urotoday.com [urotoday.com]
- 7. ascopubs.org [ascopubs.org]
EC1169 Technical Support Center: Troubleshooting and FAQs for Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the factors affecting the efficacy of EC1169 in clinical trials. The information is intended to assist researchers in understanding the nuances of this PSMA-targeted small-molecule drug conjugate (SMDC) and to address potential challenges encountered during experimentation.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an investigational SMDC that targets Prostate-Specific Membrane Antigen (PSMA), a protein highly expressed on the surface of most prostate cancer cells.[1][2][3] It consists of a PSMA-targeting ligand linked to a potent cytotoxic agent, tubulysin (B8622420) B hydrazide.[3][4][5]
The proposed mechanism of action involves:
-
Binding: The PSMA ligand of this compound binds to PSMA on prostate cancer cells.[4]
-
Internalization: The this compound-PSMA complex is internalized by the cancer cell.
-
Payload Release: Inside the cell, the linker is cleaved, releasing tubulysin B hydrazide.[4]
-
Cytotoxicity: Tubulysin B hydrazide inhibits microtubule polymerization, leading to cell cycle arrest and apoptosis (programmed cell death).[4]
Q2: What were the key findings from the Phase 1 clinical trial of this compound (NCT02202447)?
The Phase 1 trial evaluated the safety, tolerability, and preliminary efficacy of this compound in patients with metastatic castration-resistant prostate cancer (mCRPC). The study included both taxane-naïve and taxane-exposed patient cohorts.[1][6]
Key observations included:
-
Tolerability: this compound was generally well-tolerated at the recommended Phase 2 dose (RP2D) of 6.5 mg/m².[1][7]
-
Differential Efficacy: Some anti-tumor activity was observed, particularly in the taxane-exposed cohort, where one patient achieved an unconfirmed partial response and others had stable disease.[1][6] However, the development of this compound was halted for taxane-naïve patients due to a lack of efficacy.
Q3: How is Prostate-Specific Membrane Antigen (PSMA) expression relevant to this compound's efficacy?
As a PSMA-targeted therapy, the efficacy of this compound is theoretically dependent on the level of PSMA expression on the cancer cells. The companion imaging agent, 99mTc-EC0652, was used in the clinical trial to assess PSMA expression in patients' tumors.[1][8][9] Preclinical studies have shown that this compound is highly effective against PSMA-positive xenografts but has no activity against PSMA-negative tumors.[2][10][11]
Q4: Can prior therapies influence the efficacy of this compound?
Yes, prior treatments can significantly impact the tumor microenvironment and PSMA expression, which in turn may affect this compound's efficacy.
-
Taxane (B156437) Chemotherapy: The observation of better responses in taxane-exposed patients suggests that prior taxane therapy may sensitize tumors to this compound. However, some studies on other PSMA-targeted therapies have shown that taxane chemotherapy can also be associated with a decrease in PSMA expression in responding patients.[12] Conversely, a meta-analysis of [¹⁷⁷Lu]Lu-PSMA radioligand therapy found that taxane-naïve patients had significantly better outcomes.[13][14] The exact interplay between taxane pre-treatment and this compound efficacy requires further investigation.
-
Androgen Receptor Blockade: Preclinical studies have demonstrated that androgen receptor blockade (e.g., with enzalutamide) can increase PSMA expression on prostate cancer cells.[15][16] This suggests a potential for combination therapies to enhance the efficacy of PSMA-targeted agents like this compound.
II. Troubleshooting Guide
This guide addresses potential issues that may arise during preclinical or clinical research with this compound and similar agents.
| Observed Issue | Potential Cause | Troubleshooting/Investigative Steps |
| Lack of in vivo efficacy in a preclinical model | Low or heterogeneous PSMA expression in the xenograft model. | - Confirm PSMA expression levels in the chosen cell line or patient-derived xenograft (PDX) model via immunohistochemistry (IHC), flow cytometry, or PSMA-targeted imaging.[16][17]- Consider using a model with confirmed high and homogenous PSMA expression for initial efficacy studies.[11]- If studying heterogeneous models, assess the potential for a "bystander effect" of the payload. |
| Suboptimal drug conjugate stability. | - Evaluate the stability of the linker connecting the targeting ligand and the cytotoxic payload under physiological conditions. Premature cleavage of the linker can lead to off-target toxicity and reduced efficacy. | |
| Variable or suboptimal responses in clinical trial subjects | Inter- and intra-patient heterogeneity of PSMA expression. | - Analyze the correlation between baseline PSMA expression (quantified by 99mTc-EC0652 SPECT or other PSMA-PET imaging) and patient outcomes (e.g., radiographic progression-free survival, PSA response).[8][18]- Investigate PSMA expression in metastatic lesions, as it can differ from the primary tumor. |
| Development of resistance to the tubulysin payload. | - Investigate potential resistance mechanisms in patient samples (e.g., tumor biopsies) from non-responders. This could include analyzing for mutations in tubulin, upregulation of drug efflux pumps, or alterations in apoptotic pathways. | |
| Influence of prior therapies on PSMA expression. | - Stratify patient data based on prior treatment history (e.g., specific taxanes, duration of androgen deprivation therapy) to identify patterns in response.[6][13]- In cases of progression after an initial response, consider re-evaluating PSMA expression via imaging, as it may have changed.[12] | |
| Discrepancy between preclinical and clinical efficacy | Differences in tumor microenvironment and drug metabolism between animal models and humans. | - Evaluate the pharmacokinetic profile of this compound in relevant preclinical models and compare it to human pharmacokinetic data. |
| Lack of a significant "bystander effect" in heterogeneous tumors. | - In preclinical models with heterogeneous PSMA expression, assess the ability of the released tubulysin B hydrazide to kill adjacent PSMA-negative cells. |
III. Data Presentation
Table 1: Summary of this compound Phase 1 Clinical Trial (NCT02202447) Details
| Parameter | Description |
| Drug | This compound (PSMA-targeted tubulysin B hydrazide conjugate)[4] |
| Companion Diagnostic | 99mTc-EC0652 SPECT scan for PSMA expression assessment[1][8] |
| Patient Population | Metastatic castration-resistant prostate cancer (mCRPC)[1] |
| Cohorts | - Taxane-naïve- Taxane-exposed[1][6] |
| Administration | Intravenous (IV) bolus on days 1 and 8 of a 21-day cycle[1] |
| Recommended Phase 2 Dose | 6.5 mg/m²[1][7] |
| Primary Endpoint (Part B) | Median radiographic progression-free survival (rPFS)[1] |
| Key Efficacy Observation | Evidence of anti-tumor activity in both dose escalation and expansion cohorts, with a notable unconfirmed partial response in a taxane-exposed patient.[1][6] |
| Key Safety Observation | Generally well-tolerated at the RP2D.[1] |
IV. Experimental Protocols & Methodologies
Protocol 1: Assessment of PSMA Expression using 99mTc-EC0652 SPECT Imaging
This protocol outlines the general steps for utilizing the companion imaging agent as performed in the this compound clinical trial.
-
Patient Preparation: No specific patient preparation such as fasting is typically required.
-
Radiotracer Administration: Administer a sterile, non-pyrogenic solution of 99mTc-EC0652 intravenously.
-
Imaging Acquisition: Perform SPECT/CT imaging at a predetermined time point post-injection to allow for optimal tumor uptake and clearance from background tissues.
-
Image Analysis:
-
Identify and delineate regions of interest (ROIs) corresponding to tumor lesions.
-
Quantify radiotracer uptake within these ROIs, often expressed as Standardized Uptake Values (SUVs) or other semi-quantitative metrics.
-
Correlate the imaging findings with baseline tumor characteristics and subsequent treatment response to evaluate the predictive value of PSMA expression.[8]
-
V. Visualizations
Caption: Mechanism of action of this compound.
Caption: this compound Phase 1 clinical trial workflow.
Caption: Factors influencing this compound efficacy.
References
- 1. ascopubs.org [ascopubs.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ascopubs.org [ascopubs.org]
- 4. Facebook [cancer.gov]
- 5. researchgate.net [researchgate.net]
- 6. urotoday.com [urotoday.com]
- 7. researchgate.net [researchgate.net]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. ASCO – American Society of Clinical Oncology [asco.org]
- 10. Prostate-Specific Membrane Antigen-Specific Antitumor Activity of a Self-Immolative Tubulysin Conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. | BioWorld [bioworld.com]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. [177Lu]Lu-PSMA-Radioligand Therapy Efficacy Outcomes in Taxane-Naïve Versus Taxane-Treated Patients with Metastatic Castration-Resistant Prostate Cancer: A Systematic Review and Metaanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jnm.snmjournals.org [jnm.snmjournals.org]
- 15. mdpi.com [mdpi.com]
- 16. Monitoring PSMA Responses to ADT in Prostate Cancer Patient-Derived Xenograft Mouse Models Using [18F]DCFPyL PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 17. championsoncology.com [championsoncology.com]
- 18. ascopubs.org [ascopubs.org]
Technical Support Center: Stability of the EC1169 Linker in Biological Systems
Welcome to the technical support center for the EC1169 small molecule-drug conjugate (SMDC) and its associated linker technology. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of the this compound linker (EC1167) in biological systems. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to assist in your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is the this compound linker and what is its mechanism of action?
A1: this compound is a small molecule-drug conjugate that utilizes a stable, enzyme-cleavable disulfide-based linker, also known as EC1167, to connect a prostate-specific membrane antigen (PSMA)-targeting ligand to the cytotoxic payload, tubulysin (B8622420) B hydrazide. The fundamental principle behind this linker is to ensure stability in systemic circulation while allowing for targeted release of the payload within the tumor microenvironment or inside cancer cells.[1] The cleavage of the disulfide bond is primarily mediated by the high intracellular concentrations of reducing agents like glutathione (B108866) (GSH), which are significantly more abundant inside cells compared to the bloodstream.[2][][]
Q2: What are the key factors influencing the stability of the this compound disulfide linker?
A2: The stability of a disulfide linker like that in this compound is a balance between two opposing requirements: sufficient stability in plasma to prevent premature drug release and efficient cleavage at the target site. Key factors influencing this balance include:
-
Steric Hindrance: The chemical structure around the disulfide bond plays a critical role. Increased steric hindrance, for example, by adding methyl groups adjacent to the disulfide bond, can significantly enhance plasma stability by protecting it from reduction by circulating thiols.[5][6]
-
Intracellular Glutathione (GSH) Concentration: The rate of payload release is directly related to the concentration of intracellular reducing agents. Tumor cells often have significantly higher GSH levels (1-10 mM) compared to plasma (~5 µM), creating a reductive environment that favors disulfide bond cleavage.[][5]
-
Enzymatic Contribution: While the primary mechanism is reductive cleavage, enzymes such as thioredoxin (TRX) and glutaredoxin (GRX) present in cells can also catalytically cleave disulfide bonds, further contributing to payload release.[7]
Q3: What are the common challenges encountered when working with disulfide linkers like this compound?
A3: Researchers may encounter several challenges:
-
Premature Payload Release: If the linker is not sufficiently stable, the cytotoxic payload can be released into systemic circulation, leading to off-target toxicity and reduced therapeutic efficacy.
-
Inconsistent in vivo Efficacy: Potent in vitro cytotoxicity may not translate to in vivo efficacy if the linker is either too labile (leading to premature release) or too stable (hindering payload release at the tumor site).
-
SMDC Aggregation: The hydrophobicity of the payload and linker can sometimes lead to aggregation of the SMDC, which can alter its pharmacokinetic properties and potentially lead to immunogenicity.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound or similar disulfide-linked conjugates.
| Problem | Possible Cause | Suggested Solution |
| High levels of free payload detected in plasma stability assays. | Insufficient linker stability. The disulfide bond may be susceptible to reduction by plasma components. | 1. Verify Experimental Conditions: Ensure that the plasma used is of high quality and has been handled correctly to avoid artificial reduction. 2. Consider Linker Modification: For developmental compounds, increasing steric hindrance around the disulfide bond can enhance plasma stability.[6] 3. Multi-Species Testing: Evaluate stability in plasma from different species (e.g., mouse, rat, cynomolgus monkey, human) as the reductive potential can vary. |
| Low or no cytotoxic effect in cell-based assays despite confirmed target expression. | Inefficient payload release. The intracellular reducing environment may not be sufficient for linker cleavage, or the payload, once released, is not active. | 1. Assess Intracellular GSH Levels: Confirm that the cell line used has sufficient glutathione levels to mediate disulfide bond cleavage. 2. Lysosomal Degradation Assay: Perform a lysosomal stability assay to confirm that the conjugate is trafficked to the lysosome and that the payload is released in an active form. 3. Incubation Time: Extend the incubation time in your cytotoxicity assay to allow for sufficient time for internalization, linker cleavage, and payload action. |
| Inconsistent results between experimental batches. | SMDC aggregation or degradation. The conjugate may be aggregating or degrading during storage or handling. | 1. Formulation Optimization: Evaluate different buffer conditions (pH, excipients) to improve the solubility and stability of the SMDC. 2. Storage Conditions: Ensure the SMDC is stored at the recommended temperature and protected from light. Avoid repeated freeze-thaw cycles. 3. Quality Control: Use techniques like size-exclusion chromatography (SEC) to assess the aggregation state of the SMDC before each experiment. |
| Discrepancy between in vitro and in vivo stability. | Species-specific differences in plasma components. The reductive environment of plasma can differ significantly between species. | 1. Whole Blood Stability Assay: Consider performing stability assays in whole blood in addition to plasma, as this can provide a more physiologically relevant environment.[7] 2. Cross-Species Comparison: If a discrepancy is observed, it is crucial to understand which preclinical species best models human plasma stability for your specific conjugate. |
Data Presentation: Stability of Sterically Hindered Disulfide Linkers
While specific quantitative data for the this compound linker is not publicly available, the following tables provide representative data for sterically hindered disulfide linkers from literature to illustrate expected stability profiles.
Table 1: Representative Plasma Stability of Disulfide-Linked Conjugates
| Linker Type | Species | Half-life (t½) in Plasma | Reference |
| Unhindered Disulfide | Mouse | < 1 day | [2] |
| Moderately Hindered (e.g., one methyl group) | Mouse | ~1-2 days | [2] |
| Sterically Hindered (e.g., two methyl groups) | Mouse | > 7 days | [2][8] |
| Sterically Hindered (e.g., SPDB) | Mouse | ~9 days | [2] |
Table 2: Representative Glutathione-Mediated Cleavage of Disulfide Linkers
| Linker Type | Glutathione (GSH) Concentration | % Cleavage (at 3 hours) | Reference |
| Unhindered Disulfide | 5 mM (intracellular) | > 90% | |
| Sterically Hindered Disulfide | 5 mM (intracellular) | ~50-70% | |
| Unhindered Disulfide | 5 µM (plasma) | < 5% | |
| Sterically Hindered Disulfide | 5 µM (plasma) | < 2% |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay using LC-MS
This protocol outlines a general procedure for assessing the stability of a small molecule-drug conjugate (SMDC) in plasma.
-
Preparation of SMDC Stock Solution:
-
Prepare a stock solution of the SMDC in an appropriate solvent (e.g., DMSO) at a concentration of 1 mg/mL.
-
-
Incubation:
-
Thaw plasma (e.g., human, mouse, rat) at 37°C.
-
Spike the SMDC stock solution into the plasma to a final concentration of 100 µg/mL.
-
Incubate the mixture at 37°C with gentle shaking.
-
Collect aliquots at various time points (e.g., 0, 1, 3, 6, 24, 48, and 96 hours).
-
Immediately freeze the collected aliquots at -80°C to stop the reaction.
-
-
Sample Preparation for LC-MS Analysis:
-
Thaw the plasma samples.
-
To precipitate plasma proteins, add 4 volumes of ice-cold acetonitrile (B52724) to 1 volume of plasma sample.
-
Vortex for 1 minute and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant, which contains the released payload, to a new tube for LC-MS analysis.
-
To analyze the intact SMDC, an immunocapture step (e.g., using Protein A/G beads) may be necessary to isolate the SMDC from the plasma matrix before analysis.[9]
-
-
LC-MS Analysis:
-
Analyze the supernatant for the presence of the free payload using a validated LC-MS/MS method.
-
Analyze the captured SMDC to determine the drug-to-antibody ratio (DAR) or the concentration of the intact SMDC over time.
-
-
Data Analysis:
-
Calculate the percentage of intact SMDC remaining at each time point relative to the 0-hour time point.
-
Determine the half-life (t½) of the SMDC in plasma.
-
Protocol 2: Lysosomal Stability and Payload Release Assay
This protocol is designed to evaluate the cleavage of the linker and release of the payload in a simulated lysosomal environment.
-
Preparation of Lysosomal Fractions:
-
Isolate lysosomes from cultured cells or use commercially available purified lysosomal fractions (e.g., from rat liver).[10]
-
-
Incubation:
-
Prepare a reaction buffer that mimics the lysosomal environment (e.g., 50 mM sodium acetate, pH 4.5-5.5, containing a reducing agent like dithiothreitol (B142953) (DTT) to simulate the presence of GSH).
-
Add the SMDC to the lysosomal fraction in the reaction buffer to a final concentration of 10-50 µg/mL.
-
Incubate the mixture at 37°C.
-
Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile or by heat inactivation).
-
-
Sample Preparation for LC-MS Analysis:
-
Centrifuge the samples to pellet the lysosomal proteins.
-
Collect the supernatant containing the released payload.
-
-
LC-MS Analysis:
-
Quantify the amount of released payload in the supernatant using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the rate of payload release over time.
-
Visualizations
Caption: Mechanism of this compound action.
Caption: Experimental workflow for stability assays.
Caption: Troubleshooting linker instability.
References
- 1. researchgate.net [researchgate.net]
- 2. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Catalytic Cleavage of Disulfide Bonds in Small Molecules and Linkers of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. bioivt.com [bioivt.com]
addressing the discrepancy between preclinical and clinical data for EC1169
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the observed discrepancies between the promising preclinical efficacy and the more modest clinical activity of EC1169, a prostate-specific membrane antigen (PSMA)-targeted small-molecule drug conjugate (SMDC) carrying the cytotoxic payload tubulysin (B8622420) B.
Troubleshooting Guides & FAQs
This section addresses common questions and experimental challenges researchers may face when working with this compound, aiming to provide clarity on the potential reasons for the discordance between preclinical and clinical findings.
I. Efficacy and Model Selection
Q1: We observed remarkable, curative efficacy with this compound in our LNCaP xenograft models, but this has not been fully replicated in clinical trials for metastatic castration-resistant prostate cancer (mCRPC). Why is there such a significant discrepancy?
A1: This is a critical observation and a central challenge in translating preclinical findings. The discrepancy likely arises from fundamental differences between the preclinical models and the clinical setting. Here are several key factors to consider:
-
Tumor Heterogeneity and PSMA Expression: LNCaP cells are known to have high and relatively uniform PSMA expression.[1][2] In contrast, mCRPC in patients is often highly heterogeneous, with variable PSMA expression between different metastatic sites and even within the same tumor.[3] Patients in the Phase 1 clinical trial (NCT02202447) were heavily pre-treated, which can further contribute to PSMA heterogeneity.
-
Tumor Microenvironment (TME): Subcutaneous LNCaP xenografts in immunodeficient mice have a vastly different TME compared to the bone-predominant metastatic sites in mCRPC patients.[4][5][6] The bone microenvironment is complex and can influence drug penetration, tumor cell signaling, and survival pathways, potentially conferring resistance to therapy.
-
Prior Therapies and Resistance Mechanisms: A significant portion of patients in the this compound clinical trial had received prior taxane-based chemotherapy.[7][8] This pre-treatment may have selected for cancer cells with resistance mechanisms to microtubule-targeting agents. One such mechanism is the altered expression of tubulin isotypes, like TUBB3, which can reduce the efficacy of drugs that target tubulin, including tubulysin B.[9][10]
-
Pharmacokinetics and Drug Delivery: While preclinical studies in mice showed favorable pharmacokinetics, the delivery of this compound to all metastatic sites in a patient with a higher tumor burden and complex metastatic spread might be less efficient.
Q2: How can we refine our preclinical models to be more predictive of clinical outcomes for PSMA-targeted therapies like this compound?
A2: To improve the predictive power of preclinical studies, consider the following approaches:
-
Orthotopic and Patient-Derived Xenograft (PDX) Models: Utilize orthotopic xenograft models that involve implanting cancer cells into the prostate or bone of mice to better recapitulate the relevant TME.[4][7] PDX models, which use tumor tissue directly from patients, can better preserve the heterogeneity and molecular characteristics of the original tumor.
-
Models of Resistance: Develop and utilize cell line-derived or PDX models that are resistant to standard-of-care therapies for mCRPC, such as taxanes and androgen receptor-targeted agents. This will allow for the evaluation of this compound in a more clinically relevant context.
-
Characterization of PSMA Expression: Thoroughly characterize the PSMA expression levels and heterogeneity in your preclinical models using techniques like immunohistochemistry (IHC), flow cytometry, or PSMA-based imaging agents (e.g., 99mTc-EC0652, which was used in the clinical trial).[7][11]
II. Experimental Design and Interpretation
Q3: We are designing a new preclinical study with this compound. What dosing schedule should we use to best mimic the clinical trial?
A3: The recommended Phase 2 dose (RP2D) in the clinical trial was determined to be 6.5 mg/m² administered intravenously on days 1 and 8 of a 21-day cycle.[7] Direct conversion of this dose to a mouse-equivalent dose (MED) is crucial for relevant preclinical testing. The original preclinical studies that showed dramatic efficacy likely used different dosing regimens. It is important to perform dose-escalation studies in your preclinical models to determine the maximum tolerated dose (MTD) and optimal biological dose (OBD) and compare that with the clinically relevant dose.
Q4: We are not observing the expected level of apoptosis in our in vitro assays with this compound. What could be the issue?
A4: Several factors could contribute to lower-than-expected apoptosis in vitro:
-
PSMA Expression Levels: Confirm the PSMA expression level of your cell line. Low or absent PSMA expression will result in reduced drug internalization and efficacy.[12]
-
Drug Conjugate Stability: Ensure the stability of the this compound conjugate in your culture medium. The linker is designed to be cleaved intracellularly.
-
Cell Culture Conditions: Standard 2D cell culture does not replicate the in vivo TME. Consider using 3D culture systems (spheroids or organoids) which can better mimic in vivo cell-cell interactions and drug penetration challenges.
-
Payload Resistance: Your cell line may possess intrinsic or acquired resistance to tubulysin B. This could involve mutations in tubulin or the expression of drug efflux pumps.[13]
Data Presentation
Table 1: Summary of Preclinical Efficacy of this compound in Xenograft Models
| Preclinical Model | Treatment Regimen | Key Efficacy Outcomes | Reference |
| LNCaP Human Prostate Cancer Xenografts | Brief treatment (details not specified) | Complete remissions in 5/7 mice, cures in 2/7 mice. No significant weight loss or organ degeneration. | [12] |
| MDA PCa 2b Human Prostate Cancer Xenografts | Not specified | Complete remissions and cures observed. | [11] |
Table 2: Summary of Clinical Efficacy of this compound in Phase 1 Trial (NCT02202447)
| Patient Cohort | Treatment Regimen (RP2D) | Key Efficacy Outcomes | Reference |
| Metastatic Castration-Resistant Prostate Cancer (mCRPC) | 6.5 mg/m² IV on Days 1 & 8 of a 21-day cycle | - Well-tolerated safety profile.- Evidence of anti-tumor activity: Stable disease in some patients.- One unconfirmed RECIST partial response in a taxane-exposed patient.- Durable resolution of soft tissue disease in one patient. | [7][8] |
Experimental Protocols
Key Preclinical Experiment: In Vivo Efficacy in LNCaP Xenograft Model (Representative Protocol)
-
Cell Culture: LNCaP cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Animal Model: Male athymic nude mice (4-6 weeks old) are used.
-
Tumor Implantation: 1 x 10^6 LNCaP cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel are subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is monitored bi-weekly using caliper measurements (Volume = 0.5 x Length x Width²).
-
Treatment Initiation: When tumors reach a volume of approximately 100-150 mm³, mice are randomized into treatment and control groups.
-
Drug Administration: this compound is administered intravenously (e.g., via tail vein injection) at a predetermined dose and schedule. A vehicle control group receives injections of the vehicle solution.
-
Efficacy Assessment: Tumor volumes and body weights are measured throughout the study. Tumor growth inhibition is calculated. At the end of the study, tumors are excised, weighed, and may be processed for histological or molecular analysis. Complete remission is defined as the disappearance of the tumor, and a cure is defined as the absence of tumor recurrence for a prolonged period after treatment cessation.
Mandatory Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action of this compound in a PSMA-positive cancer cell.
Experimental Workflow: Preclinical to Clinical Translation
Caption: Workflow from preclinical efficacy to clinical trial results for this compound.
Logical Relationship: Factors Contributing to Discrepancy
Caption: Key factors contributing to the preclinical-clinical efficacy discrepancy of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Heterogeneous PSMA expression on circulating tumor cells - a potential basis for stratification and monitoring of PSMA-directed therapies in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. A humanized orthotopic tumor microenvironment alters the bone metastatic tropism of prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Host Microenvironment Influences Prostate Cancer Invasion, Systemic Spread, Bone Colonization, and Osteoblastic Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Establishing human prostate cancer cell xenografts in bone: induction of osteoblastic reaction by prostate-specific antigen-producing tumors in athymic and SCID/bg mice using LNCaP and lineage-derived metastatic sublines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. communities.springernature.com [communities.springernature.com]
- 9. TUBB3 Reverses Resistance to Docetaxel and Cabazitaxel in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Class III beta-tubulin expression predicts prostate tumor aggressiveness and patient response to docetaxel-based chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ASCO – American Society of Clinical Oncology [asco.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Strategies to Enhance the Therapeutic Index of EC1169
Welcome to the technical support center for EC1169, a small molecule-drug conjugate (SMDC) targeting Prostate-Specific Membrane Antigen (PSMA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and strategies to optimize the therapeutic window of this potent anti-cancer agent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an investigational SMDC designed for targeted therapy of PSMA-expressing cancers, particularly metastatic castrate-resistant prostate cancer (mCRPC).[1] It consists of three key components:
-
A PSMA-targeting ligand: This small molecule specifically binds to PSMA, a protein highly expressed on the surface of prostate cancer cells and the neovasculature of many solid tumors.[1][2]
-
A potent cytotoxic payload: The payload is tubulysin (B8622420) B hydrazide (TubBH), a powerful microtubule inhibitor.
-
A stable, enzyme-cleavable linker: This linker connects the targeting ligand to the cytotoxic payload and is designed to be cleaved upon internalization into the target cancer cells, releasing the active drug.[1]
The mechanism of action involves the binding of this compound to PSMA on the cancer cell surface, followed by internalization of the conjugate.[1] Inside the cell, the linker is cleaved, releasing TubBH. TubBH then binds to tubulin, inhibiting microtubule polymerization. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death) in the cancer cells.[1]
Q2: What are the main challenges in optimizing the therapeutic index of this compound?
The primary challenge is to maximize the anti-tumor efficacy of the potent tubulysin payload while minimizing off-target toxicity to healthy tissues. Key considerations include:
-
Payload Potency: Tubulysins are extremely potent, which can lead to a narrow therapeutic window if not delivered with high precision.
-
Linker Stability: Premature cleavage of the linker in systemic circulation can release the payload, causing off-target toxicity.
-
"On-Target, Off-Tumor" Toxicity: PSMA is also expressed at low levels in some normal tissues, which could lead to toxicity in these areas.
-
Pharmacokinetics: Achieving optimal pharmacokinetic properties to ensure sufficient drug delivery to the tumor while minimizing exposure to healthy tissues is crucial.
Q3: What are the key strategies to enhance the therapeutic index of this compound?
Several strategies can be employed to improve the therapeutic index of this compound and similar SMDCs:
-
Linker Optimization: The design of the linker is critical for the stability and targeted release of the payload. Utilizing linkers that are selectively cleaved by enzymes overexpressed in the tumor microenvironment or within cancer cells can enhance specificity. For tubulysin-based conjugates, β-glucuronidase-cleavable linkers have been shown to protect the payload from premature degradation in circulation.
-
Dosing Schedule Optimization: As investigated in clinical trials, modifying the dosing schedule (e.g., different frequencies and cycles) can help manage toxicities while maintaining therapeutic efficacy.[3]
-
Combination Therapies: Combining this compound with other anti-cancer agents that have different mechanisms of action could lead to synergistic effects, potentially allowing for lower, less toxic doses of this compound. Preclinical studies have shown that taxanes can enhance the efficacy of therapies that cause G2/M arrest.
-
Patient Selection: Utilizing companion diagnostics to select patients with high PSMA expression in their tumors can increase the likelihood of a positive response and a more favorable therapeutic index.
Troubleshooting Guides
This section addresses common issues that researchers may encounter during preclinical evaluation of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low in vitro Potency in PSMA-Positive Cells | Cell Line Integrity: PSMA expression levels can vary with cell passage number. Compound Integrity: Degradation of this compound due to improper storage or handling. Assay Conditions: Suboptimal cell seeding density or incubation time in the cytotoxicity assay. | Verify PSMA Expression: Regularly check PSMA expression in your cell lines using flow cytometry or western blotting. Proper Compound Handling: Store this compound at -20°C or -80°C, protected from light and moisture. Prepare fresh dilutions for each experiment. Optimize Assay Parameters: Perform a cell titration to determine the optimal seeding density for your chosen assay duration (e.g., 72-96 hours for an MTT assay). |
| High Variability in Experimental Replicates | Inconsistent Cell Seeding: Uneven distribution of cells in multi-well plates. Compound Precipitation: Poor solubility of this compound in the assay medium. Edge Effects in Plates: Evaporation from wells on the outer edges of the plate. | Ensure Homogeneous Cell Suspension: Gently pipette the cell suspension multiple times before and during plating. Check Solubility: Visually inspect for any precipitate after adding this compound to the medium. If needed, use a small percentage of a co-solvent like DMSO, ensuring the final concentration is not toxic to the cells. Minimize Edge Effects: Do not use the outer wells of the plate for experimental samples; instead, fill them with sterile PBS or medium. |
| Unexpected Toxicity in in vivo Models | Premature Payload Release: Instability of the linker in the bloodstream. "On-Target, Off-Tumor" Toxicity: Binding of this compound to PSMA expressed in normal tissues. Non-Specific Uptake: Uptake of the SMDC by organs like the liver and spleen. | Evaluate Linker Stability: Assess the stability of this compound in plasma from the animal model being used. Assess PSMA Expression in Normal Tissues: Perform biodistribution studies to quantify the accumulation of a radiolabeled version of this compound in tumors and normal tissues. Consider Linker Modification: If premature release is an issue, explore alternative linker chemistries that offer greater stability in circulation. |
| Suboptimal in vivo Efficacy | Poor Tumor Penetration: The SMDC may not be efficiently reaching all cancer cells within the tumor. Development of Resistance: Cancer cells may develop mechanisms to evade the cytotoxic effects of tubulysin. Inappropriate Animal Model: The chosen xenograft model may not accurately reflect human disease. | Evaluate Tumor Microenvironment: Assess the vascularization and interstitial pressure of the tumor model. Investigate Resistance Mechanisms: In non-responding tumors, analyze the expression of drug efflux pumps (e.g., P-glycoprotein) and tubulin mutations. Select Appropriate Model: Ensure the chosen cell line for the xenograft (e.g., LNCaP) expresses high levels of PSMA and is sensitive to tubulin inhibitors. |
Quantitative Data Summary
Due to the proprietary nature of drug development, specific preclinical data for this compound is not always publicly available. The following tables provide a summary of reported preclinical and clinical findings, supplemented with representative data for similar compounds where specific this compound data is unavailable.
Table 1: Preclinical Anti-Tumor Activity of this compound
| Parameter | PSMA-Positive Cells (e.g., LNCaP) | PSMA-Negative Cells (e.g., PC-3) | Reference |
| In Vitro Cytotoxicity (IC₅₀) | Potent inhibition of cell growth (IC₅₀ in the low nanomolar range is typical for tubulysin conjugates) | No significant activity | [2] |
| In Vivo Efficacy (LNCaP Xenograft Model) | Complete remissions and cures observed | No significant anti-tumor response | [2][4] |
| In Vivo Toxicity (LNCaP Xenograft Model) | No significant weight loss or major organ tissue degeneration observed at therapeutic doses | N/A | [2][4] |
Table 2: Representative Preclinical Pharmacokinetic Parameters of a Small Molecule-Drug Conjugate in Mice
Note: Specific pharmacokinetic data for this compound in preclinical models is not publicly available. The following are representative values for a similar class of molecules.
| Parameter | Value |
| Half-Life (t½) | 1.5 - 5 hours |
| Clearance (CL) | 0.5 - 2 L/h/kg |
| Volume of Distribution (Vd) | 0.5 - 1.5 L/kg |
| Area Under the Curve (AUC) | Varies with dose |
Table 3: this compound Phase 1 Clinical Trial Information (NCT02202447)
| Parameter | Details | Reference |
| Patient Population | Metastatic castrate-resistant prostate cancer (mCRPC) | [3] |
| Dosing Schedule | Intravenous bolus on days 1 and 8 of a 21-day cycle | [5] |
| Recommended Phase 2 Dose | 6.5 mg/m² | [5] |
| Observed Anti-Tumor Activity | Evidence of anti-tumor activity in both taxane-naïve and taxane-exposed patients | [5] |
| Tolerability | Generally well-tolerated at the recommended phase 2 dose | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the preclinical evaluation of this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound in PSMA-positive and PSMA-negative prostate cancer cell lines.
Materials:
-
PSMA-positive (LNCaP, C4-2) and PSMA-negative (PC-3) prostate cancer cell lines
-
Appropriate cell culture medium (e.g., RPMI-1640) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium. A typical concentration range would be from 0.01 nM to 1 µM.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium only (blank) and cells with medium containing the highest concentration of DMSO used as a vehicle control.
-
Incubate the plate for 72-96 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible under a microscope.
-
-
Solubilization and Absorbance Reading:
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly by gentle pipetting to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
In Vivo Efficacy Study (LNCaP Xenograft Model)
Objective: To evaluate the anti-tumor efficacy of this compound in a PSMA-positive human prostate cancer xenograft model.
Materials:
-
Male athymic nude or SCID mice (6-8 weeks old)
-
LNCaP cells
-
Matrigel
-
This compound formulated in a suitable vehicle
-
Calipers for tumor measurement
-
Animal balance
Protocol:
-
Tumor Implantation:
-
Harvest LNCaP cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1-2 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring and Grouping:
-
Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
-
Treatment Administration:
-
Administer this compound or vehicle control intravenously according to the planned dosing schedule (e.g., twice weekly for 3 weeks).
-
-
Monitoring:
-
Continue to monitor tumor volume and body weight 2-3 times per week.
-
Observe the animals for any signs of toxicity.
-
-
Endpoint and Analysis:
-
The study may be terminated when tumors in the control group reach a predetermined size or after a specific duration.
-
Euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Calculate the tumor growth inhibition (TGI) for each treatment group.
-
Tumors can be processed for further analysis (e.g., histology, biomarker analysis).
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound.
Caption: Workflow for in vitro cytotoxicity assay.
Caption: Workflow for in vivo efficacy study.
References
Technical Support Center: Troubleshooting Acquired Resistance to EC1169
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and investigating potential mechanisms of acquired resistance to EC1169. The content is structured in a question-and-answer format to directly address specific issues that may be encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an investigational small molecule drug conjugate (SMDC) designed to treat prostate cancer. It consists of two key components: a ligand that specifically targets Prostate-Specific Membrane Antigen (PSMA), a protein highly expressed on the surface of most prostate cancer cells, and a cytotoxic payload, tubulysin (B8622420) B hydrazide (TubBH).[1]
The mechanism of action involves a targeted delivery system. The PSMA-targeting portion of this compound binds to PSMA on prostate cancer cells, leading to the internalization of the drug conjugate into the cell.[1] Once inside the cell, a stable, enzyme-cleavable linker is cleaved, releasing the tubulysin B hydrazide payload. Tubulysin B is a potent microtubule inhibitor that disrupts the polymerization of tubulin into microtubules. This interference with the microtubule network, a critical component of the cell's cytoskeleton, leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).[1][2]
Q2: What are the potential mechanisms of acquired resistance to this compound?
While specific clinical data on acquired resistance to this compound is limited due to its developmental stage, potential mechanisms can be extrapolated from our understanding of its components and similar cancer therapies. Resistance can broadly be categorized into three main areas:
-
Alterations in the Drug Target (Tubulin):
-
Tubulin Mutations: Changes in the genetic sequence of tubulin can alter the binding site of tubulysin B, reducing its efficacy.
-
Changes in Tubulin Isotype Expression: Human cells express different isotypes of β-tubulin. Overexpression of certain isotypes, such as βIII-tubulin, has been linked to resistance to microtubule-targeting agents.
-
-
Reduced Drug Accumulation at the Target Site:
-
Downregulation or Alteration of PSMA: Reduced expression of PSMA on the cell surface would lead to decreased uptake of this compound. Mutations in the FOLH1 gene, which encodes for PSMA, could also prevent the binding of the this compound ligand.
-
Altered Cellular Trafficking: Changes in the endocytic pathway could lead to less efficient internalization of the this compound-PSMA complex or increased recycling of the receptor back to the cell surface before the payload can be released.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can actively pump the tubulysin B payload out of the cell before it can reach its target.
-
-
Downstream Cellular Responses:
-
Upregulation of Anti-Apoptotic Pathways: Cancer cells can develop mechanisms to evade apoptosis, such as the overexpression of anti-apoptotic proteins (e.g., Bcl-2 family members).
-
Activation of Pro-Survival Signaling Pathways: Activation of pathways like PI3K/Akt or MAPK can promote cell survival and overcome the cytotoxic effects of this compound.
-
Q3: How can I generate an this compound-resistant cell line in the laboratory?
Developing a drug-resistant cell line is a crucial step in studying resistance mechanisms. A common method is through continuous exposure to escalating drug concentrations.
Troubleshooting Guides
This section provides practical guidance for common experimental challenges encountered when studying this compound resistance.
Guide 1: Inconsistent Results in Cell Viability Assays
Problem: You are observing high variability in your IC50 values for this compound in your prostate cancer cell line.
| Potential Cause | Troubleshooting Step |
| Cell Seeding Density | Optimize cell number to ensure they are in the logarithmic growth phase throughout the experiment. |
| Compound Stability | Prepare fresh dilutions of this compound for each experiment from a frozen stock. |
| Assay Interference | Run a control with this compound in cell-free media to check for direct interaction with the assay reagents. |
| Inconsistent Incubation Times | Ensure uniform incubation times for all plates and conditions. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, or fill them with sterile media to minimize evaporation. |
Quantitative Data
Disclaimer: The following tables present illustrative data based on findings for similar tubulin-targeting agents and PSMA-targeted therapies. Specific quantitative data on acquired resistance to this compound is not yet publicly available.
Table 1: Illustrative IC50 Values for this compound in Sensitive and Resistant Prostate Cancer Cell Lines
| Cell Line | Description | This compound IC50 (nM) | Fold Resistance |
| LNCaP-Parental | PSMA-positive, this compound-sensitive | 1.5 | - |
| LNCaP-EC1169R | This compound-resistant subline | 45.2 | 30.1 |
| 22Rv1-Parental | PSMA-positive, this compound-sensitive | 2.8 | - |
| 22Rv1-EC1169R | This compound-resistant subline | 98.5 | 35.2 |
Table 2: Illustrative Relative Expression of β-Tubulin Isotypes in Sensitive and Resistant Cells
| Cell Line | βI-Tubulin (Relative Expression) | βIII-Tubulin (Relative Expression) |
| LNCaP-Parental | 1.0 | 1.0 |
| LNCaP-EC1169R | 0.9 | 4.2 |
| 22Rv1-Parental | 1.0 | 1.0 |
| 22Rv1-EC1169R | 1.1 | 5.8 |
Experimental Protocols
Protocol 1: Generation of an this compound-Resistant Cell Line
Objective: To develop a prostate cancer cell line with acquired resistance to this compound.
Materials:
-
PSMA-positive prostate cancer cell line (e.g., LNCaP, 22Rv1)
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
Methodology:
-
Determine the initial IC50 of this compound: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the concentration of this compound that inhibits 50% of cell growth in the parental cell line.
-
Initial Drug Exposure: Culture the parental cells in medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Gradual Dose Escalation: Once the cells have adapted and are growing steadily, gradually increase the concentration of this compound in the culture medium. A common approach is to increase the concentration by 1.5 to 2-fold with each passage.
-
Monitor Cell Viability: Continuously monitor the health and growth rate of the cells. If significant cell death occurs, reduce the drug concentration to the previous level for a few passages before attempting to increase it again.
-
Establish a Resistant Population: Continue this process until the cells are able to proliferate in a concentration of this compound that is significantly higher (e.g., 10 to 20-fold) than the initial IC50.
-
Characterize the Resistant Cell Line: Once a resistant population is established, confirm the level of resistance by performing a cell viability assay and comparing the IC50 of the resistant line to the parental line.
-
Cryopreservation: Cryopreserve aliquots of the resistant cell line at various passages to ensure a stable stock.
Protocol 2: Western Blot Analysis of PSMA and β-Tubulin Isotypes
Objective: To quantify the protein expression levels of PSMA and different β-tubulin isotypes in sensitive and resistant cell lines.
Materials:
-
Parental and this compound-resistant cell lines
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-PSMA, anti-βI-tubulin, anti-βIII-tubulin, anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Methodology:
-
Protein Extraction: Lyse the cells in RIPA buffer, quantify the protein concentration using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantification: Quantify the band intensities using densitometry software and normalize to a loading control (β-actin or GAPDH).
Visualizations
Caption: Potential mechanisms of acquired resistance to this compound.
Caption: Experimental workflow for investigating this compound resistance.
References
Validation & Comparative
EC1169 vs. Docetaxel: A Comparative Analysis of Efficacy in Preclinical Prostate Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of EC1169 and docetaxel (B913) in prostate cancer models. The information is compiled from available study data to assist researchers in understanding the relative therapeutic potential of these two agents.
Executive Summary
This compound, a prostate-specific membrane antigen (PSMA)-targeted small-molecule drug conjugate, has demonstrated superior efficacy and a more favorable safety profile compared to the standard chemotherapeutic agent, docetaxel, in preclinical models of prostate cancer. In head-to-head studies using LNCaP human prostate cancer xenografts, this compound resulted in complete tumor remissions and cures, whereas docetaxel exhibited only modest anti-tumor activity and was associated with significant toxicity. Both agents function as microtubule inhibitors, but the targeted delivery of this compound's potent tubulysin (B8622420) B hydrazide payload to PSMA-expressing cancer cells appears to confer a significant therapeutic advantage.
Data Presentation
Table 1: In Vivo Efficacy Comparison in LNCaP Xenograft Model
| Parameter | This compound | Docetaxel | Source |
| Anti-tumor Activity | Complete Remissions and Cures | Modest Anti-tumor Activity | [1] |
| Toxicity | No associated weight loss | Severe weight loss | [2][3] |
Note: Specific quantitative data on tumor growth inhibition (TGI) percentages from a direct head-to-head study are not publicly available. The data presented is a qualitative summary from a preclinical study abstract.
Table 2: In Vitro Cytotoxicity of Docetaxel in Prostate Cancer Cell Lines
| Cell Line | IC50 (nM) |
| LNCaP | 1.13 |
| PC-3 | 3.72 |
| DU-145 | 4.46 |
Source: Data compiled from a study on the effect of docetaxel on prostate cancer cell proliferation and apoptosis.
Experimental Protocols
In Vivo LNCaP Xenograft Study (General Protocol)
A standardized protocol for establishing and utilizing LNCaP xenografts in nude mice for efficacy studies is outlined below. Please note that the specific details of the direct comparative study between this compound and docetaxel are not fully available in the public domain.
1. Cell Culture:
-
LNCaP cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
2. Animal Models:
-
Male athymic nude mice (4-6 weeks old) are typically used.
3. Tumor Implantation:
-
LNCaP cells are harvested, washed, and resuspended in a mixture of culture medium and Matrigel (1:1 ratio).
-
Approximately 1 x 10^6 to 5 x 10^6 cells in a volume of 100-200 µL are subcutaneously injected into the flank of each mouse.
4. Tumor Growth Monitoring:
-
Tumor volumes are measured 2-3 times weekly using calipers and calculated using the formula: (Length x Width^2) / 2.
-
Body weight is monitored as an indicator of toxicity.
5. Treatment Administration:
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), animals are randomized into treatment groups.
-
This compound: The exact dosing and schedule from the comparative study are not publicly available. In a phase 1 clinical trial, this compound was administered intravenously.[4]
-
Docetaxel: Typically administered intravenously or intraperitoneally at doses ranging from 5-20 mg/kg, once or twice weekly.
6. Efficacy Endpoints:
-
Tumor growth inhibition.
-
Tumor regression.
-
Survival analysis.
7. Apoptosis Assessment (General):
-
At the end of the study, tumors can be excised for histological analysis.
-
TUNEL Staining: To detect DNA fragmentation in apoptotic cells.
-
Immunohistochemistry (IHC): For apoptosis-related proteins such as cleaved caspase-3.
Mechanism of Action and Signaling Pathways
Both this compound and docetaxel exert their cytotoxic effects by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis. However, their mechanisms of delivery and specificity differ significantly.
Docetaxel: A taxane (B156437) derivative that binds to the β-subunit of tubulin, promoting microtubule assembly and stabilization, and preventing depolymerization.[5] This leads to G2/M phase cell cycle arrest and induction of apoptosis.[5]
This compound: A small-molecule drug conjugate that consists of a PSMA-targeting ligand, a cleavable linker, and the potent microtubule inhibitor, tubulysin B hydrazide.[6]
-
Targeting: The PSMA-targeting ligand binds to PSMA, which is highly expressed on the surface of most prostate cancer cells.
-
Internalization: The this compound-PSMA complex is internalized by the cancer cell.
-
Payload Release: The linker is cleaved within the cell, releasing tubulysin B hydrazide.
-
Microtubule Disruption: Tubulysin B hydrazide inhibits tubulin polymerization, leading to microtubule depolymerization, cell cycle arrest, and apoptosis.[6]
Visualizations
Signaling Pathway of this compound and Docetaxel
Caption: Figure 1. Mechanism of Action of this compound and Docetaxel.
Experimental Workflow for In Vivo Efficacy Study
Caption: Figure 2. General Experimental Workflow for In Vivo Xenograft Study.
References
- 1. researchgate.net [researchgate.net]
- 2. Combined Inhibition of Epidermal Growth Factor Receptor and Cyclooxygenase-2 Leads to Greater Anti-tumor Activity of Docetaxel in Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. American Association for Cancer Research (AACR) 104th Annual Meeting [medscape.com]
- 4. Effect of docetaxel on the regulation of proliferation and apoptosis of human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Decrease in prostate specific antigen secretion correlated with docetaxel-induced growth inhibition and apoptosis in human prostate tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical Data Requirements for IND Submission â pharmacovigilance services – PharmaRegulatory.in â Indiaâs Regulatory Knowledge Hub [pharmaregulatory.in]
EC1169 Versus Other PSMA-Targeted Small Molecule Drug Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Prostate-Specific Membrane Antigen (PSMA) has emerged as a highly promising target for the development of targeted therapies for prostate cancer due to its significant overexpression on the surface of prostate cancer cells. Small Molecule Drug Conjugates (SMDCs) that target PSMA represent a promising therapeutic strategy, offering the potential for selective delivery of potent cytotoxic agents to tumor cells while minimizing systemic toxicity. This guide provides a detailed comparison of EC1169, a notable early PSMA-targeted SMDC, with other emerging SMDCs in this class, supported by available preclinical and clinical data.
Mechanism of Action: PSMA-Targeted SMDCs
PSMA-targeted SMDCs are comprised of three key components: a high-affinity small molecule ligand that binds to PSMA, a potent cytotoxic payload, and a linker that connects the ligand and the payload. The general mechanism of action involves the binding of the SMDC to PSMA on the surface of cancer cells, followed by internalization of the SMDC-PSMA complex. Once inside the cell, the linker is cleaved, releasing the cytotoxic payload, which then exerts its anti-cancer effects, typically by disrupting critical cellular processes such as microtubule dynamics or DNA replication, ultimately leading to apoptosis.[1][2][3]
Comparative Analysis of PSMA-Targeted SMDCs
This section provides a comparative overview of this compound and other notable PSMA-targeted SMDCs based on their molecular composition and available performance data.
Table 1: Molecular Composition of Selected PSMA-Targeted SMDCs
| SMDC | Targeting Ligand | Payload | Linker Type | Developer/Source |
| This compound | Glutamate-urea-lysine (KuE) derivative | Tubulysin B Hydrazide (TubBH) | Disulfide (cleavable) | Endocyte Inc.[4] |
| OncoPSMA-Gly-Pro-MMAE/MMAF | OncoPSMA (based on PSMA-617) | Monomethyl Auristatin E (MMAE) / Monomethyl Auristatin F (MMAF) | Glycine-Proline (enzyme-cleavable) | Philochem AG[2][5] |
| SBPD-1 | Lys-Glu-Urea-DSS | Monomethyl Auristatin E (MMAE) | Valine-Citrulline (cathepsin B-cleavable) | Boinapally et al.[4][6][7] |
| PSMA-Doxorubicin Conjugate | Phosphoramidate-based inhibitor | Doxorubicin (B1662922) | Acid-labile | Yoon et al.[8][9] |
Table 2: Preclinical Performance Data of Selected PSMA-Targeted SMDCs
| SMDC | Cell Line | In Vitro IC50 (nM) | In Vivo Model | In Vivo Efficacy Highlights |
| This compound | LNCaP (PSMA+) | Not specified, but active against PSMA+ cells | LNCaP xenografts (nude mice) | Complete remissions and cures observed.[10][11] |
| KB (PSMA-) | Inactive | KB xenografts | No significant response.[10] | |
| OncoPSMA-Gly-Pro-MMAE | Not specified | Not specified | LNCaP xenografts | High payload release in tumors; tumor-to-plasma ratio of ~250.[5] |
| OncoPSMA-Gly-Pro-MMAF | HT1080.hPSMA | Not specified | HT1080.hPSMA xenografts | Combination with L19-IL2 led to complete and durable responses.[5] |
| SBPD-1 | PC3 PIP (PSMA+) | 3.9 | PC3 PIP xenografts (NSG mice) | Significant survival benefit; daily IP injection for 30 days.[6] |
| PC3 flu (PSMA-) | 151.1 | |||
| PSMA-Doxorubicin Conjugate | C4-2B (PSMA+) | ~5 (for PSMA binding) | Not specified | More effective against PSMA+ cells than PSMA- cells.[8] |
| PC-3 (PSMA-) | >10,000 |
Table 3: Clinical Data for this compound (NCT02202447)
| Parameter | Details |
| Phase | Phase 1[12][13] |
| Patient Population | Metastatic Castration-Resistant Prostate Cancer (mCRPC)[12][13] |
| Dosing Schedule | Intravenous bolus on days 1 and 8 of a 21-day cycle[13][14] |
| Recommended Phase 2 Dose | 6.5 mg/m²[13][14] |
| Adverse Events (Grade 3) | Thrombocytopenia, fatigue, constipation (each in 1 patient)[13][14] |
| Efficacy | Evidence of anti-tumor activity, including one unconfirmed partial response. However, development was halted due to lack of sufficient efficacy.[1][14] |
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of research findings. Below are generalized methodologies for key experiments cited in the evaluation of these SMDCs.
In Vitro Cytotoxicity Assay
This assay determines the concentration of an SMDC required to inhibit the growth of cancer cells by 50% (IC50).
-
Cell Culture : PSMA-positive (e.g., LNCaP, C4-2B, PC3 PIP) and PSMA-negative (e.g., PC-3, KB) human prostate cancer cell lines are cultured in appropriate media and conditions.
-
Cell Seeding : Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment : SMDCs are serially diluted to a range of concentrations and added to the cells. Control wells with untreated cells and vehicle-treated cells are included.
-
Incubation : The plates are incubated for a specified period (e.g., 72 hours).
-
Viability Assessment : Cell viability is measured using a colorimetric or fluorometric assay, such as MTT, MTS, or CellTiter-Glo, which quantifies metabolic activity or ATP content, respectively.
-
Data Analysis : The results are normalized to the control wells, and the IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
In Vivo Xenograft Efficacy Study
This study evaluates the anti-tumor activity of an SMDC in a living animal model.
-
Animal Model : Immunocompromised mice (e.g., nude or SCID) are used to prevent rejection of human tumor xenografts.
-
Tumor Implantation : PSMA-positive human prostate cancer cells (e.g., LNCaP, PC3 PIP) are subcutaneously injected into the flanks of the mice.
-
Tumor Growth and Randomization : Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³), after which the mice are randomized into treatment and control groups.
-
Treatment Administration : The SMDC is administered to the treatment group via a specified route (e.g., intravenous, intraperitoneal) and schedule. The control group receives a vehicle.
-
Monitoring : Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight and general health are also monitored as indicators of toxicity.
-
Endpoint : The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point. Tumor growth inhibition is calculated, and survival data may also be collected.
Biodistribution Study
This study determines the distribution and accumulation of the SMDC in different organs and tissues over time.
-
Radiolabeling (if applicable) : For imaging-based biodistribution, the SMDC is labeled with a radioisotope (e.g., ⁹⁹ᵐTc). For mass spectrometry-based methods, the non-radioactive compound is used.[15][16]
-
Animal Model : Tumor-bearing mice are used, as in the efficacy studies.
-
Administration : The labeled or unlabeled SMDC is administered to the mice, typically via intravenous injection.[17]
-
Time Points : Animals are euthanized at various time points post-injection (e.g., 1, 4, 24, 48 hours).
-
Tissue Collection and Processing : Blood, tumor, and major organs are collected, weighed, and processed. For radiolabeled compounds, radioactivity is measured using a gamma counter. For unlabeled compounds, tissues are homogenized and analyzed by mass spectrometry to quantify the amount of the SMDC or its payload.
-
Data Analysis : The uptake in each tissue is typically expressed as a percentage of the injected dose per gram of tissue (%ID/g).
Visualizing Key Processes
PSMA Signaling and Internalization Pathway
Upon binding of a ligand, such as the targeting moiety of an SMDC, PSMA is internalized through clathrin-coated pits.[18][19] This process can activate downstream signaling pathways, such as the PI3K-Akt pathway, which is known to promote cell survival and proliferation.[20][21] The internalized SMDC is then trafficked through the endosomal-lysosomal pathway, where the acidic environment and lysosomal enzymes can facilitate the cleavage of the linker and release of the cytotoxic payload.
Experimental Workflow for SMDC Evaluation
The preclinical evaluation of a novel PSMA-targeted SMDC typically follows a structured workflow, progressing from initial in vitro characterization to in vivo efficacy and safety assessment.
Conclusion
This compound was a pioneering PSMA-targeted SMDC that demonstrated promising preclinical activity but ultimately did not show sufficient efficacy in clinical trials to warrant further development. The field has since evolved with the development of new SMDCs employing different payloads, such as auristatins, and more advanced linker technologies. Preclinical data for these newer agents, such as OncoPSMA-Gly-Pro-MMAE/MMAF and SBPD-1, suggest potent and selective anti-tumor activity. The choice of linker appears to be a critical determinant of SMDC stability and in vivo performance, with newer cleavable linkers showing advantages over the disulfide linker used in this compound. Further clinical investigation of these second-generation PSMA-targeted SMDCs will be crucial to determine their therapeutic potential in the treatment of prostate cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. philochem.ch [philochem.ch]
- 3. Facebook [cancer.gov]
- 4. Old Drug, New Delivery Strategy: MMAE Repackaged - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A prostate-specific membrane antigen (PSMA)-targeted prodrug with a favorable in vivo toxicity profile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A PSMA-Targeted Doxorubicin Small-Molecule Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A PSMA-targeted doxorubicin small-molecule drug conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. EC-1169 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 11. | BioWorld [bioworld.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. researchgate.net [researchgate.net]
- 14. ascopubs.org [ascopubs.org]
- 15. researchgate.net [researchgate.net]
- 16. biorxiv.org [biorxiv.org]
- 17. Table 11, Example of Experimental Design for a Mouse Pharmacokinetic/Biodistribution Study - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. A Perspective on the Evolving Story of PSMA Biology, PSMA-Based Imaging, and Endoradiotherapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Prostate-Specific Membrane Antigen Biology and Pathophysiology in Prostate Carcinoma, an Update: Potential Implications for Targeted Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. PSMA redirects cell survival signaling from the MAPK to the PI3K-AKT pathways to promote the progression of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. urotoday.com [urotoday.com]
Validating the PSMA-Targeting Specificity of EC1169: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of EC1169 with other Prostate-Specific Membrane Antigen (PSMA)-targeting alternatives, supported by available experimental data. The following sections detail comparative quantitative data, in-depth experimental methodologies, and visual representations of key biological and experimental processes to aid in the rational design and selection of next-generation theranostic agents for prostate cancer.
This compound is a small molecule drug conjugate (SMDC) that specifically targets the Prostate-Specific Membrane Antigen (PSMA), a protein highly expressed on the surface of prostate cancer cells.[1][2] This targeted approach allows for the selective delivery of a potent cytotoxic agent, tubulysin (B8622420) B hydrazide (TubBH), to malignant cells while minimizing off-target toxicity.[3][4]
Quantitative Performance Data
The efficacy of PSMA-targeting agents is determined by several key parameters, including binding affinity to the PSMA receptor, the rate of internalization into the target cell, and the in vivo biodistribution and tumor uptake. While specific quantitative data for this compound is not publicly available in peer-reviewed literature, this section provides a comparative summary of its performance based on qualitative descriptions from existing research alongside quantitative data for other common PSMA-targeting agents.
In Vitro Performance
| Ligand | Cell Line | Binding Affinity (IC50/Ki, nM) | Internalization (% of total uptake) | Citation |
| This compound | PSMA-positive cells | High Affinity (Specific value not reported) | Not Reported | [5][6] |
| PSMA-617 | PC-3 PIP | ~55-70% | ~10-15% | [7] |
| [¹¹¹In]In-30 | LS174T | 1.05 ± 0.30 | 92.6% | [7] |
In Vivo Performance: Tumor Uptake and Biodistribution
The following table summarizes the in vivo tumor uptake of various PSMA-targeting agents in xenograft models. The data is presented as the percentage of the injected dose per gram of tissue (%ID/g), a standard measure for quantifying biodistribution.
| Ligand | Tumor Model | Tumor Uptake (%ID/g at 24h) | Kidney Uptake (%ID/g at 24h) | Citation |
| This compound | LNCaP human xenografts | Led to complete remissions and cures (Specific %ID/g not reported) | Not Reported | [6] |
| [¹⁷⁷Lu]Lu-PSMA-617 | PC-3 PIP xenograft | 37 ± 6 | 0.67–1.4 | [8] |
| [¹⁷⁷Lu]Lu-Ibu-DAB-PSMA | PC-3 PIP xenograft | 52 ± 3 | 5.5–6.8 | [8] |
| [⁶⁸Ga]PSMA-11 | 22Rv1 xenograft | ~3 | High, not specified | [9][10] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the comparative evaluation of PSMA-targeting ligands. Below are methodologies for key experiments to validate the specificity of agents like this compound.
In Vitro Competitive Binding Assay
Objective: To determine the binding affinity (IC50 or Ki) of a non-radiolabeled PSMA ligand (e.g., this compound) by measuring its ability to compete with a known radiolabeled PSMA ligand for binding to PSMA-expressing cells.
Materials:
-
PSMA-positive cells (e.g., LNCaP or PC3-PIP)
-
Cell culture medium and supplements
-
Radiolabeled PSMA ligand (e.g., [¹⁷⁷Lu]Lu-PSMA-617)
-
Non-radiolabeled competitor ligand (this compound and a known standard)
-
Binding buffer (e.g., PBS with 1% BSA)
-
Multi-well cell culture plates
-
Gamma counter or scintillation counter
Procedure:
-
Cell Seeding: Seed PSMA-positive cells in multi-well plates and allow them to adhere and grow to a confluent monolayer.
-
Competition: On the day of the assay, wash the cells with a binding buffer. Then, incubate the cells with a constant concentration of the radiolabeled ligand and varying concentrations of the non-radiolabeled competitor ligand (this compound).
-
Incubation: Incubate the plates at 4°C for a sufficient time to reach binding equilibrium (typically 1-2 hours).
-
Washing: After incubation, aspirate the binding solution and wash the cells multiple times with an ice-cold binding buffer to remove unbound radioligand.
-
Cell Lysis and Counting: Lyse the cells and measure the radioactivity in the cell lysate using a gamma or scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the competitor concentration. The IC50 value, the concentration of the competitor that inhibits 50% of the specific binding of the radioligand, can be determined by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.
Cellular Internalization Assay
Objective: To quantify the rate and extent of internalization of a PSMA-targeting agent into PSMA-expressing cells.
Materials:
-
PSMA-positive cells
-
Radiolabeled PSMA-targeting agent (e.g., a radiolabeled version of this compound)
-
Acid wash buffer (e.g., glycine-HCl, pH 2.5) to strip surface-bound ligand
-
Cell culture medium
-
Gamma counter
Procedure:
-
Cell Seeding: Plate PSMA-positive cells in multi-well plates and culture overnight.
-
Binding and Internalization: Incubate the cells with the radiolabeled PSMA-targeting agent at 37°C for various time points.
-
Surface Stripping: At each time point, place the plates on ice to stop internalization. Wash the cells with ice-cold PBS. To differentiate between surface-bound and internalized radioactivity, incubate the cells with an acid wash buffer to remove the surface-bound ligand.
-
Radioactivity Measurement: Collect the acid wash supernatant (surface-bound fraction) and the cell lysate (internalized fraction). Measure the radioactivity in both fractions using a gamma counter.
-
Data Analysis: Calculate the percentage of internalized radioactivity relative to the total cell-associated radioactivity (surface-bound + internalized) at each time point. The internalization rate constant can be determined by fitting the data to a suitable kinetic model.[11]
In Vivo Biodistribution Study
Objective: To determine the tissue distribution, tumor uptake, and clearance profile of a PSMA-targeting agent in a relevant animal model.
Materials:
-
Tumor-bearing animal model (e.g., nude mice with PSMA-positive xenografts)
-
Radiolabeled PSMA-targeting agent
-
Anesthesia
-
Gamma counter
Procedure:
-
Animal Model: Establish tumors by subcutaneously inoculating PSMA-positive cancer cells into immunocompromised mice.
-
Radiotracer Administration: Once tumors reach a suitable size, administer a known amount of the radiolabeled PSMA-targeting agent intravenously.
-
Tissue Harvesting: At various time points post-injection, euthanize groups of animals and dissect relevant organs and tissues (e.g., tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone).
-
Radioactivity Measurement: Weigh each tissue sample and measure the radioactivity using a gamma counter. Include standards of the injected dose to allow for decay correction and calculation of %ID/g.
-
Data Analysis: Calculate the uptake in each tissue as the percentage of the injected dose per gram of tissue (%ID/g).[12][13] This data provides a quantitative measure of the agent's distribution and tumor-targeting efficacy.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key biological pathways and experimental workflows relevant to the validation of PSMA-targeting agents like this compound.
Caption: Mechanism of action of the PSMA-targeted drug conjugate this compound.
Caption: Experimental workflow for a competitive binding assay.
Caption: PSMA enzymatic activity influencing cell signaling pathways.[14][15][16]
References
- 1. Prostate-Specific Membrane Antigen-Targeted Antibody–Drug Conjugates: A Promising Approach for Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. adcreview.com [adcreview.com]
- 4. ascopubs.org [ascopubs.org]
- 5. | BioWorld [bioworld.com]
- 6. Prostate-Specific Membrane Antigen-Specific Antitumor Activity of a Self-Immolative Tubulysin Conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preclinical Evaluation of a PSMA-Targeting Homodimer with an Optimized Linker for Imaging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of the mouse model and molar amount of injected ligand on the tissue distribution profile of PSMA radioligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biodistribution and internal radiation dosimetry of a companion diagnostic radiopharmaceutical, [68Ga]PSMA-11, in subcutaneous prostate cancer xenograft model mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Determination of Cellular Processing Rates for a Trastuzumab-Maytansinoid Antibody-Drug Conjugate (ADC) Highlights Key Parameters for ADC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Data on biodistribution and radiation absorbed dose profile of a novel 64Cu-labeled high affinity cell-specific peptide for positron emission tomography imaging of tumor vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dose escalation biodistribution, positron emission tomography/computed tomography imaging and dosimetry of a highly specific radionuclide-labeled non-blocking nanobody - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. PSMA redirects cell survival signaling from the MAPK to the PI3K-AKT pathways to promote the progression of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Analysis of EC1169 and Other Tubulysin Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical and clinical data available for EC1169, a prostate-specific membrane antigen (PSMA)-targeted tubulysin (B8622420) B hydrazide conjugate, and other notable tubulysin analogs. This document synthesizes experimental data on cytotoxicity, in vivo efficacy, and available pharmacological properties to aid in the evaluation of these potent microtubule-inhibiting agents.
Tubulysins are a class of highly potent cytotoxic peptides that exert their anticancer effects by inhibiting tubulin polymerization, leading to G2/M phase cell cycle arrest and apoptosis.[1] Their exceptional potency has made them attractive payloads for targeted cancer therapies, including small molecule-drug conjugates (SMDCs) like this compound and antibody-drug conjugates (ADCs).[2] this compound is an SMDC that specifically targets PSMA, a protein highly expressed on the surface of prostate cancer cells and the neovasculature of many solid tumors.[1] This targeted delivery aims to concentrate the cytotoxic tubulysin payload at the tumor site, thereby minimizing systemic toxicity.[1]
Quantitative Data Presentation
The following tables summarize the available quantitative data for this compound and other tubulysin analogs. It is crucial to note that the data presented is collated from various studies and direct comparison of absolute values should be approached with caution due to potential variations in experimental conditions, cell lines, and animal models.
Table 1: In Vitro Cytotoxicity of Tubulysin Analogs
| Compound/Analog | Cell Line | IC50 (nM) | Reference(s) |
| Tubulysin B | KB | 0.6 | [3] |
| A549 | 0.9 | [3] | |
| Tubulysin B Hydrazide (EC0347) | KB-V1 (P-gp overexpressing) | >177 | [4] |
| Tubulysin M | Mammalian cell lines | low nM range | [5] |
| DX126-262 (Tubulysin B analog ADC) | HER2-positive cell lines | 0.06 - 0.19 | [6] |
Disclaimer: The IC50 values presented above are from different studies and should not be directly compared as absolute potencies due to variations in experimental methodologies and conditions.
Table 2: In Vivo Efficacy of this compound and Other Tubulysin Conjugates
| Compound | Tumor Model | Dosing Regimen | Outcome | Reference(s) |
| This compound | LNCaP human prostate cancer xenografts (PSMA-positive) | Not specified | Complete remissions in 5 of 7 mice; 2 mice tumor-free >90 days post-implantation. No significant weight loss. | [7][8][9] |
| LNCaP and MDA PCa 2b xenografts (PSMA-positive) | Not specified | Complete remissions and cures observed. | [7][8][9] | |
| This compound | Metastatic Castrate-Resistant Prostate Cancer (mCRPC) Patients (Phase 1) | 6.5 mg/m² (Days 1, 8 every 21 days) | Evidence of anti-tumor activity in both taxane-naïve and taxane-exposed patients. | [10] |
| Tubulysin ADC (unspecified) | N87 gastric cancer xenograft | 10 mg/kg (qdx4) | Nearly complete tumor regression. | [11] |
Table 3: Clinical Trial Information for this compound
| Parameter | Details | Reference(s) |
| Phase | Phase 1 | [7][8][9][10][12] |
| Indication | Metastatic Castrate-Resistant Prostate Cancer (mCRPC) | [7][8][9][10] |
| Status | Completed | [12] |
| Dosing Schedule | Days 1, 3, 5, 8, 10, 12 (TIW cohort) or Days 1, 8 (QW cohort) every 21 days | [7] |
| Recommended Phase 2 Dose | 6.5 mg/m² (on Days 1 and 8 of a 21-day cycle) | [10] |
| Safety | Generally well-tolerated. Dose-limiting toxicity was not reached in the initial cohorts. | [7][8] |
Experimental Protocols
Detailed methodologies are essential for the replication and interpretation of the presented data. The following are representative protocols for key experiments cited in the literature for the evaluation of tubulysin analogs.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against cancer cell lines.
Materials:
-
Target cancer cell lines (e.g., LNCaP for PSMA-positive, PC-3 for PSMA-negative)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound or other tubulysin analogs
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the tubulysin analog in culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include wells with vehicle control (the solvent used to dissolve the compound) and untreated cells.
-
Incubation: Incubate the plates for 72-96 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the logarithm of the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
In Vivo Xenograft Efficacy Study
This protocol describes a general procedure for evaluating the anti-tumor activity of tubulysin analogs in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., nude or SCID mice)
-
Cancer cell line (e.g., LNCaP)
-
Matrigel (optional, to improve tumor take rate)
-
This compound or other tubulysin analogs formulated in a suitable vehicle
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation: Subcutaneously inject 1-10 million cancer cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Randomization and Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the tubulysin analog intravenously or intraperitoneally according to the planned dosing schedule. The control group should receive the vehicle alone.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. Key efficacy endpoints include tumor growth inhibition (TGI), tumor regression, and survival.
-
Toxicity Monitoring: Monitor the general health of the animals and record body weight regularly as an indicator of systemic toxicity.
-
Study Termination: The study is typically terminated when tumors in the control group reach a maximum allowed size or if signs of excessive toxicity are observed in the treatment groups.
Mandatory Visualizations
The following diagrams illustrate key concepts related to the mechanism and evaluation of this compound and other tubulysin analogs.
Caption: Mechanism of action of this compound.
Caption: Preclinical evaluation workflow for tubulysin analogs.
Caption: Logical relationship of this compound's targeted delivery strategy.
References
- 1. Facebook [cancer.gov]
- 2. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Structural recognition of tubulysin B derivatives by multidrug resistance efflux transporters in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | The development and evaluation of a tublysine-based antibody-drug conjugate with enhanced tumor therapeutic efficacy [frontiersin.org]
- 7. ascopubs.org [ascopubs.org]
- 8. ascopubs.org [ascopubs.org]
- 9. ASCO – American Society of Clinical Oncology [asco.org]
- 10. researchgate.net [researchgate.net]
- 11. Optimization of Tubulysin Antibody–Drug Conjugates: A Case Study in Addressing ADC Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Head-to-Head Comparison of EC1169 and PSMA-617 Based Therapies for Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
Prostate-specific membrane antigen (PSMA) has emerged as a key therapeutic target in the management of prostate cancer, particularly in metastatic castration-resistant prostate cancer (mCRPC). This has led to the development of various PSMA-targeted therapies, including small-molecule drug conjugates and radioligand therapies. This guide provides a detailed comparison of two such therapies: EC1169, a small-molecule drug conjugate, and PSMA-617-based therapies, primarily focusing on Lutetium-177 PSMA-617 (¹⁷⁷Lu-PSMA-617), a radioligand therapy.
This comparison is based on available preclinical and clinical data for each compound. It is important to note that to date, no direct head-to-head clinical trials comparing this compound and PSMA-617 have been published.
Mechanism of Action
Both this compound and PSMA-617 leverage the high expression of PSMA on prostate cancer cells to deliver a cytotoxic payload. However, their mechanisms of killing the cancer cells are fundamentally different.
This compound is a small-molecule drug conjugate (SMDC).[1] It consists of a ligand that specifically binds to PSMA, linked to a potent cytotoxic agent, tubulysin (B8622420) B hydrazide (TubBH).[2] Upon binding to PSMA on the surface of a cancer cell, the this compound-PSMA complex is internalized. Inside the cell, the linker is cleaved, releasing TubBH.[1] Tubulysin B is a microtubule inhibitor that disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[1]
¹⁷⁷Lu-PSMA-617 is a radioligand therapy. The PSMA-617 molecule acts as a homing device, binding with high affinity to PSMA on cancer cells.[3] It is chelated to a radioactive isotope, Lutetium-177 (¹⁷⁷Lu), which is a beta-emitter.[3][4] Following internalization of the ¹⁷⁷Lu-PSMA-617 complex, the emitted beta particles travel a short distance (a few millimeters), delivering a cytotoxic radiation dose to the target cell and nearby cells.[3] This radiation causes DNA damage, primarily single and double-strand breaks, which ultimately leads to cell death.[3][5]
Preclinical Data
Preclinical studies in cell lines and animal models have demonstrated the anti-tumor activity of both this compound and PSMA-617 based therapies.
In Vitro Studies
| Parameter | This compound | ¹⁷⁷Lu-PSMA-617 | Reference |
| Cell Lines | PSMA-positive (e.g., LNCaP) | PSMA-positive (e.g., LNCaP) | [6],[7] |
| Activity | Inhibition of cell growth | Inhibition of cell proliferation | [6],[7] |
| Specificity | No activity against PSMA-negative cells | Significantly lower activity in PSMA-negative cells (PC3) | [6],[7] |
| IC50 | Not reported in provided abstracts | 0.14 KBq/mL (LNCaP cells) | [7] |
In Vivo Studies (Xenograft Models)
| Parameter | This compound | ¹⁷⁷Lu-PSMA-617 | Reference |
| Animal Model | Nude mice with PSMA-positive LNCaP xenografts | Mice with PSMA-expressing LNCaP tumor xenografts | [6],[8] |
| Anti-tumor Activity | Complete remissions and cures observed | Dose-dependent tumor growth inhibition | [6],[8] |
| Comparison to Standard of Care | Modest anti-tumor activity with docetaxel, associated with severe weight loss | Not directly compared in provided abstracts | [9] |
| Toxicity | No weight loss or major organ tissue degeneration | Mild and transient side effects reported | [6],[4] |
Clinical Data
Both this compound and ¹⁷⁷Lu-PSMA-617 have undergone clinical evaluation in patients with mCRPC.
This compound
A Phase 1 clinical trial of this compound evaluated its safety, pharmacokinetics, and preliminary anti-tumor activity in patients with mCRPC who had progressed on prior therapies.[2][10]
| Parameter | This compound Phase 1 Trial | Reference |
| Patient Population | Metastatic castrate-resistant prostate cancer (mCRPC) | [10] |
| Dosing Schedule | IV bolus on Days 1, 3, 5, 8, 10, 12 (TIW) or Days 1, 8 (QW) every 21 days | [2] |
| Recommended Phase 2 Dose | 6.5 mg/m² | [11] |
| Safety | Generally well-tolerated; most treatment-related adverse events were grade 1-2. No dose-limiting toxicities were observed in the initial cohorts. | [2] |
| Efficacy | Evidence of anti-tumor activity, including stable disease and one unconfirmed partial response in the dose escalation and expansion cohorts. | [11][12] |
¹⁷⁷Lu-PSMA-617
¹⁷⁷Lu-PSMA-617 has been evaluated in multiple clinical trials, including a pivotal Phase 3 study (VISION trial), which led to its regulatory approval.
| Parameter | ¹⁷⁷Lu-PSMA-617 (Representative Data) | Reference |
| Patient Population | Progressive PSMA-positive mCRPC | [13][14] |
| Treatment Regimen | Typically administered intravenously every 6 weeks for up to 6 cycles | [15] |
| Safety | Common adverse events include dry mouth, fatigue, nausea, and myelosuppression (thrombocytopenia, anemia). | [14] |
| Efficacy (Phase 3 VISION Trial) | Statistically significant improvements in overall survival and radiographic progression-free survival compared to standard of care. | [14] |
| PSA Response | A PSA decline of ≥50% was observed in a significant proportion of patients. | [14] |
Experimental Protocols
This compound In Vivo Xenograft Study
-
Animal Model: Nude mice.[9]
-
Tumor Implantation: Subcutaneous injection of PSMA-positive LNCaP human prostate cancer cells.[9]
-
Treatment: Intravenous administration of this compound.[2]
-
Endpoints: Tumor volume measurement, body weight monitoring, and assessment of major organ tissues.[9]
¹⁷⁷Lu-PSMA-617 In Vitro Cytotoxicity Assay
-
Cell Lines: PSMA-positive LNCaP and PSMA-negative PC3 human prostate cancer cell lines.[7]
-
Treatment: Incubation with increasing concentrations of [²²⁵Ac]Ac-PSMA-617 (as a surrogate for cytotoxicity studies).[7]
-
Assay: Proliferation, binding, cytotoxicity, and clonogenic survival assays.[7]
-
Endpoint: Determination of the half-maximal inhibitory concentration (IC50).[7]
Visualizations
Caption: Mechanism of action of this compound.
Caption: Mechanism of action of ¹⁷⁷Lu-PSMA-617.
Caption: General experimental workflow for drug development.
References
- 1. Facebook [cancer.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. researchgate.net [researchgate.net]
- 4. Lutetium-177-Labeled Prostate-Specific Membrane Antigen-617 for Molecular Imaging and Targeted Radioligand Therapy of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. EC-1169 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. Preclinical evaluation of [225Ac]Ac-PSMA-617 and in vivo effect comparison in combination with [177Lu]Lu-PSMA-617 for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. ASCO – American Society of Clinical Oncology [asco.org]
- 11. ascopubs.org [ascopubs.org]
- 12. urotoday.com [urotoday.com]
- 13. mayo.edu [mayo.edu]
- 14. cancernetwork.com [cancernetwork.com]
- 15. novartis.com [novartis.com]
Validating Biomarkers for EC1169 Treatment Response: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biomarkers for predicting response to EC1169, a prostate-specific membrane antigen (PSMA)-targeted small molecule drug conjugate (SMDC), with those of alternative therapies for metastatic castration-resistant prostate cancer (mCRPC). Detailed experimental protocols and supporting data are presented to aid in the validation and clinical application of these biomarkers.
This compound: A Targeted Approach to Prostate Cancer Therapy
This compound is an investigational SMDC designed to deliver the potent microtubule inhibitor, tubulysin (B8622420) B hydrazide (TubBH), directly to cancer cells expressing PSMA. This targeted delivery is achieved through a ligand that binds with high affinity to PSMA, a transmembrane protein highly overexpressed on the surface of most prostate cancer cells and the neovasculature of many solid tumors. Upon binding and internalization, the linker is cleaved, releasing TubBH, which disrupts microtubule polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
The primary biomarker for this compound treatment response is the expression level of its target, PSMA. Both preclinical and clinical studies have demonstrated that the anti-tumor activity of this compound is dependent on PSMA expression.
Comparative Analysis of Biomarkers: this compound vs. Alternative mCRPC Therapies
The selection of therapy for mCRPC is increasingly guided by biomarker analysis. The following table summarizes key biomarkers for this compound and compares them with those for standard-of-care treatments, including taxane-based chemotherapy (Docetaxel), androgen receptor pathway inhibitors (ARPIs) (Abiraterone, Enzalutamide), and PARP inhibitors.
| Treatment | Primary Biomarker(s) | Biomarker Type | Method of Detection | Clinical Utility |
| This compound | Prostate-Specific Membrane Antigen (PSMA) Expression | Protein (Cell Surface) | - PSMA PET/CT or SPECT/CT Imaging- Immunohistochemistry (IHC)- Circulating Tumor Cell (CTC) Analysis | Predicts response to this compound. High PSMA expression is associated with better treatment outcomes. |
| Docetaxel | Androgen Receptor Splice Variant 7 (AR-V7) | mRNA/Protein (in CTCs) | RT-PCR or Immunofluorescence on CTCs | AR-V7 positivity is associated with resistance to ARPIs and may predict a better response to taxanes. |
| Abiraterone / Enzalutamide | Androgen Receptor (AR) Amplification/Mutations, AR-V7 | DNA/RNA/Protein | - Next-Generation Sequencing (NGS) of tissue or ctDNA- RT-PCR or Immunofluorescence on CTCs | AR alterations, particularly AR-V7, are associated with resistance. |
| PARP Inhibitors (e.g., Olaparib) | Homologous Recombination Repair (HRR) Gene Mutations (e.g., BRCA1, BRCA2, ATM) | DNA | NGS of tumor tissue or circulating tumor DNA (ctDNA) | Presence of deleterious HRR gene mutations predicts sensitivity to PARP inhibitors. |
Quantitative Data Summary
The following tables present a summary of available quantitative data from preclinical and clinical studies of this compound.
Table 1: Preclinical Activity of this compound in PSMA-Expressing Xenograft Models
| Cell Line | PSMA Expression | Treatment | Dose & Schedule | Tumor Growth Inhibition (%) | Complete Remissions | Reference |
| LNCaP | High | This compound | 2 µmol/kg, twice weekly for 2 weeks | Not explicitly stated, but led to complete remissions | 7/7 mice | |
| KB | Negative | This compound | Not specified | No significant response | Not applicable |
Table 2: Clinical Response to this compound in a Phase 1 Study (NCT02202447)
| Patient Cohort | N | Best Response (Soft Tissue Disease) | PSA Decline ≥50% | Correlation with PSMA Expression | Reference |
| Taxane-Exposed | 13 | 1 Confirmed Partial Response, 5 Stable Disease | Not explicitly reported | All patients selected based on PSMA-positive scans (99mTc-EC0652). A quantitative correlation between the level of PSMA expression and response was an exploratory endpoint. | |
| Taxane-Naïve | 6 | 4 Stable Disease | Not explicitly reported | All patients selected based on PSMA-positive scans (99mTc-EC0652). |
Note: Detailed quantitative data from the this compound clinical trials directly correlating PSMA expression levels (e.g., SUVmax from PET scans) with clinical outcomes are not yet fully published.
Experimental Protocols for Biomarker Validation
Accurate and reproducible biomarker assessment is critical for patient selection. Detailed methodologies for key validation assays are provided below.
PSMA Expression Analysis by Immunohistochemistry (IHC)
This protocol outlines the general steps for validating PSMA expression in formalin-fixed, paraffin-embedded (FFPE) prostate cancer tissue.
Materials:
-
FFPE prostate tumor tissue sections (4-5 µm)
-
Primary antibody: Mouse anti-PSMA monoclonal antibody (e.g., clone 3E6)
-
Secondary antibody: HRP-conjugated anti-mouse IgG
-
DAB chromogen kit
-
Hematoxylin counterstain
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)
-
Wash buffers (e.g., PBS or TBS)
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Immerse slides in xylene followed by a graded series of ethanol (B145695) to rehydrate the tissue sections.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by immersing slides in antigen retrieval solution and heating in a water bath or pressure cooker.
-
Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution. Block non-specific antibody binding with a protein block solution.
-
Primary Antibody Incubation: Incubate slides with the primary anti-PSMA antibody at a predetermined optimal dilution and time.
-
Secondary Antibody Incubation: Apply the HRP-conjugated secondary antibody.
-
Detection: Add DAB chromogen and incubate until the desired brown color develops.
-
Counterstaining: Lightly counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate the slides through a graded ethanol series and xylene, and then coverslip with a permanent mounting medium.
-
Scoring: Evaluate PSMA staining intensity (0, 1+, 2+, 3+) and the percentage of positive tumor cells.
PSMA Expression Analysis by SPECT/CT Imaging using 99mTc-EC0652
This protocol describes the imaging procedure for assessing whole-body PSMA expression in patients, a key selection criterion for this compound therapy.
Radiopharmaceutical:
-
99mTc-EC0652, a PSMA-targeted imaging agent.
Procedure:
-
Patient Preparation: No specific patient preparation is typically required.
-
Radiopharmaceutical Administration: Administer a sterile, pyrogen-free solution of 99mTc-EC0652 intravenously.
-
Imaging Acquisition:
-
Perform whole-body planar imaging followed by regional SPECT/CT of the chest, abdomen, and pelvis.
-
Acquisition is typically performed 1-4 hours post-injection.
-
-
Image Analysis:
-
Reconstruct SPECT data and co-register with the CT images for anatomical localization.
-
Identify areas of abnormal uptake consistent with metastatic disease.
-
Quantitative analysis can be performed by measuring the Standardized Uptake Value (SUV) in suspected lesions.
-
PSMA Expression on Circulating Tumor Cells (CTCs)
This method allows for a non-invasive, real-time assessment of PSMA expression on CTCs.
Procedure:
-
Blood Collection: Collect peripheral blood in specialized tubes to preserve CTCs.
-
CTC Enrichment: Isolate CTCs from whole blood using an enrichment technology (e.g., immunomagnetic separation based on EpCAM or size-based filtration).
-
Immunofluorescence Staining:
-
Stain enriched cells with a cocktail of fluorescently labeled antibodies.
-
A typical panel includes:
-
Anti-PSMA antibody
-
Anti-cytokeratin antibody (to identify epithelial cells)
-
Anti-CD45 antibody (to exclude hematopoietic cells)
-
A nuclear stain (e.g., DAPI)
-
-
-
Imaging and Analysis:
-
Use an automated fluorescence scanning microscope and image analysis software to identify and enumerate CTCs (DAPI+, CK+, CD45-).
-
Quantify the intensity of the PSMA signal on each identified CTC.
-
Signaling Pathways and Experimental Workflows
Visual representations of the key biological pathways and experimental procedures are provided below using Graphviz (DOT language).
Caption: Mechanism of action of this compound.
Caption: Workflow for biomarker validation and treatment selection.
Caption: PSMA's role in cellular signaling pathways.
Navigating Chemotherapeutic Resistance: A Comparative Analysis of EC1169
For researchers, scientists, and drug development professionals, understanding the nuances of cross-resistance between novel and existing cancer therapies is paramount. This guide provides a detailed comparison of EC1169, a prostate-specific membrane antigen (PSMA)-targeted small molecule drug conjugate (SMDC), with other chemotherapeutic agents, focusing on its performance in resistant cancer models.
This compound is an investigational SMDC that delivers the potent microtubule inhibitor, tubulysin (B8622420) B hydrazide (TubBH), directly to PSMA-expressing cancer cells.[1] This targeted approach aims to enhance therapeutic efficacy while minimizing systemic toxicity. A critical question for any new anticancer agent is its activity in tumors that have developed resistance to standard-of-care chemotherapies. This guide synthesizes available preclinical and clinical data to shed light on the cross-resistance profile of this compound.
Key Findings on Cross-Resistance
Preclinical evidence suggests that the cytotoxic payload of this compound, tubulysin B, is a poor substrate for common multidrug resistance (MDR) efflux pumps, such as P-glycoprotein (P-gp).[2][3] This intrinsic property may allow this compound to circumvent resistance mechanisms that affect many conventional chemotherapies.
Clinical data from a Phase 1 study of this compound in patients with metastatic castration-resistant prostate cancer (mCRPC) demonstrated anti-tumor activity in patients who had previously been treated with taxanes, a class of microtubule-targeting agents. This finding suggests that this compound may be effective in taxane-resistant tumors.
Comparative Cytotoxicity Data
The following table summarizes the in vitro cytotoxicity of a tubulysin B hydrazide derivative (EC0347), the payload of this compound, in both drug-sensitive and multidrug-resistant cancer cell lines. This data provides a quantitative comparison of its potency in the presence of a key resistance mechanism.
| Cell Line | Resistance Mechanism | Compound | IC50 (nM) | Fold Resistance |
| KB-3-1 | Parental (Drug-Sensitive) | EC0347 (Tubulysin B Hydrazide) | 0.85 ± 0.09 | 1.0 |
| KB-V1 | P-glycoprotein Overexpression | EC0347 (Tubulysin B Hydrazide) | 177 ± 23 | 209 |
Table 1: In Vitro Cytotoxicity of Tubulysin B Hydrazide (EC0347) in Drug-Sensitive and P-gp Overexpressing Multidrug-Resistant Cell Lines.[2]
While the tubulysin B hydrazide shows a significant increase in IC50 in the P-gp overexpressing cell line, it's important to note that other tubulysin B derivatives have shown the ability to evade P-gp-mediated efflux.[2] The targeted delivery of this compound to PSMA-expressing cells could potentially overcome this level of resistance by increasing the intracellular concentration of the cytotoxic payload.
Signaling Pathways and Mechanisms of Action
This compound's mechanism of action involves a targeted delivery system followed by the disruption of microtubule dynamics, a process central to cell division.
Resistance to microtubule-targeting agents can arise from various mechanisms, including alterations in tubulin isoforms, upregulation of drug efflux pumps, and activation of pro-survival signaling pathways. The targeted nature of this compound and the unique properties of its tubulysin payload may allow it to bypass some of these resistance mechanisms.
Experimental Protocols
This section provides an overview of the methodologies used to generate the comparative data presented in this guide.
Generation of Drug-Resistant Cell Lines
A standard method for developing drug-resistant cancer cell lines in vitro involves continuous or intermittent exposure to a specific chemotherapeutic agent.
In Vitro Cytotoxicity Assay (MTT Assay)
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxic potential of a compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., this compound, docetaxel) and control compounds for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot a dose-response curve to determine the IC50 value.
Logical Relationship of Cross-Resistance
The potential for this compound to overcome resistance to other chemotherapies is based on a logical framework of distinct mechanisms of action and resistance.
Conclusion
The available data suggests that this compound holds promise for the treatment of cancers that have developed resistance to conventional chemotherapies, particularly those that rely on mechanisms that this compound's unique design can potentially circumvent. Its targeted delivery to PSMA-expressing cells and the intrinsic properties of its tubulysin B hydrazide payload may offer a significant advantage in overcoming multidrug resistance. Further head-to-head preclinical and clinical studies are warranted to fully elucidate the cross-resistance profile of this compound and solidify its position in the evolving landscape of cancer therapeutics.
References
- 1. Facebook [cancer.gov]
- 2. Structural recognition of tubulysin B derivatives by multidrug resistance efflux transporters in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural recognition of tubulysin B derivatives by multidrug resistance efflux transporters in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Validation of EC1169's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro performance of EC1169, a prostate-specific membrane antigen (PSMA)-targeted small molecule drug conjugate (SMDC), with alternative therapies. The information presented is supported by available experimental data to aid in the evaluation of its mechanism of action.
This compound is an SMDC that specifically targets PSMA, a protein highly expressed on the surface of prostate cancer cells.[1][2][3][4] It consists of a PSMA-targeting ligand, a cleavable linker, and the cytotoxic payload, tubulysin (B8622420) B hydrazide (TubBH).[4] The targeted delivery of TubBH aims to enhance anti-tumor efficacy while minimizing systemic toxicity.
Mechanism of Action
The mechanism of action of this compound involves a multi-step process that leverages the specificity of PSMA expression on cancer cells.
-
Target Binding: The PSMA-targeting ligand of this compound binds with high affinity to PSMA expressed on the surface of prostate cancer cells.[1][2][3]
-
Internalization: Upon binding, the this compound-PSMA complex is internalized by the cancer cell through endocytosis.
-
Payload Release: Inside the cell, the cleavable linker is processed, releasing the potent cytotoxic agent, tubulysin B hydrazide (TubBH).
-
Microtubule Disruption: TubBH is a powerful inhibitor of tubulin polymerization. It binds to tubulin, preventing the formation of microtubules, which are essential components of the cell's cytoskeleton and the mitotic spindle.
-
Cell Cycle Arrest: The disruption of microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase, preventing cell division.
-
Apoptosis: Ultimately, the sustained cell cycle arrest and cytoskeletal disruption trigger programmed cell death, or apoptosis, in the cancer cell.
This targeted approach is designed to selectively eliminate PSMA-expressing tumor cells while sparing healthy tissues that do not express PSMA.[1][2]
Data Presentation: In Vitro Efficacy Comparison
The following tables summarize the in vitro cytotoxicity of this compound's cytotoxic payload (tubulysin B and its analogs) and the standard-of-care chemotherapeutic agent, docetaxel (B913), in various cancer cell lines. While specific IC50 values for the complete this compound conjugate are not publicly available, in vitro studies have confirmed its activity against PSMA-positive cells and inactivity against PSMA-negative cells.[1][2]
Table 1: In Vitro Cytotoxicity of Tubulysin Analogs in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (nM) |
| Tubulysin A | MCF-7 | Breast Cancer | 0.09 |
| Tubulysin A | A549 | Lung Cancer | 0.58 |
| Tubulysin A | HCT-116 | Colon Cancer | 0.28 |
| Tubulysin A | MDA-MB-231 | Breast Cancer | 2.55 |
| Tubulysin D | Various | Various Cancers | 0.01 - 10 |
Note: The data for tubulysin analogs illustrates the high potency of the cytotoxic payload class used in this compound.
Table 2: In Vitro Cytotoxicity of Docetaxel in Prostate Cancer Cell Lines
| Compound | Cell Line | PSMA Status | IC50 (nM) |
| Docetaxel | LNCaP | Positive | ~2.5 |
| Docetaxel | PC-3 | Negative | ~1.3 |
| Docetaxel | DU145 | Negative | ~12.5 |
Note: IC50 values for docetaxel can vary depending on the specific experimental conditions and assay used.
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below.
Cell Viability (Cytotoxicity) Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound, representing the concentration at which it inhibits 50% of cell growth.
Methodology (MTT Assay):
-
Cell Seeding: Prostate cancer cells (e.g., LNCaP for PSMA-positive, PC-3 or DU145 for PSMA-negative) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compound (e.g., this compound, docetaxel) or vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan (B1609692) Solubilization: The plates are incubated for another 2-4 hours, during which viable cells metabolize the MTT into formazan crystals. A solubilization solution (e.g., DMSO or a detergent-based solution) is then added to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically between 540 and 590 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 values are then determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Cycle Analysis
Objective: To determine the effect of a compound on the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Methodology (Propidium Iodide Staining and Flow Cytometry):
-
Cell Treatment: Cells are seeded in culture dishes and treated with the test compound at various concentrations for a specified duration.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and counted.
-
Fixation: The cells are fixed in cold 70% ethanol (B145695) while vortexing gently to prevent clumping. The fixed cells can be stored at -20°C.
-
Staining: Prior to analysis, the cells are washed with PBS to remove the ethanol and then incubated with a staining solution containing propidium (B1200493) iodide (PI) and RNase A. PI is a fluorescent intercalating agent that stains DNA, and RNase A is used to degrade RNA to ensure that only DNA is stained.
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA in each cell.
-
Data Analysis: The data is analyzed using appropriate software to generate a histogram of cell count versus DNA content. This allows for the quantification of the percentage of cells in the G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of microtubule-targeting agents like tubulysin B.
Mandatory Visualizations
This compound Mechanism of Action
Caption: this compound binds to PSMA, is internalized, and releases TubBH, which disrupts microtubules, causing G2/M arrest and apoptosis.
Experimental Workflow for In Vitro Validation
References
Assessing the Synergistic Effects of EC1169 with Other Cancer Therapies: A Review of Available Data
Despite the promising preclinical and early clinical data for EC1169 as a monotherapy in targeting Prostate-Specific Membrane Antigen (PSMA)-expressing cancers, a comprehensive review of publicly available scientific literature and clinical trial data reveals a notable absence of studies investigating its synergistic effects in combination with other cancer therapies. This guide, intended for researchers, scientists, and drug development professionals, aims to transparently present the current landscape of this compound research and highlight the existing knowledge gaps regarding its potential in combination regimens.
This compound: Mechanism of Action
This compound is a small-molecule drug conjugate (SMDC) that represents a targeted approach to cancer therapy. It is designed to specifically deliver a potent cytotoxic agent, tubulysin (B8622420) B hydrazide (TubBH), to cancer cells that overexpress PSMA.[1]
The mechanism of action can be summarized in the following steps:
-
Targeting: The PSMA-targeting ligand of this compound binds with high affinity to PSMA, which is highly expressed on the surface of most prostate cancer cells and the neovasculature of many solid tumors.[1][2]
-
Internalization: Upon binding, the this compound-PSMA complex is internalized by the cancer cell through endocytosis.
-
Cleavage and Payload Release: Inside the cell, the linker connecting the targeting ligand to the cytotoxic payload is cleaved, releasing the active drug, TubBH.[1]
-
Cytotoxicity: TubBH is a potent microtubule inhibitor. By disrupting microtubule polymerization, it arrests the cell cycle in the G2/M phase, ultimately leading to apoptosis (programmed cell death) of the cancer cell.[1]
This targeted delivery system aims to maximize the therapeutic window by concentrating the cytotoxic payload at the tumor site while minimizing exposure to healthy tissues, thereby potentially reducing systemic side effects.
Preclinical and Monotherapy Clinical Data
Preclinical studies in xenograft models of PSMA-positive prostate cancer have demonstrated significant anti-tumor activity of this compound, with evidence of complete tumor regressions.[3] These promising preclinical results led to the initiation of Phase 1 clinical trials in patients with metastatic castration-resistant prostate cancer (mCRPC).
The primary objectives of these trials were to evaluate the safety, tolerability, and pharmacokinetics of this compound and to determine the recommended Phase 2 dose. The results of these studies have been reported at scientific conferences, indicating that this compound was generally well-tolerated and established a recommended dose for further investigation.[2]
The Search for Synergistic Combinations: A Current Void
A thorough search of scientific databases, clinical trial registries, and company press releases did not yield any published preclinical or clinical studies that have specifically evaluated the synergistic effects of this compound in combination with other standard-of-care or investigational cancer therapies. This includes, but is not limited to:
-
Chemotherapy agents such as docetaxel
-
Immunotherapy agents like PD-1/PD-L1 or CTLA-4 inhibitors
-
PARP inhibitors
-
Androgen receptor-targeted agents such as enzalutamide (B1683756) or abiraterone
-
Radiation therapy
While the patent for this compound mentions the possibility of its use in combination with other therapeutic agents, it does not provide any specific data on synergistic outcomes.[4]
The Path Forward: A Call for Further Research
The lack of data on this compound in combination therapies represents a significant gap in our understanding of its full therapeutic potential. Given the established paradigm of combination therapy in oncology to enhance efficacy and overcome resistance, investigating the synergistic potential of this compound is a logical and critical next step in its development.
Future preclinical studies could explore the following:
-
In vitro studies: Assessing the synergistic or additive effects of this compound with various classes of anti-cancer drugs in PSMA-expressing cancer cell lines. This would involve standard assays to measure cell viability, apoptosis, and cell cycle arrest.
-
In vivo studies: Evaluating the efficacy and safety of this compound in combination with other therapies in animal models of prostate cancer and other PSMA-positive tumors.
Such studies would be instrumental in identifying promising combination strategies and providing the rationale for their evaluation in future clinical trials.
Conclusion
This compound is a promising PSMA-targeted SMDC with a well-defined mechanism of action and a favorable safety profile as a monotherapy in early clinical trials. However, there is currently no publicly available experimental data to support its synergistic use with other cancer therapies. This highlights a critical need for further preclinical and clinical research to explore the potential of this compound in combination regimens, which could ultimately broaden its therapeutic application and improve outcomes for patients with PSMA-expressing cancers. Researchers and drug development professionals are encouraged to consider this unmet need in their future research endeavors.
Experimental Protocols
As no specific experimental data on the synergistic effects of this compound with other therapies are available, we are unable to provide detailed methodologies for relevant experiments. However, a general framework for assessing synergy in preclinical models is outlined below.
General Protocol for In Vitro Synergy Assessment
-
Cell Lines: Utilize PSMA-positive cancer cell lines (e.g., LNCaP, C4-2) and PSMA-negative control cell lines.
-
Drug Treatment: Treat cells with a dose-response matrix of this compound and the combination agent (e.g., docetaxel, enzalutamide).
-
Cell Viability Assay: After a defined incubation period (e.g., 72 hours), assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
Data Analysis: Calculate the Combination Index (CI) using the Chou-Talalay method. A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
General Protocol for In Vivo Synergy Assessment
-
Animal Model: Utilize immunodeficient mice bearing xenografts of PSMA-positive human prostate cancer cells.
-
Treatment Groups: Establish treatment cohorts including vehicle control, this compound monotherapy, combination agent monotherapy, and the combination of this compound and the other agent.
-
Dosing and Administration: Administer drugs at clinically relevant doses and schedules.
-
Efficacy Assessment: Monitor tumor volume over time. At the end of the study, excise tumors for weight and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
Toxicity Assessment: Monitor animal body weight and general health throughout the study.
-
Data Analysis: Compare tumor growth inhibition between the different treatment groups to determine if the combination therapy results in a significantly greater anti-tumor effect than either monotherapy alone.
Visualizations
As there is no experimental data on synergistic signaling pathways for this compound, we can only provide a diagram illustrating its established mechanism of action as a monotherapy.
Caption: Mechanism of Action of this compound Monotherapy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Treatment strategy for certain advanced prostate cancers shows promise in preclinical models - ecancer [ecancer.org]
- 3. EC-1169 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. US9636413B2 - Conjugates for treating diseases caused by PSMA expressing cells - Google Patents [patents.google.com]
Safety Operating Guide
Navigating the Disposal of EC1169: A Procedural Guide for Laboratory Personnel
For researchers, scientists, and drug development professionals, the proper disposal of potent, research-grade compounds like EC1169 is a critical component of laboratory safety and regulatory compliance. While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, its classification as a Prostate-Specific Membrane Antigen (PSMA)-targeted small-molecule drug conjugate containing the highly cytotoxic agent tubulysin (B8622420) B hydrazide necessitates that it be handled as hazardous waste.[1] This guide provides essential, step-by-step information to ensure the proper handling and disposal of this compound and associated materials, building on established best practices for antineoplastic agents.
Core Safety and Handling Principles
Given its cytotoxic nature, all personnel handling this compound must be fully aware of its potential health hazards and the necessary precautions to mitigate exposure.[2] The cytotoxic component, a tubulysin derivative, is classified as highly toxic if swallowed, in contact with skin, or inhaled, and can cause serious skin and eye irritation.[3][4] Therefore, strict adherence to safety protocols is paramount.
Personal Protective Equipment (PPE):
-
Gloves: Double chemotherapy-grade gloves are mandatory.[2]
-
Gown: A solid-front barrier gown should be worn.
-
Eye Protection: Safety goggles or a full-face shield is required.
-
Respiratory Protection: If there is a risk of aerosolization, a properly fitted respirator should be used in a well-ventilated area or a chemical fume hood.[3]
Step-by-Step Disposal Protocol for this compound
The following procedures are based on general best practices for the disposal of potent cytotoxic and antineoplastic compounds. Always consult your institution's Environmental Health and Safety (EHS) department for specific requirements and local regulations. [2][5]
-
Waste Identification and Segregation:
-
Treat as Hazardous Waste: All materials contaminated with this compound must be treated as hazardous chemical waste.[2] This includes:
-
Unused or expired this compound.
-
Empty vials and packaging.
-
Contaminated PPE (gloves, gowns, etc.).
-
Labware (pipette tips, tubes, flasks).
-
Solutions containing this compound.
-
-
Separate Waste Streams: Do not mix this compound waste with non-hazardous or other types of chemical or biological waste.[2][6]
-
-
Waste Containment:
-
Bulk Waste: Unused this compound, stock solutions, and grossly contaminated items should be disposed of in a designated, leak-proof, and clearly labeled hazardous waste container. These are often color-coded black and may be referred to as "RCRA" containers in the United States.[2][6]
-
Trace Waste: Items with minimal contamination, such as used gloves and absorbent pads, should be placed in a designated "trace chemotherapy" waste container, often color-coded yellow.[2]
-
Sharps: Needles and syringes used for administering this compound must not be disposed of in standard sharps containers if they contain any residual volume of the drug.[2] These must be placed directly into the bulk hazardous waste container.[2]
-
-
Labeling and Storage:
-
Clearly label all waste containers with "Hazardous Waste," "Cytotoxic," and the specific chemical name (this compound).
-
Store waste in a secure, designated area away from general laboratory traffic until it is collected by your institution's EHS or a licensed waste disposal contractor.
-
-
Final Disposal:
Quantitative Data and Hazard Summary
Due to the absence of a specific SDS for this compound, the following table summarizes key information based on related tubulysin compounds and general guidelines for cytotoxic agents.
| Parameter | Value/Instruction | Source |
| Compound Type | Small-molecule drug conjugate with a cytotoxic payload (tubulysin B hydrazide) | [1] |
| Primary Hazards | Toxic if swallowed, in contact with skin, or inhaled. Causes skin and eye irritation. | [3][4] |
| Handling | Use in a well-ventilated area or chemical fume hood. Avoid formation of dust and aerosols. | [3] |
| PPE | Double chemotherapy gloves, barrier gown, eye/face protection. | [2] |
| Waste Classification | Hazardous/Cytotoxic Chemical Waste | [2] |
| Bulk Waste Container | Black RCRA (or equivalent) hazardous waste container. | [2][6] |
| Trace Waste Container | Yellow trace chemotherapy waste container. | [2] |
| Disposal Method | High-temperature incineration by a licensed contractor. | [5] |
Experimental Protocols and Workflows
No specific experimental protocols for the chemical deactivation of this compound are publicly available. Therefore, physical segregation and destruction via incineration are the recommended procedures.
Below is a logical workflow for the proper disposal of this compound and associated materials.
Caption: this compound Disposal Workflow.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
